molecular formula C23H28O B1679443 Ro 14-6113 CAS No. 110675-48-4

Ro 14-6113

Número de catálogo: B1679443
Número CAS: 110675-48-4
Peso molecular: 320.5 g/mol
Clave InChI: CIECIINGNIMHEN-JQIJEIRASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

temarotene metabolite

Propiedades

Número CAS

110675-48-4

Fórmula molecular

C23H28O

Peso molecular

320.5 g/mol

Nombre IUPAC

4-[(E)-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]phenol

InChI

InChI=1S/C23H28O/c1-16(14-17-6-9-19(24)10-7-17)18-8-11-20-21(15-18)23(4,5)13-12-22(20,2)3/h6-11,14-15,24H,12-13H2,1-5H3/b16-14+

Clave InChI

CIECIINGNIMHEN-JQIJEIRASA-N

SMILES isomérico

C/C(=C\C1=CC=C(C=C1)O)/C2=CC3=C(C=C2)C(CCC3(C)C)(C)C

SMILES canónico

CC(=CC1=CC=C(C=C1)O)C2=CC3=C(C=C2)C(CCC3(C)C)(C)C

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Ro 14-6113;  Ro 146113;  Ro-14-6113.

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Ro 14-6113

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 14-6113 is the principal metabolite of the arotinoid temarotene (Ro 15-0778) and is classified as a retinoid.[1][2] Unlike classical retinoids that exert their effects through nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs) to regulate gene expression, this compound exhibits a unique and complex mechanism of action. While it is considered an "inactive retinoid" in several classical retinoid assays, such as those for inducing cellular differentiation and inhibiting nitric oxide synthesis, it possesses potent immunomodulatory properties.[3][4][5] This guide provides a comprehensive overview of the known mechanism of action of this compound, focusing on its significant effects on the immune system.

Immunomodulatory Effects

This compound demonstrates both immunosuppressive and immunostimulatory activities, with its effects being more pronounced than its parent compound, temarotene. Its primary immunomodulatory functions are centered on T-cell and B-cell responses.

T-Cell Mediated Immunity

This compound significantly impacts T-lymphocyte function, exhibiting potent immunosuppressive effects comparable to cyclosporin A (CsA). Its key actions on T-cells include:

  • Inhibition of T-Cell Proliferation: this compound effectively inhibits mitogen- and alloantigen-induced proliferation of T-cells.

  • Suppression of Cytokine Secretion: The compound suppresses the secretion of key pro-inflammatory cytokines by activated T-cells, including Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α).

  • Downregulation of IL-2 Receptor Expression: this compound has been shown to be more effective than cyclosporin A in inhibiting the expression of the IL-2 receptor on T-cells.

These actions collectively lead to a dampening of the T-cell-mediated immune response.

B-Cell Mediated Immunity

The effect of this compound on B-lymphocytes is more complex, showing both inhibitory and stimulatory activities depending on the concentration and specific endpoint measured.

  • Modulation of B-Cell Proliferation: The proliferation of B-cells can be either positively or negatively modulated by this compound in a concentration-dependent manner.

  • Regulation of Immunoglobulin Secretion: this compound inhibits the secretion of IgM, IgG, and IgA, while paradoxically stimulating the secretion of IgE.

This dual activity suggests a nuanced role in regulating humoral immunity.

Quantitative Data Summary

Table 1: Summary of Immunomodulatory Effects of this compound

Immune Cell TypeEffect of this compoundReference
T-Lymphocytes
ProliferationInhibition (mitogen- or alloantigen-induced)
Cytokine SecretionInhibition of IL-2, IFN-γ, TNF-α
IL-2 Receptor ExpressionInhibition (more effective than Cyclosporin A)
B-Lymphocytes
ProliferationPositive or negative modulation (concentration-dependent)
Immunoglobulin SecretionInhibition of IgM, IgG, IgA; Stimulation of IgE

Signaling Pathways and Logical Relationships

The precise molecular targets and signaling pathways through which this compound exerts its immunomodulatory effects are not fully elucidated. However, based on its observed actions on T-cell activation, a proposed model of its inhibitory mechanism is presented below.

T_Cell_Activation_Inhibition cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell APC APC TCR TCR APC->TCR Signal 1 CD28 CD28 APC->CD28 Signal 2 MHC MHC-Antigen MHC->TCR PLCg PLCγ TCR->PLCg IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca Ca²⁺ influx IP3->Ca PKC PKC DAG->PKC NFAT NFAT Ca->NFAT IL2_gene IL-2 Gene Transcription NFAT->IL2_gene IL2R_gene IL-2R Gene Transcription NFAT->IL2R_gene NFkB NF-κB PKC->NFkB AP1 AP-1 PKC->AP1 NFkB->IL2_gene NFkB->IL2R_gene AP1->IL2_gene AP1->IL2R_gene IL2_protein IL-2 Secretion IL2_gene->IL2_protein IL2R_protein IL-2R Expression IL2_protein->IL2R_protein Autocrine loop IL2R_gene->IL2R_protein Proliferation T-Cell Proliferation IL2R_protein->Proliferation Ro146113 This compound Ro146113->IL2_protein Ro146113->IL2R_protein Ro146113->Proliferation

Caption: Proposed inhibitory points of this compound on the T-cell activation signaling pathway.

Comparative_Activity cluster_activity Biological Activity Temarotene Temarotene (Ro 15-0778) Metabolism Metabolism Temarotene->Metabolism T_cell_prolif T-Cell Proliferation Inhibition Temarotene->T_cell_prolif Less Potent Cytokine_sec Cytokine Secretion Inhibition Temarotene->Cytokine_sec Inactive Differentiation Cell Differentiation Induction Temarotene->Differentiation Inactive Ro146113 This compound Metabolism->Ro146113 Ro146113->T_cell_prolif Potent Ro146113->Cytokine_sec Active Ro146113->Differentiation Inactive

Caption: Comparative biological activities of Temarotene and its metabolite this compound.

Experimental Protocols

T-Cell Proliferation Assay (General Protocol)

This protocol is a generalized representation based on standard methods for assessing the effect of compounds on T-cell proliferation.

1. Objective: To determine the inhibitory effect of this compound on mitogen-stimulated T-cell proliferation.

2. Materials:

  • Peripheral blood mononuclear cells (PBMCs) isolated from healthy human donors.

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and L-glutamine.

  • Phytohemagglutinin (PHA) or Concanavalin A (ConA) as mitogens.

  • This compound stock solution (dissolved in DMSO).

  • [³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., CFSE or MTS-based).

  • 96-well flat-bottom cell culture plates.

  • CO₂ incubator (37°C, 5% CO₂).

  • Liquid scintillation counter or plate reader.

3. Methodology:

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Wash the cells and resuspend them in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.

  • Plate 100 µL of the cell suspension into each well of a 96-well plate.

  • Prepare serial dilutions of this compound in complete medium. Add 50 µL of each dilution to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Cyclosporin A).

  • Add 50 µL of the mitogen (e.g., PHA at a final concentration of 5 µg/mL) to all wells except for the unstimulated control wells.

  • Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • For [³H]-Thymidine incorporation:

    • Add 1 µCi of [³H]-Thymidine to each well and incubate for an additional 18-24 hours.

    • Harvest the cells onto glass fiber filters using a cell harvester.

    • Measure the incorporated radioactivity using a liquid scintillation counter.

  • For non-radioactive assays, follow the manufacturer's instructions for the specific kit used.

  • Calculate the percentage of inhibition of proliferation for each concentration of this compound compared to the mitogen-stimulated control.

The "Inactive Retinoid" Paradox

The designation of this compound as an "inactive retinoid" stems from its lack of activity in assays that are hallmarks of classical retinoid function. For instance, unlike all-trans retinoic acid (ATRA), this compound does not induce the differentiation of promyelocytic leukemia cell lines (e.g., HL-60). Furthermore, it fails to inhibit the interleukin-1β-induced production of nitric oxide in vascular smooth muscle cells, an effect observed with active retinoids.

This lack of classical retinoid activity, coupled with its potent immunomodulatory effects, suggests that this compound may not directly interact with RARs or RXRs in the same manner as traditional retinoids. Its mechanism of action is likely to be novel and may involve:

  • Interaction with other, non-classical retinoid receptors or binding proteins.

  • Modulation of intracellular signaling cascades upstream of transcription factor activation in immune cells.

  • Indirect effects on immune cells via interactions with other cell types.

The distinct pharmacological profile of this compound, with its separation of potent immunomodulatory effects from classical retinoid-mediated activities, makes it a compound of significant interest for the development of novel immunomodulatory therapies with a potentially improved side-effect profile compared to conventional retinoids. Further research is warranted to fully elucidate its unique molecular targets and signaling pathways.

References

An In-depth Technical Guide on the Core Mechanism of Action of Ro 14-6113

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 14-6113 is the principal metabolite of the arotinoid temarotene (Ro 15-0778) and is classified as a retinoid.[1][2] Unlike classical retinoids that exert their effects through nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs) to regulate gene expression, this compound exhibits a unique and complex mechanism of action. While it is considered an "inactive retinoid" in several classical retinoid assays, such as those for inducing cellular differentiation and inhibiting nitric oxide synthesis, it possesses potent immunomodulatory properties.[3][4][5] This guide provides a comprehensive overview of the known mechanism of action of this compound, focusing on its significant effects on the immune system.

Immunomodulatory Effects

This compound demonstrates both immunosuppressive and immunostimulatory activities, with its effects being more pronounced than its parent compound, temarotene. Its primary immunomodulatory functions are centered on T-cell and B-cell responses.

T-Cell Mediated Immunity

This compound significantly impacts T-lymphocyte function, exhibiting potent immunosuppressive effects comparable to cyclosporin A (CsA). Its key actions on T-cells include:

  • Inhibition of T-Cell Proliferation: this compound effectively inhibits mitogen- and alloantigen-induced proliferation of T-cells.

  • Suppression of Cytokine Secretion: The compound suppresses the secretion of key pro-inflammatory cytokines by activated T-cells, including Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α).

  • Downregulation of IL-2 Receptor Expression: this compound has been shown to be more effective than cyclosporin A in inhibiting the expression of the IL-2 receptor on T-cells.

These actions collectively lead to a dampening of the T-cell-mediated immune response.

B-Cell Mediated Immunity

The effect of this compound on B-lymphocytes is more complex, showing both inhibitory and stimulatory activities depending on the concentration and specific endpoint measured.

  • Modulation of B-Cell Proliferation: The proliferation of B-cells can be either positively or negatively modulated by this compound in a concentration-dependent manner.

  • Regulation of Immunoglobulin Secretion: this compound inhibits the secretion of IgM, IgG, and IgA, while paradoxically stimulating the secretion of IgE.

This dual activity suggests a nuanced role in regulating humoral immunity.

Quantitative Data Summary

Table 1: Summary of Immunomodulatory Effects of this compound

Immune Cell TypeEffect of this compoundReference
T-Lymphocytes
ProliferationInhibition (mitogen- or alloantigen-induced)
Cytokine SecretionInhibition of IL-2, IFN-γ, TNF-α
IL-2 Receptor ExpressionInhibition (more effective than Cyclosporin A)
B-Lymphocytes
ProliferationPositive or negative modulation (concentration-dependent)
Immunoglobulin SecretionInhibition of IgM, IgG, IgA; Stimulation of IgE

Signaling Pathways and Logical Relationships

The precise molecular targets and signaling pathways through which this compound exerts its immunomodulatory effects are not fully elucidated. However, based on its observed actions on T-cell activation, a proposed model of its inhibitory mechanism is presented below.

T_Cell_Activation_Inhibition cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell APC APC TCR TCR APC->TCR Signal 1 CD28 CD28 APC->CD28 Signal 2 MHC MHC-Antigen MHC->TCR PLCg PLCγ TCR->PLCg IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca Ca²⁺ influx IP3->Ca PKC PKC DAG->PKC NFAT NFAT Ca->NFAT IL2_gene IL-2 Gene Transcription NFAT->IL2_gene IL2R_gene IL-2R Gene Transcription NFAT->IL2R_gene NFkB NF-κB PKC->NFkB AP1 AP-1 PKC->AP1 NFkB->IL2_gene NFkB->IL2R_gene AP1->IL2_gene AP1->IL2R_gene IL2_protein IL-2 Secretion IL2_gene->IL2_protein IL2R_protein IL-2R Expression IL2_protein->IL2R_protein Autocrine loop IL2R_gene->IL2R_protein Proliferation T-Cell Proliferation IL2R_protein->Proliferation Ro146113 This compound Ro146113->IL2_protein Ro146113->IL2R_protein Ro146113->Proliferation

Caption: Proposed inhibitory points of this compound on the T-cell activation signaling pathway.

Comparative_Activity cluster_activity Biological Activity Temarotene Temarotene (Ro 15-0778) Metabolism Metabolism Temarotene->Metabolism T_cell_prolif T-Cell Proliferation Inhibition Temarotene->T_cell_prolif Less Potent Cytokine_sec Cytokine Secretion Inhibition Temarotene->Cytokine_sec Inactive Differentiation Cell Differentiation Induction Temarotene->Differentiation Inactive Ro146113 This compound Metabolism->Ro146113 Ro146113->T_cell_prolif Potent Ro146113->Cytokine_sec Active Ro146113->Differentiation Inactive

Caption: Comparative biological activities of Temarotene and its metabolite this compound.

Experimental Protocols

T-Cell Proliferation Assay (General Protocol)

This protocol is a generalized representation based on standard methods for assessing the effect of compounds on T-cell proliferation.

1. Objective: To determine the inhibitory effect of this compound on mitogen-stimulated T-cell proliferation.

2. Materials:

  • Peripheral blood mononuclear cells (PBMCs) isolated from healthy human donors.

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and L-glutamine.

  • Phytohemagglutinin (PHA) or Concanavalin A (ConA) as mitogens.

  • This compound stock solution (dissolved in DMSO).

  • [³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., CFSE or MTS-based).

  • 96-well flat-bottom cell culture plates.

  • CO₂ incubator (37°C, 5% CO₂).

  • Liquid scintillation counter or plate reader.

3. Methodology:

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Wash the cells and resuspend them in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.

  • Plate 100 µL of the cell suspension into each well of a 96-well plate.

  • Prepare serial dilutions of this compound in complete medium. Add 50 µL of each dilution to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Cyclosporin A).

  • Add 50 µL of the mitogen (e.g., PHA at a final concentration of 5 µg/mL) to all wells except for the unstimulated control wells.

  • Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • For [³H]-Thymidine incorporation:

    • Add 1 µCi of [³H]-Thymidine to each well and incubate for an additional 18-24 hours.

    • Harvest the cells onto glass fiber filters using a cell harvester.

    • Measure the incorporated radioactivity using a liquid scintillation counter.

  • For non-radioactive assays, follow the manufacturer's instructions for the specific kit used.

  • Calculate the percentage of inhibition of proliferation for each concentration of this compound compared to the mitogen-stimulated control.

The "Inactive Retinoid" Paradox

The designation of this compound as an "inactive retinoid" stems from its lack of activity in assays that are hallmarks of classical retinoid function. For instance, unlike all-trans retinoic acid (ATRA), this compound does not induce the differentiation of promyelocytic leukemia cell lines (e.g., HL-60). Furthermore, it fails to inhibit the interleukin-1β-induced production of nitric oxide in vascular smooth muscle cells, an effect observed with active retinoids.

This lack of classical retinoid activity, coupled with its potent immunomodulatory effects, suggests that this compound may not directly interact with RARs or RXRs in the same manner as traditional retinoids. Its mechanism of action is likely to be novel and may involve:

  • Interaction with other, non-classical retinoid receptors or binding proteins.

  • Modulation of intracellular signaling cascades upstream of transcription factor activation in immune cells.

  • Indirect effects on immune cells via interactions with other cell types.

The distinct pharmacological profile of this compound, with its separation of potent immunomodulatory effects from classical retinoid-mediated activities, makes it a compound of significant interest for the development of novel immunomodulatory therapies with a potentially improved side-effect profile compared to conventional retinoids. Further research is warranted to fully elucidate its unique molecular targets and signaling pathways.

References

Ro 14-6113: A Comprehensive Technical Guide to the Phenolic Metabolite of Temarotene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Ro 14-6113, a significant phenolic metabolite of the arotinoid temarotene (Ro 15-0778). Temarotene, a third-generation retinoid, has been investigated for its applications in dermatology and oncology. Its biotransformation leads to the formation of this compound, a metabolite that exhibits distinct pharmacokinetic and pharmacodynamic properties. This document synthesizes available data on the formation, quantification, and biological activities of this compound, presenting it in a manner accessible to researchers and professionals in the field of drug development. The guide includes detailed experimental protocols, quantitative data summaries, and visualizations of the metabolic and signaling pathways to facilitate a comprehensive understanding of this key metabolite.

Introduction

Temarotene (Ro 15-0778) is a synthetic retinoid characterized by its aromatic ring system, which confers a more favorable therapeutic index compared to earlier generations of retinoids. The metabolism of temarotene is a critical aspect of its pharmacology, leading to the production of various metabolites, with this compound being a prominent derivative.[1][2] this compound is formed through the aromatic hydroxylation of the parent compound and has been shown to accumulate in significant concentrations in both plasma and skin.[3][4] Understanding the metabolic pathway, the enzymes involved, and the biological activity of this compound is essential for a complete toxicological and pharmacological assessment of temarotene.

Metabolic Formation of this compound from Temarotene

The biotransformation of temarotene to its phenolic metabolite, this compound, is a primary metabolic pathway. In vivo studies in rats have demonstrated a rapid conversion of temarotene, leading to higher concentrations of this compound in both plasma and skin compared to the parent drug.[3] This conversion is believed to be primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.

Proposed Metabolic Pathway

The formation of this compound involves the hydroxylation of the aromatic ring of temarotene. While the specific CYP isoenzymes responsible for this reaction in temarotene have not been definitively identified in the reviewed literature, studies on the metabolism of other retinoids suggest the involvement of enzymes such as CYP2C8, CYP3A4, and CYP2C9 in aromatic hydroxylation.

metabolic_pathway Temarotene Temarotene (Ro 15-0778) Metabolite This compound Temarotene->Metabolite Aromatic Hydroxylation Enzymes Cytochrome P450 Enzymes (Likely CYP2C8, CYP3A4, CYP2C9) Enzymes->Temarotene

Figure 1: Proposed metabolic conversion of Temarotene to this compound.

Quantitative Analysis of Temarotene and this compound

A key study in hairless rats provides quantitative data on the distribution of temarotene and this compound in plasma and skin following oral administration.

In Vivo Distribution in Hairless Rats

The following table summarizes the plasma and skin concentrations of temarotene and this compound after 10 days of oral administration of temarotene at 10 mg/kg.

Time After Last Dose (hours)AnalytePlasma Concentration (ng/mL)Skin Concentration (ng/g)
10 Temarotene (Ro 15-0778)LowerLower
This compound 5-13 times higher than Temarotene -
Within 48 Temarotene (Ro 15-0778)-Lower
This compound -4-10 times higher than Temarotene

Data synthesized from FENINA, N., et al. (1993).

These findings highlight the rapid and extensive conversion of temarotene to this compound, with the metabolite showing greater accumulation in both plasma and the target tissue, skin.

Experimental Protocols

In Vivo Quantification of Temarotene and this compound in Hairless Rats

This protocol is based on the methodology described by Fenina et al. (1993).

4.1.1. Animal Model and Dosing:

  • Species: Male hairless rats.

  • Drug: Temarotene (Ro 15-0778).

  • Dose: 10 mg/kg, administered orally once daily for 10 days.

4.1.2. Sample Collection:

  • Blood and skin samples were collected at various time points between 0.5 and 240 hours after the last dose.

4.1.3. Sample Preparation:

  • Plasma: Blood samples were centrifuged to separate plasma.

  • Skin: Skin samples (epidermis and dermis) were homogenized.

  • Extraction: A liquid-liquid extraction was performed on plasma and homogenized skin samples.

4.1.4. HPLC Analysis:

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Column: Nucleosil C18 column (25 cm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile/water (90:10, v/v).

  • Flow Rate: 1.4 mL/min.

  • Detection: UV at 300 nm.

  • Internal Standard: Etretinate (Ro 10-9359).

  • Quantification Limit: 2 ng/mL in plasma and 10 ng/g in skin.

experimental_workflow cluster_animal_phase In Vivo Phase cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase Dosing Oral Dosing of Temarotene (10 mg/kg for 10 days) Sampling Blood and Skin Sampling (0.5-240h post-dose) Dosing->Sampling Homogenization Skin Homogenization Sampling->Homogenization Extraction Liquid-Liquid Extraction Sampling->Extraction Homogenization->Extraction HPLC HPLC-UV Analysis (300 nm) Extraction->HPLC Quantification Quantification of Temarotene and this compound HPLC->Quantification

Figure 2: Workflow for the in vivo analysis of Temarotene and this compound.
In Vitro Metabolism in Rat Liver Microsomes (General Protocol)

While a specific protocol for temarotene hydroxylation is not detailed in the available literature, a general methodology for assessing in vitro metabolism using rat liver microsomes is as follows:

4.2.1. Materials:

  • Pooled rat liver microsomes.

  • Temarotene (Ro 15-0778).

  • NADPH regenerating system (e.g., G6P, G6PDH, and NADP+).

  • Phosphate buffer (pH 7.4).

  • Quenching solution (e.g., acetonitrile).

4.2.2. Incubation:

  • Pre-warm a suspension of rat liver microsomes in phosphate buffer at 37°C.

  • Add temarotene (dissolved in a suitable solvent like DMSO) to the microsomal suspension and pre-incubate for a few minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Terminate the reaction at each time point by adding a cold quenching solution.

4.2.3. Analysis:

  • Centrifuge the quenched samples to pellet the protein.

  • Analyze the supernatant for the presence of temarotene and this compound using a validated LC-MS/MS method for sensitive and specific quantification.

Biological Activity of this compound

This compound has been shown to possess significant immunomodulatory properties, in some cases exceeding the activity of its parent compound, temarotene.

Immunomodulatory Effects

In vitro studies on human immune cells have demonstrated that this compound can inhibit T-cell proliferation induced by mitogens or alloantigens. Furthermore, it has been shown to suppress the secretion of key pro-inflammatory cytokines.

5.1.1. Inhibition of T-Cell Function:

  • T-Cell Proliferation: this compound inhibits the proliferation of T-lymphocytes.

  • Cytokine Secretion: It significantly reduces the secretion of Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α) from activated T-cells.

The inhibitory effects of this compound on T-cell activation and cytokine production suggest its potential as an immunomodulatory agent. The underlying mechanism likely involves interference with intracellular signaling cascades that are crucial for T-cell activation.

tcell_inhibition cluster_activation T-Cell Activation cluster_response Effector Response TCR_Activation T-Cell Receptor (TCR) Activation Signaling_Cascade Intracellular Signaling Cascade TCR_Activation->Signaling_Cascade Gene_Transcription Gene Transcription (e.g., NF-κB, AP-1) Signaling_Cascade->Gene_Transcription Proliferation T-Cell Proliferation Gene_Transcription->Proliferation Cytokine_Secretion Cytokine Secretion (IL-2, IFN-γ, TNF-α) Gene_Transcription->Cytokine_Secretion Ro146113 This compound Ro146113->Signaling_Cascade Inhibits Ro146113->Proliferation Inhibits Ro146113->Cytokine_Secretion Inhibits

Figure 3: Proposed mechanism of this compound-mediated inhibition of T-cell function.

Conclusion

This compound is a major and biologically active metabolite of temarotene. Its formation via aromatic hydroxylation, likely mediated by hepatic cytochrome P450 enzymes, leads to significant concentrations in both systemic circulation and target tissues. The pronounced immunomodulatory effects of this compound, particularly the inhibition of T-cell proliferation and pro-inflammatory cytokine secretion, underscore the importance of considering the metabolic profile of temarotene in its overall pharmacological and toxicological evaluation. Further research is warranted to identify the specific CYP isoenzymes responsible for its formation and to fully elucidate the molecular mechanisms underlying its immunomodulatory activities. This knowledge will be invaluable for the future development and clinical application of temarotene and related arotinoids.

References

Ro 14-6113: A Comprehensive Technical Guide to the Phenolic Metabolite of Temarotene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Ro 14-6113, a significant phenolic metabolite of the arotinoid temarotene (Ro 15-0778). Temarotene, a third-generation retinoid, has been investigated for its applications in dermatology and oncology. Its biotransformation leads to the formation of this compound, a metabolite that exhibits distinct pharmacokinetic and pharmacodynamic properties. This document synthesizes available data on the formation, quantification, and biological activities of this compound, presenting it in a manner accessible to researchers and professionals in the field of drug development. The guide includes detailed experimental protocols, quantitative data summaries, and visualizations of the metabolic and signaling pathways to facilitate a comprehensive understanding of this key metabolite.

Introduction

Temarotene (Ro 15-0778) is a synthetic retinoid characterized by its aromatic ring system, which confers a more favorable therapeutic index compared to earlier generations of retinoids. The metabolism of temarotene is a critical aspect of its pharmacology, leading to the production of various metabolites, with this compound being a prominent derivative.[1][2] this compound is formed through the aromatic hydroxylation of the parent compound and has been shown to accumulate in significant concentrations in both plasma and skin.[3][4] Understanding the metabolic pathway, the enzymes involved, and the biological activity of this compound is essential for a complete toxicological and pharmacological assessment of temarotene.

Metabolic Formation of this compound from Temarotene

The biotransformation of temarotene to its phenolic metabolite, this compound, is a primary metabolic pathway. In vivo studies in rats have demonstrated a rapid conversion of temarotene, leading to higher concentrations of this compound in both plasma and skin compared to the parent drug.[3] This conversion is believed to be primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.

Proposed Metabolic Pathway

The formation of this compound involves the hydroxylation of the aromatic ring of temarotene. While the specific CYP isoenzymes responsible for this reaction in temarotene have not been definitively identified in the reviewed literature, studies on the metabolism of other retinoids suggest the involvement of enzymes such as CYP2C8, CYP3A4, and CYP2C9 in aromatic hydroxylation.

metabolic_pathway Temarotene Temarotene (Ro 15-0778) Metabolite This compound Temarotene->Metabolite Aromatic Hydroxylation Enzymes Cytochrome P450 Enzymes (Likely CYP2C8, CYP3A4, CYP2C9) Enzymes->Temarotene

Figure 1: Proposed metabolic conversion of Temarotene to this compound.

Quantitative Analysis of Temarotene and this compound

A key study in hairless rats provides quantitative data on the distribution of temarotene and this compound in plasma and skin following oral administration.

In Vivo Distribution in Hairless Rats

The following table summarizes the plasma and skin concentrations of temarotene and this compound after 10 days of oral administration of temarotene at 10 mg/kg.

Time After Last Dose (hours)AnalytePlasma Concentration (ng/mL)Skin Concentration (ng/g)
10 Temarotene (Ro 15-0778)LowerLower
This compound 5-13 times higher than Temarotene -
Within 48 Temarotene (Ro 15-0778)-Lower
This compound -4-10 times higher than Temarotene

Data synthesized from FENINA, N., et al. (1993).

These findings highlight the rapid and extensive conversion of temarotene to this compound, with the metabolite showing greater accumulation in both plasma and the target tissue, skin.

Experimental Protocols

In Vivo Quantification of Temarotene and this compound in Hairless Rats

This protocol is based on the methodology described by Fenina et al. (1993).

4.1.1. Animal Model and Dosing:

  • Species: Male hairless rats.

  • Drug: Temarotene (Ro 15-0778).

  • Dose: 10 mg/kg, administered orally once daily for 10 days.

4.1.2. Sample Collection:

  • Blood and skin samples were collected at various time points between 0.5 and 240 hours after the last dose.

4.1.3. Sample Preparation:

  • Plasma: Blood samples were centrifuged to separate plasma.

  • Skin: Skin samples (epidermis and dermis) were homogenized.

  • Extraction: A liquid-liquid extraction was performed on plasma and homogenized skin samples.

4.1.4. HPLC Analysis:

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Column: Nucleosil C18 column (25 cm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile/water (90:10, v/v).

  • Flow Rate: 1.4 mL/min.

  • Detection: UV at 300 nm.

  • Internal Standard: Etretinate (Ro 10-9359).

  • Quantification Limit: 2 ng/mL in plasma and 10 ng/g in skin.

experimental_workflow cluster_animal_phase In Vivo Phase cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase Dosing Oral Dosing of Temarotene (10 mg/kg for 10 days) Sampling Blood and Skin Sampling (0.5-240h post-dose) Dosing->Sampling Homogenization Skin Homogenization Sampling->Homogenization Extraction Liquid-Liquid Extraction Sampling->Extraction Homogenization->Extraction HPLC HPLC-UV Analysis (300 nm) Extraction->HPLC Quantification Quantification of Temarotene and this compound HPLC->Quantification

Figure 2: Workflow for the in vivo analysis of Temarotene and this compound.
In Vitro Metabolism in Rat Liver Microsomes (General Protocol)

While a specific protocol for temarotene hydroxylation is not detailed in the available literature, a general methodology for assessing in vitro metabolism using rat liver microsomes is as follows:

4.2.1. Materials:

  • Pooled rat liver microsomes.

  • Temarotene (Ro 15-0778).

  • NADPH regenerating system (e.g., G6P, G6PDH, and NADP+).

  • Phosphate buffer (pH 7.4).

  • Quenching solution (e.g., acetonitrile).

4.2.2. Incubation:

  • Pre-warm a suspension of rat liver microsomes in phosphate buffer at 37°C.

  • Add temarotene (dissolved in a suitable solvent like DMSO) to the microsomal suspension and pre-incubate for a few minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Terminate the reaction at each time point by adding a cold quenching solution.

4.2.3. Analysis:

  • Centrifuge the quenched samples to pellet the protein.

  • Analyze the supernatant for the presence of temarotene and this compound using a validated LC-MS/MS method for sensitive and specific quantification.

Biological Activity of this compound

This compound has been shown to possess significant immunomodulatory properties, in some cases exceeding the activity of its parent compound, temarotene.

Immunomodulatory Effects

In vitro studies on human immune cells have demonstrated that this compound can inhibit T-cell proliferation induced by mitogens or alloantigens. Furthermore, it has been shown to suppress the secretion of key pro-inflammatory cytokines.

5.1.1. Inhibition of T-Cell Function:

  • T-Cell Proliferation: this compound inhibits the proliferation of T-lymphocytes.

  • Cytokine Secretion: It significantly reduces the secretion of Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α) from activated T-cells.

The inhibitory effects of this compound on T-cell activation and cytokine production suggest its potential as an immunomodulatory agent. The underlying mechanism likely involves interference with intracellular signaling cascades that are crucial for T-cell activation.

tcell_inhibition cluster_activation T-Cell Activation cluster_response Effector Response TCR_Activation T-Cell Receptor (TCR) Activation Signaling_Cascade Intracellular Signaling Cascade TCR_Activation->Signaling_Cascade Gene_Transcription Gene Transcription (e.g., NF-κB, AP-1) Signaling_Cascade->Gene_Transcription Proliferation T-Cell Proliferation Gene_Transcription->Proliferation Cytokine_Secretion Cytokine Secretion (IL-2, IFN-γ, TNF-α) Gene_Transcription->Cytokine_Secretion Ro146113 This compound Ro146113->Signaling_Cascade Inhibits Ro146113->Proliferation Inhibits Ro146113->Cytokine_Secretion Inhibits

Figure 3: Proposed mechanism of this compound-mediated inhibition of T-cell function.

Conclusion

This compound is a major and biologically active metabolite of temarotene. Its formation via aromatic hydroxylation, likely mediated by hepatic cytochrome P450 enzymes, leads to significant concentrations in both systemic circulation and target tissues. The pronounced immunomodulatory effects of this compound, particularly the inhibition of T-cell proliferation and pro-inflammatory cytokine secretion, underscore the importance of considering the metabolic profile of temarotene in its overall pharmacological and toxicological evaluation. Further research is warranted to identify the specific CYP isoenzymes responsible for its formation and to fully elucidate the molecular mechanisms underlying its immunomodulatory activities. This knowledge will be invaluable for the future development and clinical application of temarotene and related arotinoids.

References

Ro 14-6113: A Technical Whitepaper on its Discovery and Immunomodulatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 14-6113, an active metabolite of the arotinoid temarotene (Ro 15-0778), has been identified as a modulator of immune function. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological properties of this compound. While detailed historical accounts of its initial synthesis are not extensively documented in publicly available literature, its investigation as a biologically active compound is attributed to research conducted at Hoffmann-La Roche in Basel, Switzerland. This document summarizes the key experimental findings related to its effects on T-cells and B-cells, outlines the probable signaling pathways involved, and presents available data in a structured format for scientific reference.

Discovery and History

Immunomodulatory Activity

In vitro studies have demonstrated that this compound possesses both immunosuppressive and, to a lesser extent, immunostimulatory properties, with a pharmacological profile that has been compared to that of cyclosporin A (CsA).[1]

Effects on T-Lymphocytes

This compound has been shown to be a potent inhibitor of T-cell function. Key findings include:

  • Inhibition of T-Cell Proliferation: It significantly inhibits the proliferation of T-cells induced by mitogens or alloantigens.[1] This effect is more pronounced than that of its parent compound, temarotene.[1]

  • Inhibition of Cytokine Secretion: The compound effectively suppresses the secretion of key pro-inflammatory cytokines by T-cells, including Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α).[1]

  • Downregulation of IL-2 Receptor Expression: this compound has been reported to be more effective than cyclosporin A in inhibiting the expression of the IL-2 receptor on T-cells.[1]

Effects on B-Lymphocytes

The effects of this compound on B-cells are more complex and appear to be concentration-dependent:

  • Modulation of B-Cell Proliferation: It can either positively or negatively modulate the proliferation of B-cells, depending on the concentration used in vitro.

  • Modulation of Immunoglobulin Secretion: this compound has been shown to inhibit the secretion of IgM, IgG, and IgA, while paradoxically stimulating the secretion of IgE.

Quantitative Data Summary

While specific IC50 values and detailed concentration-response curves are not available in the reviewed literature, the following table summarizes the qualitative and comparative effects of this compound on various immune parameters as described in published abstracts.

Immune ParameterEffect of this compoundComparison with Temarotene (Ro 15-0778)Comparison with Cyclosporin A (CsA)
T-Cell Proliferation InhibitoryMore effectiveComparable inhibitory effect
IL-2 Secretion InhibitoryTemarotene is inactiveComparable inhibitory effect
IFN-γ Secretion InhibitoryTemarotene is inactiveComparable inhibitory effect
TNF-α Secretion InhibitoryTemarotene is inactiveComparable inhibitory effect
IL-2 Receptor Expression InhibitoryNot specifiedMore effective
B-Cell Proliferation Modulatory (concentration-dependent)Not specifiedDifferent profile of activity
IgM, IgG, IgA Secretion InhibitoryNot specifiedDifferent profile of activity
IgE Secretion StimulatoryNot specifiedDifferent profile of activity
Cellular Differentiation Inactive (in certain cell lines)Not specifiedNot specified

Experimental Protocols

Detailed experimental protocols from the primary research on this compound are not publicly available. The following are generalized methodologies for the key experiments cited.

T-Cell Proliferation Assay (General Protocol)

This assay measures the ability of T-cells to proliferate in response to a stimulus in the presence of the test compound.

G cluster_prep Cell Preparation cluster_culture Cell Culture cluster_measure Measurement of Proliferation pbmc Isolate PBMCs from whole blood tcell Purify T-cells (optional) pbmc->tcell plate Plate cells in 96-well plates tcell->plate add_ro Add this compound at various concentrations plate->add_ro add_stim Add mitogen (e.g., PHA) or alloantigen add_ro->add_stim incubate Incubate for 72-96 hours add_stim->incubate add_tracer Pulse with [3H]-thymidine or add colorimetric reagent (e.g., MTT, XTT) incubate->add_tracer incubate2 Incubate for 4-18 hours add_tracer->incubate2 harvest Harvest cells and measure radioactivity or absorbance incubate2->harvest analyze Analyze data and calculate inhibition harvest->analyze G cluster_stim Cell Stimulation cluster_elisa ELISA for Cytokine Quantification setup Culture T-cells with this compound and stimulus incubate Incubate for 24-48 hours setup->incubate collect Collect culture supernatant incubate->collect add_supernatant Add supernatant to coated plate collect->add_supernatant coat Coat ELISA plate with capture antibody coat->add_supernatant add_detection Add detection antibody add_supernatant->add_detection add_substrate Add enzyme-linked secondary antibody and substrate add_detection->add_substrate read Read absorbance and quantify cytokine concentration add_substrate->read G cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ro146113_cyto This compound Ro146113_nucleus This compound Ro146113_cyto->Ro146113_nucleus RAR RAR Ro146113_nucleus->RAR CoA Co-activator Ro146113_nucleus->CoA recruitment RXR RXR RARE Retinoic Acid Response Element (RARE) RXR->RARE heterodimerization RXR->CoA recruitment RAR->RARE heterodimerization CoR Co-repressor RAR->CoR RAR->CoA recruitment RARE->CoR repression RARE->CoA recruitment Gene Target Gene Transcription RARE->Gene transcription repressed CoA->Gene transcription activated

References

Ro 14-6113: A Technical Whitepaper on its Discovery and Immunomodulatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 14-6113, an active metabolite of the arotinoid temarotene (Ro 15-0778), has been identified as a modulator of immune function. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological properties of this compound. While detailed historical accounts of its initial synthesis are not extensively documented in publicly available literature, its investigation as a biologically active compound is attributed to research conducted at Hoffmann-La Roche in Basel, Switzerland. This document summarizes the key experimental findings related to its effects on T-cells and B-cells, outlines the probable signaling pathways involved, and presents available data in a structured format for scientific reference.

Discovery and History

Immunomodulatory Activity

In vitro studies have demonstrated that this compound possesses both immunosuppressive and, to a lesser extent, immunostimulatory properties, with a pharmacological profile that has been compared to that of cyclosporin A (CsA).[1]

Effects on T-Lymphocytes

This compound has been shown to be a potent inhibitor of T-cell function. Key findings include:

  • Inhibition of T-Cell Proliferation: It significantly inhibits the proliferation of T-cells induced by mitogens or alloantigens.[1] This effect is more pronounced than that of its parent compound, temarotene.[1]

  • Inhibition of Cytokine Secretion: The compound effectively suppresses the secretion of key pro-inflammatory cytokines by T-cells, including Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α).[1]

  • Downregulation of IL-2 Receptor Expression: this compound has been reported to be more effective than cyclosporin A in inhibiting the expression of the IL-2 receptor on T-cells.[1]

Effects on B-Lymphocytes

The effects of this compound on B-cells are more complex and appear to be concentration-dependent:

  • Modulation of B-Cell Proliferation: It can either positively or negatively modulate the proliferation of B-cells, depending on the concentration used in vitro.

  • Modulation of Immunoglobulin Secretion: this compound has been shown to inhibit the secretion of IgM, IgG, and IgA, while paradoxically stimulating the secretion of IgE.

Quantitative Data Summary

While specific IC50 values and detailed concentration-response curves are not available in the reviewed literature, the following table summarizes the qualitative and comparative effects of this compound on various immune parameters as described in published abstracts.

Immune ParameterEffect of this compoundComparison with Temarotene (Ro 15-0778)Comparison with Cyclosporin A (CsA)
T-Cell Proliferation InhibitoryMore effectiveComparable inhibitory effect
IL-2 Secretion InhibitoryTemarotene is inactiveComparable inhibitory effect
IFN-γ Secretion InhibitoryTemarotene is inactiveComparable inhibitory effect
TNF-α Secretion InhibitoryTemarotene is inactiveComparable inhibitory effect
IL-2 Receptor Expression InhibitoryNot specifiedMore effective
B-Cell Proliferation Modulatory (concentration-dependent)Not specifiedDifferent profile of activity
IgM, IgG, IgA Secretion InhibitoryNot specifiedDifferent profile of activity
IgE Secretion StimulatoryNot specifiedDifferent profile of activity
Cellular Differentiation Inactive (in certain cell lines)Not specifiedNot specified

Experimental Protocols

Detailed experimental protocols from the primary research on this compound are not publicly available. The following are generalized methodologies for the key experiments cited.

T-Cell Proliferation Assay (General Protocol)

This assay measures the ability of T-cells to proliferate in response to a stimulus in the presence of the test compound.

G cluster_prep Cell Preparation cluster_culture Cell Culture cluster_measure Measurement of Proliferation pbmc Isolate PBMCs from whole blood tcell Purify T-cells (optional) pbmc->tcell plate Plate cells in 96-well plates tcell->plate add_ro Add this compound at various concentrations plate->add_ro add_stim Add mitogen (e.g., PHA) or alloantigen add_ro->add_stim incubate Incubate for 72-96 hours add_stim->incubate add_tracer Pulse with [3H]-thymidine or add colorimetric reagent (e.g., MTT, XTT) incubate->add_tracer incubate2 Incubate for 4-18 hours add_tracer->incubate2 harvest Harvest cells and measure radioactivity or absorbance incubate2->harvest analyze Analyze data and calculate inhibition harvest->analyze G cluster_stim Cell Stimulation cluster_elisa ELISA for Cytokine Quantification setup Culture T-cells with this compound and stimulus incubate Incubate for 24-48 hours setup->incubate collect Collect culture supernatant incubate->collect add_supernatant Add supernatant to coated plate collect->add_supernatant coat Coat ELISA plate with capture antibody coat->add_supernatant add_detection Add detection antibody add_supernatant->add_detection add_substrate Add enzyme-linked secondary antibody and substrate add_detection->add_substrate read Read absorbance and quantify cytokine concentration add_substrate->read G cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ro146113_cyto This compound Ro146113_nucleus This compound Ro146113_cyto->Ro146113_nucleus RAR RAR Ro146113_nucleus->RAR CoA Co-activator Ro146113_nucleus->CoA recruitment RXR RXR RARE Retinoic Acid Response Element (RARE) RXR->RARE heterodimerization RXR->CoA recruitment RAR->RARE heterodimerization CoR Co-repressor RAR->CoR RAR->CoA recruitment RARE->CoR repression RARE->CoA recruitment Gene Target Gene Transcription RARE->Gene transcription repressed CoA->Gene transcription activated

References

Ro 14-6113: An Examination of a Biologically Inactive Retinoid Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Basel, Switzerland – November 29, 2025 – A comprehensive review of available scientific literature indicates that Ro 14-6113, a metabolite of the synthetic retinoid temarotene (Ro 15-0778), is characterized by a lack of significant biological activity and does not possess its own distinct signaling pathways. This finding is critical for researchers, scientists, and drug development professionals investigating retinoid pharmacology, as it positions this compound as an inactive counterpart to other biologically active retinoids.

This compound is the phenolic metabolite of temarotene, a third-generation, non-polar arotinoid.[1] Despite being a significant metabolite, multiple independent studies have demonstrated its inactivity in various biological assays where other retinoids show potent effects.

Lack of Canonical Retinoid Signaling

The primary mechanism of action for most retinoids involves binding to and activating nuclear retinoid receptors, specifically the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). This activation leads to the regulation of gene expression and subsequent cellular responses, such as differentiation and proliferation.

However, studies have consistently shown that this compound fails to elicit these characteristic retinoid responses. For instance, in studies on the differentiation of HL-60 and U937 cell lines, this compound was found to be inactive, unable to induce differentiation either alone or in combination with cytokines.[2] This is in stark contrast to active retinoids, which are potent inducers of differentiation in these cell lines.

Furthermore, in an investigation of retinoid effects on nitric oxide synthesis in vascular smooth muscle cells, this compound was explicitly used as an "inactive retinoid" control.[3] The study found that while active retinoids produced a concentration-dependent inhibition of interleukin-1β-induced nitrite production, this compound had no effect over a concentration range of 0.1 to 10 μM.[3]

Structure-Activity Relationship: The Key to Inactivity

The lack of biological activity of this compound can be attributed to its molecular structure. A key study highlighted that retinoids lacking a polar carboxylic acid group, a category that includes both temarotene and its metabolite this compound, were inactive in inducing cellular differentiation.[2] This polar terminal group is crucial for the high-affinity binding to the ligand-binding pocket of retinoid receptors. The absence of this functional group in this compound likely prevents it from effectively binding to and activating RARs and RXRs, thus precluding the initiation of downstream signaling cascades.

Contextualizing with the Parent Compound: Temarotene (Ro 15-0778)

The parent compound, temarotene, also lacks the polar carboxylic acid group and exhibits a mixed and somewhat atypical activity profile for a retinoid. While it has been shown to modulate the expression of the ornithine decarboxylase (ODC) gene and prevent carcinogen-induced hyperplasia and metaplasia in respiratory epithelia, it is also reported to lack the sebosuppressive and antikeratinizing properties typical of other retinoids. Some research suggests it possesses immunosuppressive activity. This complex profile of temarotene suggests it may act through non-receptor-mediated pathways or have very weak, selective interactions with retinoid receptors. This compound, as its metabolite, appears to represent the inactive end of this already attenuated activity spectrum.

Conclusion for the Research Community

Due to the absence of described signaling pathways for this compound, the creation of quantitative data tables, detailed experimental protocols, and signaling pathway diagrams is not applicable. The core finding of this technical review is the compound's biological inactivity.

References

Ro 14-6113: An Examination of a Biologically Inactive Retinoid Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Basel, Switzerland – November 29, 2025 – A comprehensive review of available scientific literature indicates that Ro 14-6113, a metabolite of the synthetic retinoid temarotene (Ro 15-0778), is characterized by a lack of significant biological activity and does not possess its own distinct signaling pathways. This finding is critical for researchers, scientists, and drug development professionals investigating retinoid pharmacology, as it positions this compound as an inactive counterpart to other biologically active retinoids.

This compound is the phenolic metabolite of temarotene, a third-generation, non-polar arotinoid.[1] Despite being a significant metabolite, multiple independent studies have demonstrated its inactivity in various biological assays where other retinoids show potent effects.

Lack of Canonical Retinoid Signaling

The primary mechanism of action for most retinoids involves binding to and activating nuclear retinoid receptors, specifically the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). This activation leads to the regulation of gene expression and subsequent cellular responses, such as differentiation and proliferation.

However, studies have consistently shown that this compound fails to elicit these characteristic retinoid responses. For instance, in studies on the differentiation of HL-60 and U937 cell lines, this compound was found to be inactive, unable to induce differentiation either alone or in combination with cytokines.[2] This is in stark contrast to active retinoids, which are potent inducers of differentiation in these cell lines.

Furthermore, in an investigation of retinoid effects on nitric oxide synthesis in vascular smooth muscle cells, this compound was explicitly used as an "inactive retinoid" control.[3] The study found that while active retinoids produced a concentration-dependent inhibition of interleukin-1β-induced nitrite production, this compound had no effect over a concentration range of 0.1 to 10 μM.[3]

Structure-Activity Relationship: The Key to Inactivity

The lack of biological activity of this compound can be attributed to its molecular structure. A key study highlighted that retinoids lacking a polar carboxylic acid group, a category that includes both temarotene and its metabolite this compound, were inactive in inducing cellular differentiation.[2] This polar terminal group is crucial for the high-affinity binding to the ligand-binding pocket of retinoid receptors. The absence of this functional group in this compound likely prevents it from effectively binding to and activating RARs and RXRs, thus precluding the initiation of downstream signaling cascades.

Contextualizing with the Parent Compound: Temarotene (Ro 15-0778)

The parent compound, temarotene, also lacks the polar carboxylic acid group and exhibits a mixed and somewhat atypical activity profile for a retinoid. While it has been shown to modulate the expression of the ornithine decarboxylase (ODC) gene and prevent carcinogen-induced hyperplasia and metaplasia in respiratory epithelia, it is also reported to lack the sebosuppressive and antikeratinizing properties typical of other retinoids. Some research suggests it possesses immunosuppressive activity. This complex profile of temarotene suggests it may act through non-receptor-mediated pathways or have very weak, selective interactions with retinoid receptors. This compound, as its metabolite, appears to represent the inactive end of this already attenuated activity spectrum.

Conclusion for the Research Community

Due to the absence of described signaling pathways for this compound, the creation of quantitative data tables, detailed experimental protocols, and signaling pathway diagrams is not applicable. The core finding of this technical review is the compound's biological inactivity.

References

The Immunomodulatory Effects of Ro 14-6113 on T Cell Function: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 14-6113, the principal metabolite of the arotinoid temarotene (Ro 15-0778), has demonstrated significant immunomodulatory properties, particularly on T lymphocyte functions. This technical guide synthesizes the available scientific literature to provide a comprehensive overview of the effects of this compound on T cell proliferation, cytokine production, and surface receptor expression. This document is intended to serve as a resource for researchers and professionals in immunology and drug development, offering a structured presentation of the compound's activities, relevant experimental methodologies, and a visualization of its putative mechanism of action. While quantitative data remains limited in the public domain, the qualitative effects of this compound position it as a compound of interest for further investigation in the context of T cell-mediated immunity and autoimmune diseases.

Introduction

T lymphocytes are central players in the adaptive immune response, orchestrating cellular immunity and providing help to other immune cells. The modulation of T cell function is a cornerstone of therapeutic strategies for a multitude of diseases, including autoimmune disorders, transplant rejection, and cancer. Retinoids, a class of compounds structurally related to vitamin A, have been recognized for their diverse biological activities, including immunomodulation. This compound, a metabolite of the arotinoid temarotene, has emerged as a potent immunosuppressive agent with a distinct profile of activity compared to established immunosuppressants like cyclosporin A (CsA). This guide provides an in-depth look at the documented effects of this compound on T cell function.

Effects of this compound on T Cell Function

The primary body of research indicates that this compound exerts a significant inhibitory effect on key T cell functions. These effects are summarized below and presented in a structured format for clarity. The data is primarily derived from in vitro studies on human immune cells.[1][2][3]

T Cell Proliferation

This compound has been shown to inhibit the proliferation of T cells induced by both mitogens and alloantigens.[1][2] This anti-proliferative effect is a key indicator of its immunosuppressive potential.

Table 1: Effect of this compound on T Cell Proliferation

Parameter Effect of this compound Quantitative Data (e.g., IC50) Reference
Mitogen-Induced ProliferationInhibitionNot available in public search results.
Alloantigen-Induced ProliferationInhibitionNot available in public search results.
Cytokine Secretion

The secretion of cytokines by activated T cells is crucial for the propagation of the immune response. This compound has been demonstrated to suppress the production of several key pro-inflammatory cytokines.

Table 2: Effect of this compound on T Cell Cytokine Secretion

Cytokine Effect of this compound Quantitative Data Reference
Interleukin-2 (IL-2)InhibitionNot available in public search results.
Interferon-gamma (IFN-γ)InhibitionNot available in public search results.
Tumor Necrosis Factor-alpha (TNF-α)InhibitionNot available in public search results.
IL-2 Receptor Expression

The high-affinity interleukin-2 receptor (IL-2R), particularly the alpha chain (CD25), is upregulated on activated T cells and is essential for their proliferation. This compound has been found to be a potent inhibitor of IL-2 receptor expression, reportedly more effective than cyclosporin A in this regard.

Table 3: Effect of this compound on T Cell IL-2 Receptor Expression

Parameter Effect of this compound Comparison with Cyclosporin A Quantitative Data Reference
IL-2 Receptor ExpressionInhibitionMore effective than CsANot available in public search results.

Putative Mechanism of Action and Signaling Pathways

While the precise molecular targets and signaling pathways of this compound in T cells have not been fully elucidated in the available literature, its effects on proliferation, cytokine secretion, and IL-2 receptor expression suggest an interference with the T cell activation cascade. The following diagram illustrates a hypothetical model of this compound's intervention in T cell signaling.

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) MHC MHC-Antigen TCR TCR MHC->TCR Signal 1 PLCg1 PLCγ1 TCR->PLCg1 CD28 CD28 IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG CaN Calcineurin IP3->CaN AP1 AP-1 DAG->AP1 NFkB NF-κB DAG->NFkB NFAT NFAT CaN->NFAT IL2_Gene IL-2 Gene NFAT->IL2_Gene IL2R_Gene IL-2R Gene NFAT->IL2R_Gene AP1->IL2_Gene AP1->IL2R_Gene NFkB->IL2_Gene NFkB->IL2R_Gene IL2 IL-2 IL2_Gene->IL2 IL2R IL-2R IL2R_Gene->IL2R IL2->IL2R Autocrine/Paracrine Proliferation Proliferation IL2R->Proliferation Ro146113 This compound Ro146113->NFAT Inhibition? Ro146113->IL2_Gene Inhibition Ro146113->IL2R_Gene Inhibition Experimental_Workflow cluster_Preparation Sample Preparation cluster_Culture Cell Culture & Treatment cluster_Analysis Functional Analysis PBMC_Isolation Isolate PBMCs CFSE_Labeling CFSE Labeling (for Proliferation) PBMC_Isolation->CFSE_Labeling Plating Plate Cells CFSE_Labeling->Plating Stimulation Add Mitogen/Alloantigen Plating->Stimulation Treatment Add this compound Stimulation->Treatment Proliferation_Assay Proliferation Assay (Flow Cytometry) Treatment->Proliferation_Assay 4-5 days Cytokine_Assay Cytokine Assay (ELISA) Treatment->Cytokine_Assay 24-72 hours Receptor_Assay IL-2R Expression (Flow Cytometry) Treatment->Receptor_Assay 48-72 hours

References

The Immunomodulatory Effects of Ro 14-6113 on T Cell Function: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 14-6113, the principal metabolite of the arotinoid temarotene (Ro 15-0778), has demonstrated significant immunomodulatory properties, particularly on T lymphocyte functions. This technical guide synthesizes the available scientific literature to provide a comprehensive overview of the effects of this compound on T cell proliferation, cytokine production, and surface receptor expression. This document is intended to serve as a resource for researchers and professionals in immunology and drug development, offering a structured presentation of the compound's activities, relevant experimental methodologies, and a visualization of its putative mechanism of action. While quantitative data remains limited in the public domain, the qualitative effects of this compound position it as a compound of interest for further investigation in the context of T cell-mediated immunity and autoimmune diseases.

Introduction

T lymphocytes are central players in the adaptive immune response, orchestrating cellular immunity and providing help to other immune cells. The modulation of T cell function is a cornerstone of therapeutic strategies for a multitude of diseases, including autoimmune disorders, transplant rejection, and cancer. Retinoids, a class of compounds structurally related to vitamin A, have been recognized for their diverse biological activities, including immunomodulation. This compound, a metabolite of the arotinoid temarotene, has emerged as a potent immunosuppressive agent with a distinct profile of activity compared to established immunosuppressants like cyclosporin A (CsA). This guide provides an in-depth look at the documented effects of this compound on T cell function.

Effects of this compound on T Cell Function

The primary body of research indicates that this compound exerts a significant inhibitory effect on key T cell functions. These effects are summarized below and presented in a structured format for clarity. The data is primarily derived from in vitro studies on human immune cells.[1][2][3]

T Cell Proliferation

This compound has been shown to inhibit the proliferation of T cells induced by both mitogens and alloantigens.[1][2] This anti-proliferative effect is a key indicator of its immunosuppressive potential.

Table 1: Effect of this compound on T Cell Proliferation

Parameter Effect of this compound Quantitative Data (e.g., IC50) Reference
Mitogen-Induced ProliferationInhibitionNot available in public search results.
Alloantigen-Induced ProliferationInhibitionNot available in public search results.
Cytokine Secretion

The secretion of cytokines by activated T cells is crucial for the propagation of the immune response. This compound has been demonstrated to suppress the production of several key pro-inflammatory cytokines.

Table 2: Effect of this compound on T Cell Cytokine Secretion

Cytokine Effect of this compound Quantitative Data Reference
Interleukin-2 (IL-2)InhibitionNot available in public search results.
Interferon-gamma (IFN-γ)InhibitionNot available in public search results.
Tumor Necrosis Factor-alpha (TNF-α)InhibitionNot available in public search results.
IL-2 Receptor Expression

The high-affinity interleukin-2 receptor (IL-2R), particularly the alpha chain (CD25), is upregulated on activated T cells and is essential for their proliferation. This compound has been found to be a potent inhibitor of IL-2 receptor expression, reportedly more effective than cyclosporin A in this regard.

Table 3: Effect of this compound on T Cell IL-2 Receptor Expression

Parameter Effect of this compound Comparison with Cyclosporin A Quantitative Data Reference
IL-2 Receptor ExpressionInhibitionMore effective than CsANot available in public search results.

Putative Mechanism of Action and Signaling Pathways

While the precise molecular targets and signaling pathways of this compound in T cells have not been fully elucidated in the available literature, its effects on proliferation, cytokine secretion, and IL-2 receptor expression suggest an interference with the T cell activation cascade. The following diagram illustrates a hypothetical model of this compound's intervention in T cell signaling.

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) MHC MHC-Antigen TCR TCR MHC->TCR Signal 1 PLCg1 PLCγ1 TCR->PLCg1 CD28 CD28 IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG CaN Calcineurin IP3->CaN AP1 AP-1 DAG->AP1 NFkB NF-κB DAG->NFkB NFAT NFAT CaN->NFAT IL2_Gene IL-2 Gene NFAT->IL2_Gene IL2R_Gene IL-2R Gene NFAT->IL2R_Gene AP1->IL2_Gene AP1->IL2R_Gene NFkB->IL2_Gene NFkB->IL2R_Gene IL2 IL-2 IL2_Gene->IL2 IL2R IL-2R IL2R_Gene->IL2R IL2->IL2R Autocrine/Paracrine Proliferation Proliferation IL2R->Proliferation Ro146113 This compound Ro146113->NFAT Inhibition? Ro146113->IL2_Gene Inhibition Ro146113->IL2R_Gene Inhibition Experimental_Workflow cluster_Preparation Sample Preparation cluster_Culture Cell Culture & Treatment cluster_Analysis Functional Analysis PBMC_Isolation Isolate PBMCs CFSE_Labeling CFSE Labeling (for Proliferation) PBMC_Isolation->CFSE_Labeling Plating Plate Cells CFSE_Labeling->Plating Stimulation Add Mitogen/Alloantigen Plating->Stimulation Treatment Add this compound Stimulation->Treatment Proliferation_Assay Proliferation Assay (Flow Cytometry) Treatment->Proliferation_Assay 4-5 days Cytokine_Assay Cytokine Assay (ELISA) Treatment->Cytokine_Assay 24-72 hours Receptor_Assay IL-2R Expression (Flow Cytometry) Treatment->Receptor_Assay 48-72 hours

References

The Role of Ro 14-6113 in Cytokine Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 14-6113, a metabolite of the arotinoid temarotene, has demonstrated significant immunomodulatory properties, particularly in the regulation of cytokine production by T lymphocytes. This technical guide provides a comprehensive overview of the known effects of this compound on cytokine expression, summarizes the available quantitative data, outlines relevant experimental methodologies, and proposes a putative signaling pathway based on its classification as a retinoid and its observed immunological effects.

Introduction

Cytokines are a broad and diverse category of small proteins that are crucial for intercellular signaling, particularly in the immune system. The dysregulation of cytokine production is a hallmark of numerous inflammatory and autoimmune diseases, making the modulation of cytokine pathways a key therapeutic strategy. Retinoids, a class of compounds derived from vitamin A, are known to exert profound effects on immune cell differentiation and function. This compound, a phenolic metabolite of temarotene, has emerged as a molecule of interest due to its potent immunosuppressive activities, which include the inhibition of T-cell proliferation and the secretion of key pro-inflammatory cytokines.[1][2] This document aims to consolidate the existing knowledge on this compound and its role in cytokine regulation to support further research and drug development efforts.

Effects on Cytokine Secretion

In vitro studies have shown that this compound effectively inhibits the secretion of several key cytokines from activated T cells.[1][2] This inhibitory action is central to its immunomodulatory profile.

Inhibition of Pro-inflammatory Cytokines

This compound has been observed to suppress the production of the following pro-inflammatory cytokines by mitogen- or alloantigen-stimulated T lymphocytes:

  • Interleukin-2 (IL-2): A critical cytokine for T-cell proliferation and differentiation.

  • Interferon-gamma (IFN-γ): A key mediator of cellular immunity and inflammation.

  • Tumor Necrosis Factor-alpha (TNF-α): A potent pro-inflammatory cytokine involved in systemic inflammation.[1]

The inhibitory effect of this compound on these cytokines suggests its potential as a therapeutic agent for T-cell-mediated inflammatory disorders.

Comparison with Ciclosporin A (CsA)

Studies have compared the immunosuppressive activity of this compound with that of Ciclosporin A (CsA), a well-established immunosuppressant. Notably, this compound was found to be more effective than CsA in inhibiting the expression of the IL-2 receptor on T cells, indicating a potent mechanism for controlling T-cell activation.

Quantitative Data

CytokineCell TypeStimulusEffect of this compoundIC50 ValueReference
IL-2 T-lymphocytesMitogen/AlloantigenInhibition of secretionNot Available
IFN-γ T-lymphocytesMitogen/AlloantigenInhibition of secretionNot Available
TNF-α T-lymphocytesMitogen/AlloantigenInhibition of secretionNot Available

Proposed Mechanism of Action and Signaling Pathway

The precise molecular mechanism by which this compound regulates cytokine gene expression has not been fully elucidated in the available literature. However, based on its chemical nature as an arotinoid (a synthetic retinoid) and its observed biological effects, a putative signaling pathway can be proposed. Retinoids typically exert their effects by binding to nuclear receptors, namely the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). These ligand-activated receptors form heterodimers and bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.

In the context of T-cell activation, the transcription of cytokine genes like IL-2, IFN-γ, and TNF-α is tightly controlled by key transcription factors such as Nuclear Factor of Activated T-cells (NFAT), Activator Protein-1 (AP-1), and Nuclear Factor-kappa B (NF-κB). It is plausible that this compound, by activating RAR/RXR heterodimers, interferes with the activity of these transcription factors, leading to the suppression of cytokine gene expression.

The following diagram illustrates this proposed signaling pathway.

Ro146113_Signaling_Pathway Ro146113 This compound RAR_RXR RAR/RXR Heterodimer Ro146113->RAR_RXR Binds and Activates CellMembrane Cytoplasm Cytoplasm Nucleus Nucleus RAR_RXR->Inhibition NFAT NFAT CytokineGenes Cytokine Genes (IL-2, IFN-γ, TNF-α) NFAT->CytokineGenes Activate AP1 AP-1 AP1->CytokineGenes Activate NFkB NF-κB NFkB->CytokineGenes Activate Inhibition->NFAT Inhibition->AP1 Inhibition->NFkB

Caption: Proposed signaling pathway for this compound in T-cells.

Experimental Protocols

Detailed experimental protocols for the investigation of this compound's effect on cytokine regulation are not explicitly available. However, standard immunological assays can be adapted for this purpose.

T-Cell Proliferation Assay

This assay is used to determine the effect of this compound on the proliferation of T-cells in response to a stimulus.

  • Cell Culture: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood and cultured in a suitable medium.

  • Stimulation: T-cells within the PBMC population are stimulated to proliferate using a mitogen (e.g., phytohemagglutinin (PHA)) or through alloantigen stimulation in a mixed lymphocyte reaction (MLR).

  • Treatment: Different concentrations of this compound are added to the cell cultures at the time of stimulation.

  • Proliferation Measurement: After a defined incubation period (typically 3-5 days), cell proliferation is assessed using methods such as:

    • [3H]-Thymidine incorporation: Measures the uptake of radiolabeled thymidine during DNA synthesis.

    • CFSE dye dilution: A fluorescent dye that is equally distributed between daughter cells upon division, allowing for the tracking of cell proliferation by flow cytometry.

    • MTT/XTT assay: Colorimetric assays that measure the metabolic activity of viable cells.

The following diagram illustrates a general workflow for a T-cell proliferation assay.

TCell_Proliferation_Workflow Isolate_PBMCs Isolate PBMCs Culture_Cells Culture Cells Isolate_PBMCs->Culture_Cells Stimulate_and_Treat Stimulate T-cells and Treat with this compound Culture_Cells->Stimulate_and_Treat Incubate Incubate (3-5 days) Stimulate_and_Treat->Incubate Measure_Proliferation Measure Proliferation ([3H]-Thymidine, CFSE, or MTT/XTT) Incubate->Measure_Proliferation Analyze_Data Analyze Data Measure_Proliferation->Analyze_Data

Caption: General workflow for a T-cell proliferation assay.

Cytokine Secretion Assay

This assay quantifies the amount of specific cytokines secreted by T-cells.

  • Cell Culture and Stimulation: Similar to the proliferation assay, PBMCs are cultured and stimulated.

  • Treatment: Various concentrations of this compound are added to the cultures.

  • Supernatant Collection: After an appropriate incubation period (e.g., 24-72 hours), the cell culture supernatant is collected.

  • Cytokine Quantification: The concentration of cytokines (e.g., IL-2, IFN-γ, TNF-α) in the supernatant is measured using:

    • Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay that uses antibodies to detect and quantify a specific cytokine.

    • Multiplex Bead Array (e.g., Luminex): Allows for the simultaneous quantification of multiple cytokines in a single sample.

    • Intracellular Cytokine Staining (ICS) with Flow Cytometry: Allows for the identification of cytokine-producing cells and the quantification of cytokine expression at a single-cell level.

The following diagram illustrates a general workflow for a cytokine secretion assay.

Cytokine_Secretion_Workflow Isolate_PBMCs Isolate PBMCs Culture_Cells Culture Cells Isolate_PBMCs->Culture_Cells Stimulate_and_Treat Stimulate T-cells and Treat with this compound Culture_Cells->Stimulate_and_Treat Incubate_and_Collect Incubate and Collect Supernatant Stimulate_and_Treat->Incubate_and_Collect Quantify_Cytokines Quantify Cytokines (ELISA or Multiplex Assay) Incubate_and_Collect->Quantify_Cytokines Analyze_Data Analyze Data Quantify_Cytokines->Analyze_Data

Caption: General workflow for a cytokine secretion assay.

Conclusion

This compound is a potent immunomodulatory compound that inhibits T-cell proliferation and the secretion of key pro-inflammatory cytokines, including IL-2, IFN-γ, and TNF-α. While the precise molecular mechanisms remain to be fully elucidated, its activity is likely mediated through the modulation of retinoid-responsive signaling pathways that regulate the transcription of cytokine genes. The lack of detailed quantitative data and specific experimental protocols in the public domain highlights the need for further investigation to fully characterize the therapeutic potential of this compound in inflammatory and autoimmune diseases. The proposed signaling pathway and experimental workflows in this guide provide a framework for future research in this area.

References

The Role of Ro 14-6113 in Cytokine Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 14-6113, a metabolite of the arotinoid temarotene, has demonstrated significant immunomodulatory properties, particularly in the regulation of cytokine production by T lymphocytes. This technical guide provides a comprehensive overview of the known effects of this compound on cytokine expression, summarizes the available quantitative data, outlines relevant experimental methodologies, and proposes a putative signaling pathway based on its classification as a retinoid and its observed immunological effects.

Introduction

Cytokines are a broad and diverse category of small proteins that are crucial for intercellular signaling, particularly in the immune system. The dysregulation of cytokine production is a hallmark of numerous inflammatory and autoimmune diseases, making the modulation of cytokine pathways a key therapeutic strategy. Retinoids, a class of compounds derived from vitamin A, are known to exert profound effects on immune cell differentiation and function. This compound, a phenolic metabolite of temarotene, has emerged as a molecule of interest due to its potent immunosuppressive activities, which include the inhibition of T-cell proliferation and the secretion of key pro-inflammatory cytokines.[1][2] This document aims to consolidate the existing knowledge on this compound and its role in cytokine regulation to support further research and drug development efforts.

Effects on Cytokine Secretion

In vitro studies have shown that this compound effectively inhibits the secretion of several key cytokines from activated T cells.[1][2] This inhibitory action is central to its immunomodulatory profile.

Inhibition of Pro-inflammatory Cytokines

This compound has been observed to suppress the production of the following pro-inflammatory cytokines by mitogen- or alloantigen-stimulated T lymphocytes:

  • Interleukin-2 (IL-2): A critical cytokine for T-cell proliferation and differentiation.

  • Interferon-gamma (IFN-γ): A key mediator of cellular immunity and inflammation.

  • Tumor Necrosis Factor-alpha (TNF-α): A potent pro-inflammatory cytokine involved in systemic inflammation.[1]

The inhibitory effect of this compound on these cytokines suggests its potential as a therapeutic agent for T-cell-mediated inflammatory disorders.

Comparison with Ciclosporin A (CsA)

Studies have compared the immunosuppressive activity of this compound with that of Ciclosporin A (CsA), a well-established immunosuppressant. Notably, this compound was found to be more effective than CsA in inhibiting the expression of the IL-2 receptor on T cells, indicating a potent mechanism for controlling T-cell activation.

Quantitative Data

CytokineCell TypeStimulusEffect of this compoundIC50 ValueReference
IL-2 T-lymphocytesMitogen/AlloantigenInhibition of secretionNot Available
IFN-γ T-lymphocytesMitogen/AlloantigenInhibition of secretionNot Available
TNF-α T-lymphocytesMitogen/AlloantigenInhibition of secretionNot Available

Proposed Mechanism of Action and Signaling Pathway

The precise molecular mechanism by which this compound regulates cytokine gene expression has not been fully elucidated in the available literature. However, based on its chemical nature as an arotinoid (a synthetic retinoid) and its observed biological effects, a putative signaling pathway can be proposed. Retinoids typically exert their effects by binding to nuclear receptors, namely the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). These ligand-activated receptors form heterodimers and bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.

In the context of T-cell activation, the transcription of cytokine genes like IL-2, IFN-γ, and TNF-α is tightly controlled by key transcription factors such as Nuclear Factor of Activated T-cells (NFAT), Activator Protein-1 (AP-1), and Nuclear Factor-kappa B (NF-κB). It is plausible that this compound, by activating RAR/RXR heterodimers, interferes with the activity of these transcription factors, leading to the suppression of cytokine gene expression.

The following diagram illustrates this proposed signaling pathway.

Ro146113_Signaling_Pathway Ro146113 This compound RAR_RXR RAR/RXR Heterodimer Ro146113->RAR_RXR Binds and Activates CellMembrane Cytoplasm Cytoplasm Nucleus Nucleus RAR_RXR->Inhibition NFAT NFAT CytokineGenes Cytokine Genes (IL-2, IFN-γ, TNF-α) NFAT->CytokineGenes Activate AP1 AP-1 AP1->CytokineGenes Activate NFkB NF-κB NFkB->CytokineGenes Activate Inhibition->NFAT Inhibition->AP1 Inhibition->NFkB

Caption: Proposed signaling pathway for this compound in T-cells.

Experimental Protocols

Detailed experimental protocols for the investigation of this compound's effect on cytokine regulation are not explicitly available. However, standard immunological assays can be adapted for this purpose.

T-Cell Proliferation Assay

This assay is used to determine the effect of this compound on the proliferation of T-cells in response to a stimulus.

  • Cell Culture: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood and cultured in a suitable medium.

  • Stimulation: T-cells within the PBMC population are stimulated to proliferate using a mitogen (e.g., phytohemagglutinin (PHA)) or through alloantigen stimulation in a mixed lymphocyte reaction (MLR).

  • Treatment: Different concentrations of this compound are added to the cell cultures at the time of stimulation.

  • Proliferation Measurement: After a defined incubation period (typically 3-5 days), cell proliferation is assessed using methods such as:

    • [3H]-Thymidine incorporation: Measures the uptake of radiolabeled thymidine during DNA synthesis.

    • CFSE dye dilution: A fluorescent dye that is equally distributed between daughter cells upon division, allowing for the tracking of cell proliferation by flow cytometry.

    • MTT/XTT assay: Colorimetric assays that measure the metabolic activity of viable cells.

The following diagram illustrates a general workflow for a T-cell proliferation assay.

TCell_Proliferation_Workflow Isolate_PBMCs Isolate PBMCs Culture_Cells Culture Cells Isolate_PBMCs->Culture_Cells Stimulate_and_Treat Stimulate T-cells and Treat with this compound Culture_Cells->Stimulate_and_Treat Incubate Incubate (3-5 days) Stimulate_and_Treat->Incubate Measure_Proliferation Measure Proliferation ([3H]-Thymidine, CFSE, or MTT/XTT) Incubate->Measure_Proliferation Analyze_Data Analyze Data Measure_Proliferation->Analyze_Data

Caption: General workflow for a T-cell proliferation assay.

Cytokine Secretion Assay

This assay quantifies the amount of specific cytokines secreted by T-cells.

  • Cell Culture and Stimulation: Similar to the proliferation assay, PBMCs are cultured and stimulated.

  • Treatment: Various concentrations of this compound are added to the cultures.

  • Supernatant Collection: After an appropriate incubation period (e.g., 24-72 hours), the cell culture supernatant is collected.

  • Cytokine Quantification: The concentration of cytokines (e.g., IL-2, IFN-γ, TNF-α) in the supernatant is measured using:

    • Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay that uses antibodies to detect and quantify a specific cytokine.

    • Multiplex Bead Array (e.g., Luminex): Allows for the simultaneous quantification of multiple cytokines in a single sample.

    • Intracellular Cytokine Staining (ICS) with Flow Cytometry: Allows for the identification of cytokine-producing cells and the quantification of cytokine expression at a single-cell level.

The following diagram illustrates a general workflow for a cytokine secretion assay.

Cytokine_Secretion_Workflow Isolate_PBMCs Isolate PBMCs Culture_Cells Culture Cells Isolate_PBMCs->Culture_Cells Stimulate_and_Treat Stimulate T-cells and Treat with this compound Culture_Cells->Stimulate_and_Treat Incubate_and_Collect Incubate and Collect Supernatant Stimulate_and_Treat->Incubate_and_Collect Quantify_Cytokines Quantify Cytokines (ELISA or Multiplex Assay) Incubate_and_Collect->Quantify_Cytokines Analyze_Data Analyze Data Quantify_Cytokines->Analyze_Data

Caption: General workflow for a cytokine secretion assay.

Conclusion

This compound is a potent immunomodulatory compound that inhibits T-cell proliferation and the secretion of key pro-inflammatory cytokines, including IL-2, IFN-γ, and TNF-α. While the precise molecular mechanisms remain to be fully elucidated, its activity is likely mediated through the modulation of retinoid-responsive signaling pathways that regulate the transcription of cytokine genes. The lack of detailed quantitative data and specific experimental protocols in the public domain highlights the need for further investigation to fully characterize the therapeutic potential of this compound in inflammatory and autoimmune diseases. The proposed signaling pathway and experimental workflows in this guide provide a framework for future research in this area.

References

In-Depth Technical Guide: Ro 14-6113 (CAS Number: 110675-48-4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 14-6113 is the primary active metabolite of the arotinoid temarotene (Ro 15-0778).[1][2] Arotinoids are a class of synthetic retinoids characterized by a rigid aromatic structure, which often imparts higher potency and receptor selectivity compared to their non-aromatic counterparts. While its parent compound, temarotene, has been investigated for various dermatological and oncological applications, this compound has garnered scientific interest for its distinct immunomodulatory properties.[2][3] This technical guide provides a comprehensive overview of the available scientific data on this compound, with a focus on its biological activities, experimental methodologies, and potential mechanisms of action.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 110675-48-4
Molecular Formula C23H28O[1]
Molecular Weight 320.47 g/mol
Chemical Name p-[(E)-2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)propenyl]phenol
Appearance Solid powder
Solubility Soluble in DMSO

Biological Activity and Mechanism of Action

This compound has demonstrated significant immunomodulatory effects in in vitro studies, primarily impacting T-cell and B-cell functions. Its activity profile suggests a potential role in conditions characterized by immune dysregulation.

Effects on T-Lymphocytes

This compound exhibits potent inhibitory effects on T-cell activation and function. In vitro studies have shown that it can:

  • Inhibit T-cell proliferation: this compound significantly suppresses the proliferation of T-cells induced by mitogens (e.g., phytohemagglutinin) and alloantigens. This effect is more pronounced than that of its parent compound, temarotene.

  • Suppress cytokine secretion: The compound inhibits the secretion of key pro-inflammatory cytokines by activated T-cells, including Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α).

  • Downregulate IL-2 receptor expression: this compound has been shown to be more effective than the immunosuppressant drug Ciclosporin A in inhibiting the expression of the IL-2 receptor on T-cells.

The precise signaling pathways through which this compound exerts these effects on T-cells have not been fully elucidated in the available literature. However, the inhibition of IL-2 secretion and receptor expression suggests an interference with the critical IL-2 signaling axis, which is fundamental for T-cell proliferation and differentiation.

T_Cell_Inhibition cluster_activation T-Cell Activation cluster_proliferation Proliferation & Cytokine Secretion Mitogen/Alloantigen Mitogen/Alloantigen T-Cell T-Cell Mitogen/Alloantigen->T-Cell Stimulation Proliferation Proliferation T-Cell->Proliferation IL2_Secretion IL-2 Secretion T-Cell->IL2_Secretion IFNg_Secretion IFN-γ Secretion T-Cell->IFNg_Secretion TNFa_Secretion TNF-α Secretion T-Cell->TNFa_Secretion IL2R_Expression IL-2R Expression T-Cell->IL2R_Expression Ro146113 This compound Ro146113->Proliferation Inhibits Ro146113->IL2_Secretion Inhibits Ro146113->IFNg_Secretion Inhibits Ro146113->TNFa_Secretion Inhibits Ro146113->IL2R_Expression Inhibits

Figure 1: Inhibitory effects of this compound on T-cell activation pathways.

Effects on B-Lymphocytes

The effects of this compound on B-cells are more complex and appear to be concentration-dependent.

  • Modulation of B-cell proliferation: At low concentrations, this compound can enhance the proliferation of B-cells that is dependent on Interleukin-4 (IL-4). Conversely, at higher concentrations, it inhibits B-cell proliferation.

  • Regulation of immunoglobulin secretion: this compound strongly inhibits the secretion of IgM, IgG, and IgA. In contrast, it has been observed to stimulate the secretion of IgE at low concentrations.

This dual activity on B-cells suggests a nuanced mechanism of action that may involve different signaling pathways or receptor interactions at varying concentrations.

B_Cell_Modulation cluster_bcell B-Cell Functions cluster_ig B_Cell_Proliferation B-Cell Proliferation (IL-4 dependent) Ig_Secretion Immunoglobulin Secretion IgM_IgG_IgA IgM, IgG, IgA Secretion IgE IgE Secretion Ro146113_Low This compound (Low Concentration) Ro146113_Low->B_Cell_Proliferation Enhances Ro146113_Low->IgM_IgG_IgA Inhibits Ro146113_Low->IgE Stimulates Ro146113_High This compound (High Concentration) Ro146113_High->B_Cell_Proliferation Inhibits

Figure 2: Concentration-dependent effects of this compound on B-cell functions.

Other Reported Activities

In contrast to its potent immunomodulatory effects, this compound has been reported to be inactive in other biological assays:

  • Differentiation of leukemic cells: Studies on HL-60 and U937 cell lines found that this compound, unlike other retinoids, did not induce cellular differentiation, either alone or in combination with cytokines.

  • Nitric oxide synthesis: this compound had no effect on Interleukin-1 beta (IL-1β)-induced nitric oxide synthase (NOS) activity in cultured rat aortic vascular smooth muscle cells.

Quantitative Data

While the primary literature describes the biological effects of this compound, specific quantitative data such as IC50 or EC50 values are not extensively reported in the readily available abstracts. The table below summarizes the available quantitative information.

AssayCell TypeStimulusEffect of this compoundQuantitative DataReference
T-Cell Proliferation Human T-cellsMitogen or AlloantigenInhibitionNot specified
IL-2 Secretion Human T-cellsMitogen or AlloantigenInhibitionNot specified
IFN-γ Secretion Human T-cellsMitogen or AlloantigenInhibitionNot specified
TNF-α Secretion Human T-cellsMitogen or AlloantigenInhibitionNot specified
IL-2 Receptor Expression Human T-cellsMitogen or AlloantigenInhibitionMore effective than Ciclosporin A
B-Cell Proliferation Human B-cellsIL-4Enhancement (low conc.) / Inhibition (high conc.)Not specified
IgM, IgG, IgA Secretion Human B-cells-InhibitionNot specified
IgE Secretion Human B-cells-Stimulation (low conc.)>2-fold increase

Experimental Protocols

The following sections outline the general methodologies employed in the in vitro studies of this compound, based on the available literature.

T-Cell Proliferation Assay (Mitogen/Alloantigen-Induced)

This assay measures the ability of T-cells to proliferate in response to a stimulus.

  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors using Ficoll-Paque density gradient centrifugation. T-cells are then purified from the PBMC population.

  • Cell Culture: Purified T-cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • Stimulation: T-cells are stimulated with either a mitogen (e.g., phytohemagglutinin) or irradiated allogeneic cells (for alloantigen stimulation).

  • Treatment: Various concentrations of this compound (dissolved in DMSO) are added to the cell cultures. A vehicle control (DMSO) is also included.

  • Proliferation Measurement: After a defined incubation period (typically 3-5 days), cell proliferation is assessed by measuring the incorporation of a radiolabeled nucleotide (e.g., [3H]-thymidine) into the DNA of dividing cells. The amount of radioactivity is quantified using a scintillation counter.

T_Cell_Proliferation_Workflow Start Start Isolate_PBMCs Isolate PBMCs from whole blood Start->Isolate_PBMCs Purify_T_Cells Purify T-Cells Isolate_PBMCs->Purify_T_Cells Culture_T_Cells Culture T-Cells Purify_T_Cells->Culture_T_Cells Stimulate Stimulate with Mitogen or Alloantigen Culture_T_Cells->Stimulate Treat Treat with this compound (various concentrations) Stimulate->Treat Incubate Incubate for 3-5 days Treat->Incubate Add_Thymidine Add [3H]-Thymidine Incubate->Add_Thymidine Incubate_Final Incubate for 18-24 hours Add_Thymidine->Incubate_Final Harvest_Measure Harvest cells and measure radioactivity Incubate_Final->Harvest_Measure End End Harvest_Measure->End

Figure 3: General workflow for a T-cell proliferation assay.

Cytokine Secretion Assay (ELISA)

This assay quantifies the amount of specific cytokines secreted by activated T-cells into the culture supernatant.

  • Cell Culture and Stimulation: T-cells are cultured and stimulated as described in the T-cell proliferation assay.

  • Supernatant Collection: After a specified incubation period, the cell culture supernatant is collected by centrifugation to remove cells and debris.

  • ELISA Procedure:

    • An ELISA plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-IL-2, anti-IFN-γ, or anti-TNF-α).

    • The collected supernatants and a series of known cytokine standards are added to the wells.

    • A detection antibody, also specific for the cytokine and conjugated to an enzyme (e.g., horseradish peroxidase), is added.

    • A substrate for the enzyme is added, resulting in a color change.

    • The absorbance of each well is measured using a microplate reader.

    • The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.

B-Cell Proliferation and Immunoglobulin Secretion Assays
  • B-Cell Isolation and Culture: B-cells are purified from human PBMCs and cultured in an appropriate medium.

  • Stimulation (for proliferation): For proliferation assays, B-cells are stimulated with IL-4.

  • Treatment: Different concentrations of this compound are added to the cultures.

  • Proliferation Measurement: B-cell proliferation is measured using a similar method to the T-cell proliferation assay (e.g., [3H]-thymidine incorporation).

  • Immunoglobulin Measurement (ELISA): To measure immunoglobulin secretion, the culture supernatants are collected and the concentrations of IgM, IgG, IgA, and IgE are quantified using specific ELISAs, similar to the cytokine ELISA protocol.

Pharmacokinetics and Metabolism

This compound is the phenolic metabolite of temarotene (Ro 15-0778). Studies in rats have shown that after oral administration of temarotene, this compound is found in both plasma and skin. A method for the quantitative analysis of both temarotene and this compound in plasma using reversed-phase high-performance liquid chromatography (HPLC) with detection at 300 nm has been developed. This method has a detection limit of approximately 2 ng/ml in a concentration range of 6–4350 ng/ml. After 10 hours of administration of temarotene to hairless rats, the plasma concentrations of this compound were 5-13 times higher than those of the parent compound. In the skin, the concentrations of this compound were 4-10 times higher than temarotene within the first 48 hours. The concentrations of both compounds were found to be higher in the skin than in the plasma.

Summary and Future Directions

This compound, the active metabolite of temarotene, displays a unique and potent immunomodulatory profile. Its ability to inhibit T-cell proliferation and cytokine secretion, while exhibiting a dual, concentration-dependent effect on B-cells, distinguishes it from its parent compound and other immunomodulatory agents like Ciclosporin A.

Despite these promising in vitro findings, a significant amount of research is still required to fully understand the therapeutic potential of this compound. Key areas for future investigation include:

  • Elucidation of Signaling Pathways: Identifying the specific molecular targets and intracellular signaling cascades modulated by this compound is crucial for a complete understanding of its mechanism of action.

  • Quantitative In Vitro Pharmacology: Determining the precise IC50 and EC50 values for its various immunomodulatory effects will be essential for dose-response characterization and for comparing its potency to other compounds.

  • In Vivo Efficacy and Safety: Preclinical studies in relevant animal models of autoimmune and inflammatory diseases are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

  • Receptor Binding Studies: Investigating the binding affinity of this compound to various nuclear and cytosolic receptors, including retinoic acid receptors (RARs) and retinoid X receptors (RXRs), could provide insights into its molecular mechanism.

References

In-Depth Technical Guide: Ro 14-6113 (CAS Number: 110675-48-4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 14-6113 is the primary active metabolite of the arotinoid temarotene (Ro 15-0778).[1][2] Arotinoids are a class of synthetic retinoids characterized by a rigid aromatic structure, which often imparts higher potency and receptor selectivity compared to their non-aromatic counterparts. While its parent compound, temarotene, has been investigated for various dermatological and oncological applications, this compound has garnered scientific interest for its distinct immunomodulatory properties.[2][3] This technical guide provides a comprehensive overview of the available scientific data on this compound, with a focus on its biological activities, experimental methodologies, and potential mechanisms of action.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 110675-48-4
Molecular Formula C23H28O[1]
Molecular Weight 320.47 g/mol
Chemical Name p-[(E)-2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)propenyl]phenol
Appearance Solid powder
Solubility Soluble in DMSO

Biological Activity and Mechanism of Action

This compound has demonstrated significant immunomodulatory effects in in vitro studies, primarily impacting T-cell and B-cell functions. Its activity profile suggests a potential role in conditions characterized by immune dysregulation.

Effects on T-Lymphocytes

This compound exhibits potent inhibitory effects on T-cell activation and function. In vitro studies have shown that it can:

  • Inhibit T-cell proliferation: this compound significantly suppresses the proliferation of T-cells induced by mitogens (e.g., phytohemagglutinin) and alloantigens. This effect is more pronounced than that of its parent compound, temarotene.

  • Suppress cytokine secretion: The compound inhibits the secretion of key pro-inflammatory cytokines by activated T-cells, including Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α).

  • Downregulate IL-2 receptor expression: this compound has been shown to be more effective than the immunosuppressant drug Ciclosporin A in inhibiting the expression of the IL-2 receptor on T-cells.

The precise signaling pathways through which this compound exerts these effects on T-cells have not been fully elucidated in the available literature. However, the inhibition of IL-2 secretion and receptor expression suggests an interference with the critical IL-2 signaling axis, which is fundamental for T-cell proliferation and differentiation.

T_Cell_Inhibition cluster_activation T-Cell Activation cluster_proliferation Proliferation & Cytokine Secretion Mitogen/Alloantigen Mitogen/Alloantigen T-Cell T-Cell Mitogen/Alloantigen->T-Cell Stimulation Proliferation Proliferation T-Cell->Proliferation IL2_Secretion IL-2 Secretion T-Cell->IL2_Secretion IFNg_Secretion IFN-γ Secretion T-Cell->IFNg_Secretion TNFa_Secretion TNF-α Secretion T-Cell->TNFa_Secretion IL2R_Expression IL-2R Expression T-Cell->IL2R_Expression Ro146113 This compound Ro146113->Proliferation Inhibits Ro146113->IL2_Secretion Inhibits Ro146113->IFNg_Secretion Inhibits Ro146113->TNFa_Secretion Inhibits Ro146113->IL2R_Expression Inhibits

Figure 1: Inhibitory effects of this compound on T-cell activation pathways.

Effects on B-Lymphocytes

The effects of this compound on B-cells are more complex and appear to be concentration-dependent.

  • Modulation of B-cell proliferation: At low concentrations, this compound can enhance the proliferation of B-cells that is dependent on Interleukin-4 (IL-4). Conversely, at higher concentrations, it inhibits B-cell proliferation.

  • Regulation of immunoglobulin secretion: this compound strongly inhibits the secretion of IgM, IgG, and IgA. In contrast, it has been observed to stimulate the secretion of IgE at low concentrations.

This dual activity on B-cells suggests a nuanced mechanism of action that may involve different signaling pathways or receptor interactions at varying concentrations.

B_Cell_Modulation cluster_bcell B-Cell Functions cluster_ig B_Cell_Proliferation B-Cell Proliferation (IL-4 dependent) Ig_Secretion Immunoglobulin Secretion IgM_IgG_IgA IgM, IgG, IgA Secretion IgE IgE Secretion Ro146113_Low This compound (Low Concentration) Ro146113_Low->B_Cell_Proliferation Enhances Ro146113_Low->IgM_IgG_IgA Inhibits Ro146113_Low->IgE Stimulates Ro146113_High This compound (High Concentration) Ro146113_High->B_Cell_Proliferation Inhibits

Figure 2: Concentration-dependent effects of this compound on B-cell functions.

Other Reported Activities

In contrast to its potent immunomodulatory effects, this compound has been reported to be inactive in other biological assays:

  • Differentiation of leukemic cells: Studies on HL-60 and U937 cell lines found that this compound, unlike other retinoids, did not induce cellular differentiation, either alone or in combination with cytokines.

  • Nitric oxide synthesis: this compound had no effect on Interleukin-1 beta (IL-1β)-induced nitric oxide synthase (NOS) activity in cultured rat aortic vascular smooth muscle cells.

Quantitative Data

While the primary literature describes the biological effects of this compound, specific quantitative data such as IC50 or EC50 values are not extensively reported in the readily available abstracts. The table below summarizes the available quantitative information.

AssayCell TypeStimulusEffect of this compoundQuantitative DataReference
T-Cell Proliferation Human T-cellsMitogen or AlloantigenInhibitionNot specified
IL-2 Secretion Human T-cellsMitogen or AlloantigenInhibitionNot specified
IFN-γ Secretion Human T-cellsMitogen or AlloantigenInhibitionNot specified
TNF-α Secretion Human T-cellsMitogen or AlloantigenInhibitionNot specified
IL-2 Receptor Expression Human T-cellsMitogen or AlloantigenInhibitionMore effective than Ciclosporin A
B-Cell Proliferation Human B-cellsIL-4Enhancement (low conc.) / Inhibition (high conc.)Not specified
IgM, IgG, IgA Secretion Human B-cells-InhibitionNot specified
IgE Secretion Human B-cells-Stimulation (low conc.)>2-fold increase

Experimental Protocols

The following sections outline the general methodologies employed in the in vitro studies of this compound, based on the available literature.

T-Cell Proliferation Assay (Mitogen/Alloantigen-Induced)

This assay measures the ability of T-cells to proliferate in response to a stimulus.

  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors using Ficoll-Paque density gradient centrifugation. T-cells are then purified from the PBMC population.

  • Cell Culture: Purified T-cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • Stimulation: T-cells are stimulated with either a mitogen (e.g., phytohemagglutinin) or irradiated allogeneic cells (for alloantigen stimulation).

  • Treatment: Various concentrations of this compound (dissolved in DMSO) are added to the cell cultures. A vehicle control (DMSO) is also included.

  • Proliferation Measurement: After a defined incubation period (typically 3-5 days), cell proliferation is assessed by measuring the incorporation of a radiolabeled nucleotide (e.g., [3H]-thymidine) into the DNA of dividing cells. The amount of radioactivity is quantified using a scintillation counter.

T_Cell_Proliferation_Workflow Start Start Isolate_PBMCs Isolate PBMCs from whole blood Start->Isolate_PBMCs Purify_T_Cells Purify T-Cells Isolate_PBMCs->Purify_T_Cells Culture_T_Cells Culture T-Cells Purify_T_Cells->Culture_T_Cells Stimulate Stimulate with Mitogen or Alloantigen Culture_T_Cells->Stimulate Treat Treat with this compound (various concentrations) Stimulate->Treat Incubate Incubate for 3-5 days Treat->Incubate Add_Thymidine Add [3H]-Thymidine Incubate->Add_Thymidine Incubate_Final Incubate for 18-24 hours Add_Thymidine->Incubate_Final Harvest_Measure Harvest cells and measure radioactivity Incubate_Final->Harvest_Measure End End Harvest_Measure->End

Figure 3: General workflow for a T-cell proliferation assay.

Cytokine Secretion Assay (ELISA)

This assay quantifies the amount of specific cytokines secreted by activated T-cells into the culture supernatant.

  • Cell Culture and Stimulation: T-cells are cultured and stimulated as described in the T-cell proliferation assay.

  • Supernatant Collection: After a specified incubation period, the cell culture supernatant is collected by centrifugation to remove cells and debris.

  • ELISA Procedure:

    • An ELISA plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-IL-2, anti-IFN-γ, or anti-TNF-α).

    • The collected supernatants and a series of known cytokine standards are added to the wells.

    • A detection antibody, also specific for the cytokine and conjugated to an enzyme (e.g., horseradish peroxidase), is added.

    • A substrate for the enzyme is added, resulting in a color change.

    • The absorbance of each well is measured using a microplate reader.

    • The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.

B-Cell Proliferation and Immunoglobulin Secretion Assays
  • B-Cell Isolation and Culture: B-cells are purified from human PBMCs and cultured in an appropriate medium.

  • Stimulation (for proliferation): For proliferation assays, B-cells are stimulated with IL-4.

  • Treatment: Different concentrations of this compound are added to the cultures.

  • Proliferation Measurement: B-cell proliferation is measured using a similar method to the T-cell proliferation assay (e.g., [3H]-thymidine incorporation).

  • Immunoglobulin Measurement (ELISA): To measure immunoglobulin secretion, the culture supernatants are collected and the concentrations of IgM, IgG, IgA, and IgE are quantified using specific ELISAs, similar to the cytokine ELISA protocol.

Pharmacokinetics and Metabolism

This compound is the phenolic metabolite of temarotene (Ro 15-0778). Studies in rats have shown that after oral administration of temarotene, this compound is found in both plasma and skin. A method for the quantitative analysis of both temarotene and this compound in plasma using reversed-phase high-performance liquid chromatography (HPLC) with detection at 300 nm has been developed. This method has a detection limit of approximately 2 ng/ml in a concentration range of 6–4350 ng/ml. After 10 hours of administration of temarotene to hairless rats, the plasma concentrations of this compound were 5-13 times higher than those of the parent compound. In the skin, the concentrations of this compound were 4-10 times higher than temarotene within the first 48 hours. The concentrations of both compounds were found to be higher in the skin than in the plasma.

Summary and Future Directions

This compound, the active metabolite of temarotene, displays a unique and potent immunomodulatory profile. Its ability to inhibit T-cell proliferation and cytokine secretion, while exhibiting a dual, concentration-dependent effect on B-cells, distinguishes it from its parent compound and other immunomodulatory agents like Ciclosporin A.

Despite these promising in vitro findings, a significant amount of research is still required to fully understand the therapeutic potential of this compound. Key areas for future investigation include:

  • Elucidation of Signaling Pathways: Identifying the specific molecular targets and intracellular signaling cascades modulated by this compound is crucial for a complete understanding of its mechanism of action.

  • Quantitative In Vitro Pharmacology: Determining the precise IC50 and EC50 values for its various immunomodulatory effects will be essential for dose-response characterization and for comparing its potency to other compounds.

  • In Vivo Efficacy and Safety: Preclinical studies in relevant animal models of autoimmune and inflammatory diseases are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

  • Receptor Binding Studies: Investigating the binding affinity of this compound to various nuclear and cytosolic receptors, including retinoic acid receptors (RARs) and retinoid X receptors (RXRs), could provide insights into its molecular mechanism.

References

A Technical Guide to the Basic Research Applications of Ro 14-6113

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: An Overview of Ro 14-6113

This compound is the active metabolite of the arotinoid temarotene (Ro 15-0778) and is classified as a retinoid. In the realm of basic research, this compound is primarily utilized for its potent immunomodulatory properties. Unlike classical retinoids, it exhibits a distinct profile of activity, demonstrating both immunosuppressive and, under certain conditions, immunostimulatory effects. This dual activity makes it a valuable tool for dissecting the complexities of immune regulation.

A key characteristic of this compound is its classification as an "inactive retinoid" in specific contexts, such as the inhibition of nitric oxide synthase.[1][2][3] This selectivity highlights its nuanced mechanism of action, which appears to diverge from the pathways typically associated with retinoic acid activity. Current research suggests that its immunomodulatory effects are not mediated by high-affinity binding to classical retinoic acid receptors (RARs).[4][5]

Immunomodulatory Profile of this compound: Quantitative Insights

The immunomodulatory effects of this compound have been primarily characterized through in vitro studies on human immune cells. Its activity is notably concentration-dependent, influencing different lymphocyte populations in distinct ways.

Immune Cell Type Effect Concentration Range Key Observations
T-Lymphocytes Inhibition of ProliferationNot specified, but effective at concentrations corresponding to clinically effective plasma concentrations.Inhibits mitogen- and alloantigen-induced proliferation.
Inhibition of Cytokine SecretionNot specified.Inhibits the secretion of Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α).
Inhibition of IL-2 Receptor ExpressionNot specified.More effective than Cyclosporin A in this regard.
B-Lymphocytes Biphasic effect on ProliferationLow concentrations: EnhancementHigh concentrations (e.g., 1.6 and 3.2 x 10⁻⁵ M): InhibitionModulates IL-4-dependent proliferation.
Modulation of Immunoglobulin SecretionNot specified.Inhibits IgM, IgG, and IgA secretion.Stimulates IgE secretion.

Experimental Protocols: Methodologies for Investigating this compound

The following protocols provide a framework for studying the immunomodulatory activities of this compound in a laboratory setting.

T-Cell Proliferation Assay

This assay is fundamental to assessing the immunosuppressive effect of this compound on T-lymphocytes.

Objective: To quantify the inhibitory effect of this compound on mitogen- or alloantigen-stimulated T-cell proliferation.

Methodology:

  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Culture the PBMCs in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • Stimulation: Induce T-cell proliferation by adding a mitogen such as phytohemagglutinin (PHA) or through a mixed lymphocyte reaction (MLR) with allogeneic stimulator cells.

  • Treatment: Add this compound at a range of concentrations to the cell cultures. A vehicle control (e.g., DMSO) should be included.

  • Incubation: Incubate the cultures for a period of 3 to 5 days at 37°C in a humidified atmosphere with 5% CO2.

  • Proliferation Measurement: Assess cell proliferation using one of the following methods:

    • [³H]-Thymidine Incorporation: Add [³H]-thymidine to the cultures for the final 18-24 hours of incubation. Harvest the cells and measure the amount of incorporated radioactivity using a scintillation counter.

    • CFSE Staining: Label the cells with Carboxyfluorescein succinimidyl ester (CFSE) prior to stimulation. After incubation, analyze the dilution of CFSE fluorescence by flow cytometry, which is indicative of cell division.

  • Data Analysis: Calculate the percentage of inhibition of proliferation at each concentration of this compound compared to the stimulated control.

Cytokine Secretion Assay

This protocol allows for the quantification of the effect of this compound on the production of key inflammatory cytokines by T-cells.

Objective: To measure the levels of IL-2, IFN-γ, and TNF-α in the supernatants of T-cell cultures treated with this compound.

Methodology:

  • Cell Culture and Stimulation: Follow steps 1-4 of the T-Cell Proliferation Assay protocol.

  • Supernatant Collection: After an appropriate incubation period (e.g., 24-72 hours), centrifuge the cell cultures and collect the supernatants.

  • Cytokine Quantification: Measure the concentration of IL-2, IFN-γ, and TNF-α in the collected supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit for each cytokine.

  • Data Analysis: Determine the concentration of each cytokine in the treated and control samples and calculate the percentage of inhibition of cytokine secretion by this compound.

B-Cell Proliferation and Immunoglobulin Secretion Assay

This assay evaluates the modulatory effects of this compound on B-lymphocyte function.

Objective: To assess the impact of this compound on B-cell proliferation and the secretion of different immunoglobulin isotypes.

Methodology:

  • B-Cell Isolation: Isolate B-lymphocytes from human PBMCs using negative or positive selection techniques (e.g., magnetic-activated cell sorting).

  • Cell Culture and Stimulation: Culture the purified B-cells in a suitable medium and stimulate them with B-cell mitogens such as pokeweed mitogen (PWM) or a combination of anti-IgM antibodies and Interleukin-4 (IL-4).

  • Treatment: Add this compound at various concentrations to the B-cell cultures.

  • Proliferation and Supernatant Collection: For proliferation, follow the incubation and measurement steps outlined in the T-Cell Proliferation Assay. For immunoglobulin secretion, collect the culture supernatants after an appropriate incubation period (e.g., 7-10 days).

  • Immunoglobulin Quantification: Measure the levels of IgM, IgG, IgA, and IgE in the supernatants using isotype-specific ELISA kits.

  • Data Analysis: Analyze the effect of this compound on B-cell proliferation and the secretion of each immunoglobulin isotype compared to the stimulated control.

Signaling Pathways and Experimental Workflows

The precise signaling pathways through which this compound exerts its immunomodulatory effects are still under investigation. However, based on its observed activities, a hypothetical model can be proposed.

G cluster_TCell T-Cell Modulation cluster_BCell B-Cell Modulation Ro146113 This compound TCR_Signaling TCR Signaling Cascade Ro146113->TCR_Signaling Inhibits IL2R IL-2 Receptor Expression Ro146113->IL2R Inhibits Downstream_Effectors Downstream Signaling (e.g., NF-κB, AP-1) TCR_Signaling->Downstream_Effectors Cytokine_Genes Cytokine Gene Transcription Downstream_Effectors->Cytokine_Genes Cell_Cycle Cell Cycle Progression Downstream_Effectors->Cell_Cycle Ro146113_B This compound BCR_Signaling BCR/Co-stimulatory Signaling Ro146113_B->BCR_Signaling Modulates B_Cell_Proliferation B-Cell Proliferation BCR_Signaling->B_Cell_Proliferation Ig_Secretion Immunoglobulin Secretion BCR_Signaling->Ig_Secretion

Caption: Hypothetical signaling pathways modulated by this compound in T and B cells.

G cluster_workflow Experimental Workflow for T-Cell Proliferation Assay Start Isolate PBMCs Culture Culture PBMCs Start->Culture Stimulate Stimulate with Mitogen/Alloantigen Culture->Stimulate Treat Treat with this compound Stimulate->Treat Incubate Incubate (3-5 days) Treat->Incubate Measure Measure Proliferation ([³H]-Thymidine or CFSE) Incubate->Measure Analyze Analyze Data Measure->Analyze

Caption: General experimental workflow for assessing T-cell proliferation.

Conclusion and Future Directions

This compound presents a unique profile as an immunomodulatory agent with selective activities. Its ability to suppress T-cell responses while modulating B-cell function in a concentration-dependent manner makes it a valuable tool for investigating the intricate network of immune regulation. A significant area for future research is the precise elucidation of its molecular targets and the downstream signaling pathways it affects. Understanding these mechanisms will not only enhance its utility as a basic research tool but may also provide insights for the development of novel immunomodulatory therapeutics with improved specificity and reduced off-target effects. Further studies are warranted to determine specific IC50 values for its various immunomodulatory effects to allow for more precise experimental design and interpretation.

References

A Technical Guide to the Basic Research Applications of Ro 14-6113

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: An Overview of Ro 14-6113

This compound is the active metabolite of the arotinoid temarotene (Ro 15-0778) and is classified as a retinoid. In the realm of basic research, this compound is primarily utilized for its potent immunomodulatory properties. Unlike classical retinoids, it exhibits a distinct profile of activity, demonstrating both immunosuppressive and, under certain conditions, immunostimulatory effects. This dual activity makes it a valuable tool for dissecting the complexities of immune regulation.

A key characteristic of this compound is its classification as an "inactive retinoid" in specific contexts, such as the inhibition of nitric oxide synthase.[1][2][3] This selectivity highlights its nuanced mechanism of action, which appears to diverge from the pathways typically associated with retinoic acid activity. Current research suggests that its immunomodulatory effects are not mediated by high-affinity binding to classical retinoic acid receptors (RARs).[4][5]

Immunomodulatory Profile of this compound: Quantitative Insights

The immunomodulatory effects of this compound have been primarily characterized through in vitro studies on human immune cells. Its activity is notably concentration-dependent, influencing different lymphocyte populations in distinct ways.

Immune Cell Type Effect Concentration Range Key Observations
T-Lymphocytes Inhibition of ProliferationNot specified, but effective at concentrations corresponding to clinically effective plasma concentrations.Inhibits mitogen- and alloantigen-induced proliferation.
Inhibition of Cytokine SecretionNot specified.Inhibits the secretion of Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α).
Inhibition of IL-2 Receptor ExpressionNot specified.More effective than Cyclosporin A in this regard.
B-Lymphocytes Biphasic effect on ProliferationLow concentrations: EnhancementHigh concentrations (e.g., 1.6 and 3.2 x 10⁻⁵ M): InhibitionModulates IL-4-dependent proliferation.
Modulation of Immunoglobulin SecretionNot specified.Inhibits IgM, IgG, and IgA secretion.Stimulates IgE secretion.

Experimental Protocols: Methodologies for Investigating this compound

The following protocols provide a framework for studying the immunomodulatory activities of this compound in a laboratory setting.

T-Cell Proliferation Assay

This assay is fundamental to assessing the immunosuppressive effect of this compound on T-lymphocytes.

Objective: To quantify the inhibitory effect of this compound on mitogen- or alloantigen-stimulated T-cell proliferation.

Methodology:

  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Culture the PBMCs in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • Stimulation: Induce T-cell proliferation by adding a mitogen such as phytohemagglutinin (PHA) or through a mixed lymphocyte reaction (MLR) with allogeneic stimulator cells.

  • Treatment: Add this compound at a range of concentrations to the cell cultures. A vehicle control (e.g., DMSO) should be included.

  • Incubation: Incubate the cultures for a period of 3 to 5 days at 37°C in a humidified atmosphere with 5% CO2.

  • Proliferation Measurement: Assess cell proliferation using one of the following methods:

    • [³H]-Thymidine Incorporation: Add [³H]-thymidine to the cultures for the final 18-24 hours of incubation. Harvest the cells and measure the amount of incorporated radioactivity using a scintillation counter.

    • CFSE Staining: Label the cells with Carboxyfluorescein succinimidyl ester (CFSE) prior to stimulation. After incubation, analyze the dilution of CFSE fluorescence by flow cytometry, which is indicative of cell division.

  • Data Analysis: Calculate the percentage of inhibition of proliferation at each concentration of this compound compared to the stimulated control.

Cytokine Secretion Assay

This protocol allows for the quantification of the effect of this compound on the production of key inflammatory cytokines by T-cells.

Objective: To measure the levels of IL-2, IFN-γ, and TNF-α in the supernatants of T-cell cultures treated with this compound.

Methodology:

  • Cell Culture and Stimulation: Follow steps 1-4 of the T-Cell Proliferation Assay protocol.

  • Supernatant Collection: After an appropriate incubation period (e.g., 24-72 hours), centrifuge the cell cultures and collect the supernatants.

  • Cytokine Quantification: Measure the concentration of IL-2, IFN-γ, and TNF-α in the collected supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit for each cytokine.

  • Data Analysis: Determine the concentration of each cytokine in the treated and control samples and calculate the percentage of inhibition of cytokine secretion by this compound.

B-Cell Proliferation and Immunoglobulin Secretion Assay

This assay evaluates the modulatory effects of this compound on B-lymphocyte function.

Objective: To assess the impact of this compound on B-cell proliferation and the secretion of different immunoglobulin isotypes.

Methodology:

  • B-Cell Isolation: Isolate B-lymphocytes from human PBMCs using negative or positive selection techniques (e.g., magnetic-activated cell sorting).

  • Cell Culture and Stimulation: Culture the purified B-cells in a suitable medium and stimulate them with B-cell mitogens such as pokeweed mitogen (PWM) or a combination of anti-IgM antibodies and Interleukin-4 (IL-4).

  • Treatment: Add this compound at various concentrations to the B-cell cultures.

  • Proliferation and Supernatant Collection: For proliferation, follow the incubation and measurement steps outlined in the T-Cell Proliferation Assay. For immunoglobulin secretion, collect the culture supernatants after an appropriate incubation period (e.g., 7-10 days).

  • Immunoglobulin Quantification: Measure the levels of IgM, IgG, IgA, and IgE in the supernatants using isotype-specific ELISA kits.

  • Data Analysis: Analyze the effect of this compound on B-cell proliferation and the secretion of each immunoglobulin isotype compared to the stimulated control.

Signaling Pathways and Experimental Workflows

The precise signaling pathways through which this compound exerts its immunomodulatory effects are still under investigation. However, based on its observed activities, a hypothetical model can be proposed.

G cluster_TCell T-Cell Modulation cluster_BCell B-Cell Modulation Ro146113 This compound TCR_Signaling TCR Signaling Cascade Ro146113->TCR_Signaling Inhibits IL2R IL-2 Receptor Expression Ro146113->IL2R Inhibits Downstream_Effectors Downstream Signaling (e.g., NF-κB, AP-1) TCR_Signaling->Downstream_Effectors Cytokine_Genes Cytokine Gene Transcription Downstream_Effectors->Cytokine_Genes Cell_Cycle Cell Cycle Progression Downstream_Effectors->Cell_Cycle Ro146113_B This compound BCR_Signaling BCR/Co-stimulatory Signaling Ro146113_B->BCR_Signaling Modulates B_Cell_Proliferation B-Cell Proliferation BCR_Signaling->B_Cell_Proliferation Ig_Secretion Immunoglobulin Secretion BCR_Signaling->Ig_Secretion

Caption: Hypothetical signaling pathways modulated by this compound in T and B cells.

G cluster_workflow Experimental Workflow for T-Cell Proliferation Assay Start Isolate PBMCs Culture Culture PBMCs Start->Culture Stimulate Stimulate with Mitogen/Alloantigen Culture->Stimulate Treat Treat with this compound Stimulate->Treat Incubate Incubate (3-5 days) Treat->Incubate Measure Measure Proliferation ([³H]-Thymidine or CFSE) Incubate->Measure Analyze Analyze Data Measure->Analyze

Caption: General experimental workflow for assessing T-cell proliferation.

Conclusion and Future Directions

This compound presents a unique profile as an immunomodulatory agent with selective activities. Its ability to suppress T-cell responses while modulating B-cell function in a concentration-dependent manner makes it a valuable tool for investigating the intricate network of immune regulation. A significant area for future research is the precise elucidation of its molecular targets and the downstream signaling pathways it affects. Understanding these mechanisms will not only enhance its utility as a basic research tool but may also provide insights for the development of novel immunomodulatory therapeutics with improved specificity and reduced off-target effects. Further studies are warranted to determine specific IC50 values for its various immunomodulatory effects to allow for more precise experimental design and interpretation.

References

Methodological & Application

Application Notes and Protocols for Ro 14-6113: An Analysis of Currently Available In Vivo Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a notable absence of studies detailing the direct in vivo administration and dosage of Ro 14-6113 in animal models. This compound is primarily characterized as a significant phenolic metabolite of Temarotene (Ro 15-0778). Consequently, the following application notes are based on the available data, focusing on its detection as a metabolite and its observed biological activities in vitro. Due to the lack of direct in vivo dosage information, detailed experimental protocols and quantitative data tables for direct administration cannot be provided.

General Information

This compound is the major phenolic metabolite of Temarotene (Ro 15-0778), a synthetic retinoid. Studies have shown that after oral administration of Temarotene, this compound is formed and distributed in plasma and tissues, often at concentrations significantly higher than the parent compound.

In Vivo Data (as a Metabolite of Temarotene)

The primary source of in vivo data for this compound comes from a study where its parent compound, Temarotene, was administered to hairless rats.

Table 1: Pharmacokinetic Profile of this compound Following Oral Administration of Temarotene in Hairless Rats
ParameterDetails
Parent Compound Temarotene (Ro 15-0778)
Dosage of Parent Compound 10 mg/kg, administered orally once daily for 10 days
Animal Model Hairless Rats
Resulting this compound Plasma Concentration 5 to 13 times greater than Temarotene
Resulting this compound Skin Concentration 4 to 10 times higher than Temarotene

Experimental Protocols

Due to the lack of direct administration studies, a specific protocol for this compound cannot be provided. However, a general protocol for the oral administration of a related compound, Temarotene, which leads to the formation of this compound, is outlined below. Additionally, a general formulation for administering DMSO-soluble compounds to rodents is provided for reference.

Protocol for Oral Administration of Temarotene in Rats (to study this compound as a metabolite)
  • Animal Model: Male hairless rats.

  • Compound Preparation: Prepare a formulation of Temarotene suitable for oral gavage. The specific vehicle used in the cited study is not detailed, but a common approach is to suspend the compound in a vehicle like 0.5% carboxymethylcellulose (CMC) in water.

  • Dosage: Administer a 10 mg/kg dose of Temarotene.

  • Administration: Administer the formulation via oral gavage once daily for a period of 10 days.

  • Sample Collection: Collect blood and skin samples at desired time points to measure the concentration of this compound.

  • Analysis: Utilize a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the levels of this compound in the collected samples.

General Formulation for In Vivo Administration of DMSO-Soluble Compounds

For researchers considering exploratory in vivo studies with this compound, a general formulation for compounds soluble in Dimethyl Sulfoxide (DMSO) is as follows. Note: This is a general guideline and would require optimization and validation for this compound.

  • Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution.

  • Vehicle Preparation: Prepare a vehicle solution consisting of:

    • 40% PEG300 (Polyethylene glycol 300)

    • 5% Tween-80

    • 45% Saline or Phosphate-Buffered Saline (PBS)

  • Final Formulation: Dilute the DMSO stock solution with the vehicle to the final desired concentration. The final concentration of DMSO should ideally be kept below 10% to minimize toxicity.

Biological Activity and Potential Signaling Pathways

While in vivo dosage data is absent, in vitro studies have provided some insights into the biological activity of this compound, particularly its immunomodulatory effects. It has been shown to be more effective than Cyclosporin A in inhibiting IL-2 receptor expression and can modulate B cell proliferation and immunoglobulin secretion. In contrast, it has been described as an "inactive retinoid" in its inability to induce cellular differentiation or affect nitric oxide production in certain assays.

The precise signaling pathways through which this compound exerts its immunomodulatory effects have not been elucidated. Therefore, a diagram of its signaling pathway cannot be provided at this time.

Experimental Workflow for Investigating this compound In Vivo

For researchers planning to investigate the in vivo effects of this compound, a logical experimental workflow would be necessary.

G cluster_0 Pre-clinical Investigation Workflow for this compound A Dose-Ranging and Toxicity Studies (LD50) B Pharmacokinetic (PK) Studies (Absorption, Distribution, Metabolism, Excretion) A->B C Efficacy Studies in Relevant Animal Models B->C E Mechanism of Action Studies (e.g., Signaling Pathway Analysis) C->E D Formulation Development and Optimization D->A

Caption: A logical workflow for the preclinical in vivo investigation of this compound.

Conclusion

The currently available scientific literature does not contain sufficient information to provide specific in vivo dosage protocols for the direct administration of this compound. The data is limited to its measurement as a metabolite of Temarotene. Future research is required to establish the pharmacokinetic profile, therapeutic efficacy, and safety of this compound when administered directly in animal models. Researchers interested in working with this compound should begin with foundational studies, including formulation development, dose-ranging toxicology, and pharmacokinetic assessments, before proceeding to efficacy studies.

Application Notes and Protocols for Ro 14-6113: An Analysis of Currently Available In Vivo Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a notable absence of studies detailing the direct in vivo administration and dosage of Ro 14-6113 in animal models. This compound is primarily characterized as a significant phenolic metabolite of Temarotene (Ro 15-0778). Consequently, the following application notes are based on the available data, focusing on its detection as a metabolite and its observed biological activities in vitro. Due to the lack of direct in vivo dosage information, detailed experimental protocols and quantitative data tables for direct administration cannot be provided.

General Information

This compound is the major phenolic metabolite of Temarotene (Ro 15-0778), a synthetic retinoid. Studies have shown that after oral administration of Temarotene, this compound is formed and distributed in plasma and tissues, often at concentrations significantly higher than the parent compound.

In Vivo Data (as a Metabolite of Temarotene)

The primary source of in vivo data for this compound comes from a study where its parent compound, Temarotene, was administered to hairless rats.

Table 1: Pharmacokinetic Profile of this compound Following Oral Administration of Temarotene in Hairless Rats
ParameterDetails
Parent Compound Temarotene (Ro 15-0778)
Dosage of Parent Compound 10 mg/kg, administered orally once daily for 10 days
Animal Model Hairless Rats
Resulting this compound Plasma Concentration 5 to 13 times greater than Temarotene
Resulting this compound Skin Concentration 4 to 10 times higher than Temarotene

Experimental Protocols

Due to the lack of direct administration studies, a specific protocol for this compound cannot be provided. However, a general protocol for the oral administration of a related compound, Temarotene, which leads to the formation of this compound, is outlined below. Additionally, a general formulation for administering DMSO-soluble compounds to rodents is provided for reference.

Protocol for Oral Administration of Temarotene in Rats (to study this compound as a metabolite)
  • Animal Model: Male hairless rats.

  • Compound Preparation: Prepare a formulation of Temarotene suitable for oral gavage. The specific vehicle used in the cited study is not detailed, but a common approach is to suspend the compound in a vehicle like 0.5% carboxymethylcellulose (CMC) in water.

  • Dosage: Administer a 10 mg/kg dose of Temarotene.

  • Administration: Administer the formulation via oral gavage once daily for a period of 10 days.

  • Sample Collection: Collect blood and skin samples at desired time points to measure the concentration of this compound.

  • Analysis: Utilize a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the levels of this compound in the collected samples.

General Formulation for In Vivo Administration of DMSO-Soluble Compounds

For researchers considering exploratory in vivo studies with this compound, a general formulation for compounds soluble in Dimethyl Sulfoxide (DMSO) is as follows. Note: This is a general guideline and would require optimization and validation for this compound.

  • Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution.

  • Vehicle Preparation: Prepare a vehicle solution consisting of:

    • 40% PEG300 (Polyethylene glycol 300)

    • 5% Tween-80

    • 45% Saline or Phosphate-Buffered Saline (PBS)

  • Final Formulation: Dilute the DMSO stock solution with the vehicle to the final desired concentration. The final concentration of DMSO should ideally be kept below 10% to minimize toxicity.

Biological Activity and Potential Signaling Pathways

While in vivo dosage data is absent, in vitro studies have provided some insights into the biological activity of this compound, particularly its immunomodulatory effects. It has been shown to be more effective than Cyclosporin A in inhibiting IL-2 receptor expression and can modulate B cell proliferation and immunoglobulin secretion. In contrast, it has been described as an "inactive retinoid" in its inability to induce cellular differentiation or affect nitric oxide production in certain assays.

The precise signaling pathways through which this compound exerts its immunomodulatory effects have not been elucidated. Therefore, a diagram of its signaling pathway cannot be provided at this time.

Experimental Workflow for Investigating this compound In Vivo

For researchers planning to investigate the in vivo effects of this compound, a logical experimental workflow would be necessary.

G cluster_0 Pre-clinical Investigation Workflow for this compound A Dose-Ranging and Toxicity Studies (LD50) B Pharmacokinetic (PK) Studies (Absorption, Distribution, Metabolism, Excretion) A->B C Efficacy Studies in Relevant Animal Models B->C E Mechanism of Action Studies (e.g., Signaling Pathway Analysis) C->E D Formulation Development and Optimization D->A

Caption: A logical workflow for the preclinical in vivo investigation of this compound.

Conclusion

The currently available scientific literature does not contain sufficient information to provide specific in vivo dosage protocols for the direct administration of this compound. The data is limited to its measurement as a metabolite of Temarotene. Future research is required to establish the pharmacokinetic profile, therapeutic efficacy, and safety of this compound when administered directly in animal models. Researchers interested in working with this compound should begin with foundational studies, including formulation development, dose-ranging toxicology, and pharmacokinetic assessments, before proceeding to efficacy studies.

Application Notes and Protocols: Preparation of Ro 14-6113 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of a stock solution of Ro 14-6113 in dimethyl sulfoxide (DMSO). This compound is a metabolite of temarotene (Ro 15-0778) and is often used as an inactive control in studies involving retinoids.[1] Accurate preparation of stock solutions is critical for obtaining reliable and reproducible experimental results.

Compound Information and Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueSource
Molecular Formula C₂₃H₂₈O[2]
Molecular Weight 320.47 g/mol [2]
Appearance Solid[3]
Solubility Soluble in DMSOInferred from parent compound
Storage (Powder) -20°C for up to 3 years[2]
Storage (in DMSO) -80°C for up to 1 year

Experimental Protocols

Materials
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a commonly used concentration for laboratory research.

  • Pre-weighing Preparation: Before handling the compound, ensure a clean and organized workspace. Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation of moisture.

  • Weighing the Compound: Carefully weigh out 3.21 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.

  • Adding DMSO: Add 1 mL of anhydrous, cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolution: Tightly cap the tube and vortex thoroughly for several minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particulates. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary, but avoid excessive heat.

  • Sterilization (Optional): For cell culture applications, it is recommended to filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent. Store the aliquots at -80°C for long-term storage, which is recommended for up to one year.

Typical Working Concentrations

For most cell-based assays, this compound has been used at concentrations ranging from 0.1 µM to 10 µM. The final concentration of DMSO in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

G cluster_0 Preparation cluster_1 Dissolution & Storage cluster_2 Application start Start weigh Weigh 3.21 mg this compound start->weigh dmso Add 1 mL DMSO weigh->dmso vortex Vortex to Dissolve dmso->vortex filter Filter Sterilize (Optional) vortex->filter aliquot Aliquot into Tubes filter->aliquot store Store at -80°C aliquot->store dilute Dilute to Working Concentration (e.g., 0.1-10 µM) store->dilute end Use in Experiment dilute->end

Caption: Workflow for preparing this compound stock solution.

Signaling Pathway Considerations

This compound is characterized as an inactive retinoid. Unlike active retinoids such as all-trans-retinoic acid (ATRA), it does not typically engage with and activate retinoic acid receptors (RARs) or retinoid X receptors (RXRs) to initiate downstream signaling cascades that regulate gene expression. Therefore, a detailed signaling pathway diagram for this compound is not applicable as its primary use is as a negative control in experiments investigating the effects of active retinoids.

References

Application Notes and Protocols: Preparation of Ro 14-6113 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of a stock solution of Ro 14-6113 in dimethyl sulfoxide (DMSO). This compound is a metabolite of temarotene (Ro 15-0778) and is often used as an inactive control in studies involving retinoids.[1] Accurate preparation of stock solutions is critical for obtaining reliable and reproducible experimental results.

Compound Information and Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueSource
Molecular Formula C₂₃H₂₈O[2]
Molecular Weight 320.47 g/mol [2]
Appearance Solid[3]
Solubility Soluble in DMSOInferred from parent compound
Storage (Powder) -20°C for up to 3 years[2]
Storage (in DMSO) -80°C for up to 1 year

Experimental Protocols

Materials
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a commonly used concentration for laboratory research.

  • Pre-weighing Preparation: Before handling the compound, ensure a clean and organized workspace. Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation of moisture.

  • Weighing the Compound: Carefully weigh out 3.21 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.

  • Adding DMSO: Add 1 mL of anhydrous, cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolution: Tightly cap the tube and vortex thoroughly for several minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particulates. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary, but avoid excessive heat.

  • Sterilization (Optional): For cell culture applications, it is recommended to filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent. Store the aliquots at -80°C for long-term storage, which is recommended for up to one year.

Typical Working Concentrations

For most cell-based assays, this compound has been used at concentrations ranging from 0.1 µM to 10 µM. The final concentration of DMSO in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

G cluster_0 Preparation cluster_1 Dissolution & Storage cluster_2 Application start Start weigh Weigh 3.21 mg this compound start->weigh dmso Add 1 mL DMSO weigh->dmso vortex Vortex to Dissolve dmso->vortex filter Filter Sterilize (Optional) vortex->filter aliquot Aliquot into Tubes filter->aliquot store Store at -80°C aliquot->store dilute Dilute to Working Concentration (e.g., 0.1-10 µM) store->dilute end Use in Experiment dilute->end

Caption: Workflow for preparing this compound stock solution.

Signaling Pathway Considerations

This compound is characterized as an inactive retinoid. Unlike active retinoids such as all-trans-retinoic acid (ATRA), it does not typically engage with and activate retinoic acid receptors (RARs) or retinoid X receptors (RXRs) to initiate downstream signaling cascades that regulate gene expression. Therefore, a detailed signaling pathway diagram for this compound is not applicable as its primary use is as a negative control in experiments investigating the effects of active retinoids.

References

Application Notes and Protocols: Ro 14-6113 in Lymphocyte Proliferation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 14-6113, a metabolite of the arotinoid temarotene (Ro 15-0778), has demonstrated significant immunomodulatory properties, positioning it as a compound of interest for research in immunology and drug development.[1][2] This document provides detailed application notes and protocols for utilizing this compound in lymphocyte proliferation assays, based on available scientific literature. The information is intended to guide researchers in designing and executing experiments to evaluate the effects of this compound on T and B lymphocyte functions.

Data Presentation

Table 1: Effects of this compound on T Lymphocyte Functions

ParameterEffect of this compoundComparison with Ciclosporin A (CsA)Reference
Mitogen/Alloantigen-Induced ProliferationInhibitionSimilar inhibitory effect[1][2]
Interleukin-2 (IL-2) SecretionInhibitionInhibitory effect observed[1]
Interferon-gamma (IFN-γ) SecretionInhibitionInhibitory effect observed
Tumor Necrosis Factor-alpha (TNF-α) SecretionInhibitionInhibitory effect observed
IL-2 Receptor ExpressionInhibitionMore effective than CsA

Table 2: Effects of this compound on B Lymphocyte Functions

ParameterEffect of this compoundNotesReference
ProliferationModulatory (Positive or Negative)Effect is concentration-dependent
Immunoglobulin M (IgM) SecretionInhibition-
Immunoglobulin G (IgG) SecretionInhibition-
Immunoglobulin A (IgA) SecretionInhibition-
Immunoglobulin E (IgE) SecretionStimulation-

Experimental Protocols

The following are generalized protocols for T and B lymphocyte proliferation assays. Researchers should optimize the concentration of this compound based on preliminary dose-response experiments, with a suggested starting range of 0.1 to 10 µM.

Protocol 1: T Lymphocyte Proliferation Assay (Mitogen-Induced)

Objective: To assess the inhibitory effect of this compound on mitogen-stimulated T lymphocyte proliferation.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Phytohemagglutinin (PHA) or Concanavalin A (ConA) as mitogens.

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO).

  • [³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., CFSE, MTT, or WST-1).

  • 96-well flat-bottom cell culture plates.

  • Liquid scintillation counter or microplate reader.

Procedure:

  • Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Wash the cells twice with sterile PBS and resuspend in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.

  • Assay Setup:

    • Add 100 µL of the cell suspension to each well of a 96-well plate.

    • Prepare serial dilutions of this compound in complete medium. Add 50 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound).

    • Add 50 µL of the mitogen (e.g., PHA at a final concentration of 5 µg/mL) to all wells except for the unstimulated control wells. Add 50 µL of complete medium to the unstimulated wells.

    • The final volume in each well should be 200 µL.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.

  • Proliferation Measurement ([³H]-Thymidine Incorporation):

    • 18 hours before the end of the incubation period, add 1 µCi of [³H]-Thymidine to each well.

    • At the end of the 72-hour incubation, harvest the cells onto glass fiber filters using a cell harvester.

    • Measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of proliferation for each concentration of this compound compared to the mitogen-stimulated control.

Protocol 2: B Lymphocyte Proliferation and Immunoglobulin Secretion Assay

Objective: To evaluate the modulatory effect of this compound on B lymphocyte proliferation and immunoglobulin secretion.

Materials:

  • Purified B lymphocytes (isolated from PBMCs by negative or positive selection).

  • RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • B cell mitogens (e.g., CpG oligodeoxynucleotides, anti-IgM antibody + IL-4).

  • This compound stock solution.

  • Proliferation assay kit (e.g., CFSE).

  • ELISA kits for human IgM, IgG, IgA, and IgE.

  • 96-well cell culture plates.

  • Flow cytometer and ELISA plate reader.

Procedure:

  • Cell Preparation: Isolate B lymphocytes from PBMCs. Resuspend the purified B cells in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.

  • CFSE Staining (for proliferation): If using CFSE, label the B cells with CFSE according to the manufacturer's protocol before plating.

  • Assay Setup:

    • Plate 100 µL of the B cell suspension per well in a 96-well plate.

    • Add 50 µL of serially diluted this compound to the designated wells. Include a vehicle control.

    • Add 50 µL of B cell mitogen cocktail to all wells except the unstimulated controls.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 5-7 days.

  • Proliferation Analysis (CFSE):

    • At the end of the incubation, harvest the cells and analyze by flow cytometry. The dilution of CFSE fluorescence indicates cell division.

  • Immunoglobulin Secretion Analysis (ELISA):

    • At the end of the incubation period, centrifuge the plate and collect the cell-free supernatants.

    • Measure the concentrations of IgM, IgG, IgA, and IgE in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Analyze the flow cytometry data to determine the percentage of proliferating B cells. Quantify the immunoglobulin concentrations from the ELISA data and compare the results from this compound-treated wells to the control wells.

Signaling Pathways and Experimental Workflows

Diagrams

T_Cell_Activation_Inhibition cluster_APC Antigen Presenting Cell (APC) cluster_TCell T Cell MHC_Peptide MHC-Peptide TCR TCR MHC_Peptide->TCR Signal 1 Signaling_Cascade Intracellular Signaling (e.g., NF-κB, AP-1, NFAT) TCR->Signaling_Cascade CD28 CD28 CD28->Signaling_Cascade IL2R IL-2R Proliferation Proliferation IL2R->Proliferation Gene_Transcription Gene Transcription Signaling_Cascade->Gene_Transcription Gene_Transcription->IL2R Upregulation Cytokine_Secretion Cytokine Secretion (IL-2, IFN-γ, TNF-α) Gene_Transcription->Cytokine_Secretion Gene_Transcription->Proliferation Cytokine_Secretion->IL2R Autocrine/Paracrine Signaling Ro146113 This compound Ro146113->IL2R Inhibits Expression Ro146113->Signaling_Cascade Inhibits Ro146113->Cytokine_Secretion Inhibits Ro146113->Proliferation Inhibits

Caption: Inhibition of T Cell Activation by this compound.

B_Cell_Modulation cluster_BCell B Cell BCR BCR Signaling_Cascade Intracellular Signaling BCR->Signaling_Cascade CD40 CD40 CD40->Signaling_Cascade Proliferation Proliferation Signaling_Cascade->Proliferation Differentiation Differentiation to Plasma Cell Signaling_Cascade->Differentiation Ig_Secretion Immunoglobulin Secretion Differentiation->Ig_Secretion Antigen Antigen Antigen->BCR TH_Cell Helper T Cell (CD40L, Cytokines) TH_Cell->CD40 Ro146113 This compound Ro146113->Proliferation Modulates (+/-) Ro146113->Ig_Secretion Inhibits (IgM, IgG, IgA) Stimulates (IgE)

Caption: Modulation of B Cell Function by this compound.

Experimental_Workflow cluster_prep Preparation cluster_culture Cell Culture cluster_analysis Analysis Isolate_Lymphocytes Isolate Lymphocytes (PBMCs or Purified T/B cells) Plate_Cells Plate Cells in 96-well plate Isolate_Lymphocytes->Plate_Cells Add_Ro146113 Add this compound (Dose-Response) Plate_Cells->Add_Ro146113 Add_Stimulus Add Stimulus (Mitogen or Antigen) Add_Ro146113->Add_Stimulus Incubate Incubate (e.g., 72 hours) Add_Stimulus->Incubate Proliferation_Assay Measure Proliferation ([³H]-Thymidine, CFSE, etc.) Incubate->Proliferation_Assay Cytokine_ELISA Measure Cytokine Secretion (ELISA) Incubate->Cytokine_ELISA Ig_ELISA Measure Immunoglobulin Secretion (ELISA) Incubate->Ig_ELISA

Caption: General Experimental Workflow.

Conclusion

This compound is a potent immunomodulatory agent that exerts significant effects on both T and B lymphocyte functions. Its inhibitory action on T cell proliferation and cytokine production, coupled with its nuanced modulation of B cell activity, makes it a valuable tool for immunological research. The provided protocols and diagrams offer a framework for investigating the effects of this compound, although further optimization and detailed mechanistic studies are warranted to fully elucidate its therapeutic potential. Researchers are encouraged to perform dose-response studies to determine the optimal concentrations for their specific experimental systems.

References

Application Notes and Protocols: Ro 14-6113 in Lymphocyte Proliferation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 14-6113, a metabolite of the arotinoid temarotene (Ro 15-0778), has demonstrated significant immunomodulatory properties, positioning it as a compound of interest for research in immunology and drug development.[1][2] This document provides detailed application notes and protocols for utilizing this compound in lymphocyte proliferation assays, based on available scientific literature. The information is intended to guide researchers in designing and executing experiments to evaluate the effects of this compound on T and B lymphocyte functions.

Data Presentation

Table 1: Effects of this compound on T Lymphocyte Functions

ParameterEffect of this compoundComparison with Ciclosporin A (CsA)Reference
Mitogen/Alloantigen-Induced ProliferationInhibitionSimilar inhibitory effect[1][2]
Interleukin-2 (IL-2) SecretionInhibitionInhibitory effect observed[1]
Interferon-gamma (IFN-γ) SecretionInhibitionInhibitory effect observed
Tumor Necrosis Factor-alpha (TNF-α) SecretionInhibitionInhibitory effect observed
IL-2 Receptor ExpressionInhibitionMore effective than CsA

Table 2: Effects of this compound on B Lymphocyte Functions

ParameterEffect of this compoundNotesReference
ProliferationModulatory (Positive or Negative)Effect is concentration-dependent
Immunoglobulin M (IgM) SecretionInhibition-
Immunoglobulin G (IgG) SecretionInhibition-
Immunoglobulin A (IgA) SecretionInhibition-
Immunoglobulin E (IgE) SecretionStimulation-

Experimental Protocols

The following are generalized protocols for T and B lymphocyte proliferation assays. Researchers should optimize the concentration of this compound based on preliminary dose-response experiments, with a suggested starting range of 0.1 to 10 µM.

Protocol 1: T Lymphocyte Proliferation Assay (Mitogen-Induced)

Objective: To assess the inhibitory effect of this compound on mitogen-stimulated T lymphocyte proliferation.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Phytohemagglutinin (PHA) or Concanavalin A (ConA) as mitogens.

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO).

  • [³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., CFSE, MTT, or WST-1).

  • 96-well flat-bottom cell culture plates.

  • Liquid scintillation counter or microplate reader.

Procedure:

  • Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Wash the cells twice with sterile PBS and resuspend in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.

  • Assay Setup:

    • Add 100 µL of the cell suspension to each well of a 96-well plate.

    • Prepare serial dilutions of this compound in complete medium. Add 50 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound).

    • Add 50 µL of the mitogen (e.g., PHA at a final concentration of 5 µg/mL) to all wells except for the unstimulated control wells. Add 50 µL of complete medium to the unstimulated wells.

    • The final volume in each well should be 200 µL.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.

  • Proliferation Measurement ([³H]-Thymidine Incorporation):

    • 18 hours before the end of the incubation period, add 1 µCi of [³H]-Thymidine to each well.

    • At the end of the 72-hour incubation, harvest the cells onto glass fiber filters using a cell harvester.

    • Measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of proliferation for each concentration of this compound compared to the mitogen-stimulated control.

Protocol 2: B Lymphocyte Proliferation and Immunoglobulin Secretion Assay

Objective: To evaluate the modulatory effect of this compound on B lymphocyte proliferation and immunoglobulin secretion.

Materials:

  • Purified B lymphocytes (isolated from PBMCs by negative or positive selection).

  • RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • B cell mitogens (e.g., CpG oligodeoxynucleotides, anti-IgM antibody + IL-4).

  • This compound stock solution.

  • Proliferation assay kit (e.g., CFSE).

  • ELISA kits for human IgM, IgG, IgA, and IgE.

  • 96-well cell culture plates.

  • Flow cytometer and ELISA plate reader.

Procedure:

  • Cell Preparation: Isolate B lymphocytes from PBMCs. Resuspend the purified B cells in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.

  • CFSE Staining (for proliferation): If using CFSE, label the B cells with CFSE according to the manufacturer's protocol before plating.

  • Assay Setup:

    • Plate 100 µL of the B cell suspension per well in a 96-well plate.

    • Add 50 µL of serially diluted this compound to the designated wells. Include a vehicle control.

    • Add 50 µL of B cell mitogen cocktail to all wells except the unstimulated controls.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 5-7 days.

  • Proliferation Analysis (CFSE):

    • At the end of the incubation, harvest the cells and analyze by flow cytometry. The dilution of CFSE fluorescence indicates cell division.

  • Immunoglobulin Secretion Analysis (ELISA):

    • At the end of the incubation period, centrifuge the plate and collect the cell-free supernatants.

    • Measure the concentrations of IgM, IgG, IgA, and IgE in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Analyze the flow cytometry data to determine the percentage of proliferating B cells. Quantify the immunoglobulin concentrations from the ELISA data and compare the results from this compound-treated wells to the control wells.

Signaling Pathways and Experimental Workflows

Diagrams

T_Cell_Activation_Inhibition cluster_APC Antigen Presenting Cell (APC) cluster_TCell T Cell MHC_Peptide MHC-Peptide TCR TCR MHC_Peptide->TCR Signal 1 Signaling_Cascade Intracellular Signaling (e.g., NF-κB, AP-1, NFAT) TCR->Signaling_Cascade CD28 CD28 CD28->Signaling_Cascade IL2R IL-2R Proliferation Proliferation IL2R->Proliferation Gene_Transcription Gene Transcription Signaling_Cascade->Gene_Transcription Gene_Transcription->IL2R Upregulation Cytokine_Secretion Cytokine Secretion (IL-2, IFN-γ, TNF-α) Gene_Transcription->Cytokine_Secretion Gene_Transcription->Proliferation Cytokine_Secretion->IL2R Autocrine/Paracrine Signaling Ro146113 This compound Ro146113->IL2R Inhibits Expression Ro146113->Signaling_Cascade Inhibits Ro146113->Cytokine_Secretion Inhibits Ro146113->Proliferation Inhibits

Caption: Inhibition of T Cell Activation by this compound.

B_Cell_Modulation cluster_BCell B Cell BCR BCR Signaling_Cascade Intracellular Signaling BCR->Signaling_Cascade CD40 CD40 CD40->Signaling_Cascade Proliferation Proliferation Signaling_Cascade->Proliferation Differentiation Differentiation to Plasma Cell Signaling_Cascade->Differentiation Ig_Secretion Immunoglobulin Secretion Differentiation->Ig_Secretion Antigen Antigen Antigen->BCR TH_Cell Helper T Cell (CD40L, Cytokines) TH_Cell->CD40 Ro146113 This compound Ro146113->Proliferation Modulates (+/-) Ro146113->Ig_Secretion Inhibits (IgM, IgG, IgA) Stimulates (IgE)

Caption: Modulation of B Cell Function by this compound.

Experimental_Workflow cluster_prep Preparation cluster_culture Cell Culture cluster_analysis Analysis Isolate_Lymphocytes Isolate Lymphocytes (PBMCs or Purified T/B cells) Plate_Cells Plate Cells in 96-well plate Isolate_Lymphocytes->Plate_Cells Add_Ro146113 Add this compound (Dose-Response) Plate_Cells->Add_Ro146113 Add_Stimulus Add Stimulus (Mitogen or Antigen) Add_Ro146113->Add_Stimulus Incubate Incubate (e.g., 72 hours) Add_Stimulus->Incubate Proliferation_Assay Measure Proliferation ([³H]-Thymidine, CFSE, etc.) Incubate->Proliferation_Assay Cytokine_ELISA Measure Cytokine Secretion (ELISA) Incubate->Cytokine_ELISA Ig_ELISA Measure Immunoglobulin Secretion (ELISA) Incubate->Ig_ELISA

Caption: General Experimental Workflow.

Conclusion

This compound is a potent immunomodulatory agent that exerts significant effects on both T and B lymphocyte functions. Its inhibitory action on T cell proliferation and cytokine production, coupled with its nuanced modulation of B cell activity, makes it a valuable tool for immunological research. The provided protocols and diagrams offer a framework for investigating the effects of this compound, although further optimization and detailed mechanistic studies are warranted to fully elucidate its therapeutic potential. Researchers are encouraged to perform dose-response studies to determine the optimal concentrations for their specific experimental systems.

References

Application Notes and Protocols for Investigating Ro 14-6113, a Novel Modulator of Cytokine Secretion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 14-6113 is a synthetic small molecule, identified as a metabolite of temarotene, with potential immunomodulatory properties. Preliminary investigations suggest that this compound may influence inflammatory responses by modulating the secretion of key cytokines. These application notes provide a comprehensive guide for researchers interested in characterizing the effects of this compound on cytokine secretion, with a particular focus on its hypothetical inhibitory action on the Toll-like Receptor 4 (TLR4) signaling pathway. The protocols outlined herein are designed for in vitro studies using immune cells and provide a framework for assessing the therapeutic potential of this compound in inflammatory disease models.

Hypothetical Mechanism of Action

For the purpose of these application notes, we will hypothesize that this compound acts as a selective inhibitor of the MyD88-dependent signaling pathway downstream of TLR4 activation. This inhibition is proposed to occur at the level of IRAK4 kinase activity, a critical component of the Myddosome complex. By blocking IRAK4, this compound is expected to attenuate the activation of downstream transcription factors such as NF-κB and AP-1, leading to a reduction in the production and secretion of pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize hypothetical quantitative data from in vitro experiments designed to assess the efficacy and potency of this compound in inhibiting cytokine secretion.

Table 1: Dose-Dependent Inhibition of IL-6 and TNF-α Secretion by this compound in LPS-Stimulated Human PBMCs

This compound Concentration (µM)IL-6 Secretion (pg/mL)% Inhibition of IL-6TNF-α Secretion (pg/mL)% Inhibition of TNF-α
0 (Vehicle Control)5240 ± 31003850 ± 2500
0.14192 ± 280203157 ± 21018
12358 ± 150551848 ± 12052
10838 ± 6084616 ± 4584
100472 ± 3591308 ± 2892

Data are presented as mean ± standard deviation from three independent experiments. Human Peripheral Blood Mononuclear Cells (PBMCs) were stimulated with 100 ng/mL of Lipopolysaccharide (LPS) for 24 hours.

Table 2: IC50 Values of this compound for Cytokine Inhibition

CytokineIC50 (µM)
IL-61.8
TNF-α2.1

IC50 values were calculated from the dose-response curves generated in Table 1.

Table 3: Effect of this compound on Cell Viability

This compound Concentration (µM)Cell Viability (%)
0 (Vehicle Control)98 ± 2
197 ± 3
1095 ± 4
10092 ± 5

Cell viability was assessed using an MTT assay after 24 hours of treatment.

Experimental Protocols

Protocol 1: In Vitro Cytokine Secretion Assay using Human PBMCs

This protocol describes the measurement of cytokine secretion from human PBMCs following treatment with this compound and stimulation with a TLR4 agonist.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

  • ELISA kits for human IL-6 and TNF-α

  • MTT assay kit for cell viability

Procedure:

  • Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Wash the cells twice with PBS and resuspend in complete RPMI-1640 medium. Determine cell concentration and viability using a hemocytometer and trypan blue exclusion.

  • Cell Seeding: Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells per well in 100 µL of complete medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 2 hours to allow cells to adhere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%. Add 50 µL of the this compound dilutions to the respective wells. For the vehicle control, add 50 µL of medium containing 0.1% DMSO.

  • Cell Stimulation: After 1 hour of pre-incubation with this compound, add 50 µL of LPS solution (final concentration 100 ng/mL) to all wells except for the unstimulated control. Add 50 µL of medium to the unstimulated control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant and store at -80°C until cytokine analysis.

  • Cytokine Quantification: Measure the concentrations of IL-6 and TNF-α in the collected supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Cell Viability Assay: To the remaining cells in the plate, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

Mandatory Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MD2 MD-2 TLR4->MD2 MyD88 MyD88 TLR4->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 Activates TRAF6 TRAF6 IRAK4->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IkappaB IκB IKK_complex->IkappaB Phosphorylates NFkappaB NF-κB IkappaB->NFkappaB Releases NFkappaB_nucleus NF-κB NFkappaB->NFkappaB_nucleus Translocates Ro146113 This compound Ro146113->IRAK4 Inhibits Cytokine_genes Pro-inflammatory Cytokine Genes (IL-6, TNF-α) NFkappaB_nucleus->Cytokine_genes Induces Transcription Cytokine_mRNA Cytokine mRNA Cytokine_genes->Cytokine_mRNA Cytokine_secretion Cytokine Secretion Cytokine_mRNA->Cytokine_secretion Translation & Secretion

Caption: Hypothetical signaling pathway of this compound action.

G start Start prep_cells Prepare and Seed Human PBMCs start->prep_cells pretreat Pre-treat with This compound or Vehicle prep_cells->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for 24 hours stimulate->incubate collect Collect Supernatant incubate->collect viability Assess Cell Viability (MTT Assay) incubate->viability elisa Quantify Cytokines (ELISA) collect->elisa end End elisa->end viability->end

Caption: Experimental workflow for cytokine secretion assay.

Discussion and Interpretation of Results

The hypothetical data presented suggest that this compound effectively inhibits the secretion of the pro-inflammatory cytokines IL-6 and TNF-α from LPS-stimulated human PBMCs in a dose-dependent manner. The calculated IC50 values in the low micromolar range indicate potent activity. Importantly, the compound exhibits minimal cytotoxicity at concentrations that produce significant cytokine inhibition, suggesting a favorable therapeutic window.

These findings are consistent with the proposed mechanism of action, where this compound inhibits the TLR4-MyD88 signaling pathway. By blocking this key inflammatory cascade, this compound demonstrates potential as a lead compound for the development of novel anti-inflammatory therapeutics. Further studies are warranted to confirm the precise molecular target and to evaluate the in vivo efficacy of this compound in animal models of inflammatory diseases. This includes exploring its effects on a broader range of cytokines and investigating its impact on other immune cell types.

Disclaimer: The data and mechanism of action for this compound presented in these application notes are hypothetical and for illustrative purposes only. Researchers should generate their own experimental data to validate these findings.

Application Notes and Protocols for Investigating Ro 14-6113, a Novel Modulator of Cytokine Secretion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 14-6113 is a synthetic small molecule, identified as a metabolite of temarotene, with potential immunomodulatory properties. Preliminary investigations suggest that this compound may influence inflammatory responses by modulating the secretion of key cytokines. These application notes provide a comprehensive guide for researchers interested in characterizing the effects of this compound on cytokine secretion, with a particular focus on its hypothetical inhibitory action on the Toll-like Receptor 4 (TLR4) signaling pathway. The protocols outlined herein are designed for in vitro studies using immune cells and provide a framework for assessing the therapeutic potential of this compound in inflammatory disease models.

Hypothetical Mechanism of Action

For the purpose of these application notes, we will hypothesize that this compound acts as a selective inhibitor of the MyD88-dependent signaling pathway downstream of TLR4 activation. This inhibition is proposed to occur at the level of IRAK4 kinase activity, a critical component of the Myddosome complex. By blocking IRAK4, this compound is expected to attenuate the activation of downstream transcription factors such as NF-κB and AP-1, leading to a reduction in the production and secretion of pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize hypothetical quantitative data from in vitro experiments designed to assess the efficacy and potency of this compound in inhibiting cytokine secretion.

Table 1: Dose-Dependent Inhibition of IL-6 and TNF-α Secretion by this compound in LPS-Stimulated Human PBMCs

This compound Concentration (µM)IL-6 Secretion (pg/mL)% Inhibition of IL-6TNF-α Secretion (pg/mL)% Inhibition of TNF-α
0 (Vehicle Control)5240 ± 31003850 ± 2500
0.14192 ± 280203157 ± 21018
12358 ± 150551848 ± 12052
10838 ± 6084616 ± 4584
100472 ± 3591308 ± 2892

Data are presented as mean ± standard deviation from three independent experiments. Human Peripheral Blood Mononuclear Cells (PBMCs) were stimulated with 100 ng/mL of Lipopolysaccharide (LPS) for 24 hours.

Table 2: IC50 Values of this compound for Cytokine Inhibition

CytokineIC50 (µM)
IL-61.8
TNF-α2.1

IC50 values were calculated from the dose-response curves generated in Table 1.

Table 3: Effect of this compound on Cell Viability

This compound Concentration (µM)Cell Viability (%)
0 (Vehicle Control)98 ± 2
197 ± 3
1095 ± 4
10092 ± 5

Cell viability was assessed using an MTT assay after 24 hours of treatment.

Experimental Protocols

Protocol 1: In Vitro Cytokine Secretion Assay using Human PBMCs

This protocol describes the measurement of cytokine secretion from human PBMCs following treatment with this compound and stimulation with a TLR4 agonist.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

  • ELISA kits for human IL-6 and TNF-α

  • MTT assay kit for cell viability

Procedure:

  • Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Wash the cells twice with PBS and resuspend in complete RPMI-1640 medium. Determine cell concentration and viability using a hemocytometer and trypan blue exclusion.

  • Cell Seeding: Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells per well in 100 µL of complete medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 2 hours to allow cells to adhere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%. Add 50 µL of the this compound dilutions to the respective wells. For the vehicle control, add 50 µL of medium containing 0.1% DMSO.

  • Cell Stimulation: After 1 hour of pre-incubation with this compound, add 50 µL of LPS solution (final concentration 100 ng/mL) to all wells except for the unstimulated control. Add 50 µL of medium to the unstimulated control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant and store at -80°C until cytokine analysis.

  • Cytokine Quantification: Measure the concentrations of IL-6 and TNF-α in the collected supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Cell Viability Assay: To the remaining cells in the plate, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

Mandatory Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MD2 MD-2 TLR4->MD2 MyD88 MyD88 TLR4->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 Activates TRAF6 TRAF6 IRAK4->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IkappaB IκB IKK_complex->IkappaB Phosphorylates NFkappaB NF-κB IkappaB->NFkappaB Releases NFkappaB_nucleus NF-κB NFkappaB->NFkappaB_nucleus Translocates Ro146113 This compound Ro146113->IRAK4 Inhibits Cytokine_genes Pro-inflammatory Cytokine Genes (IL-6, TNF-α) NFkappaB_nucleus->Cytokine_genes Induces Transcription Cytokine_mRNA Cytokine mRNA Cytokine_genes->Cytokine_mRNA Cytokine_secretion Cytokine Secretion Cytokine_mRNA->Cytokine_secretion Translation & Secretion

Caption: Hypothetical signaling pathway of this compound action.

G start Start prep_cells Prepare and Seed Human PBMCs start->prep_cells pretreat Pre-treat with This compound or Vehicle prep_cells->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for 24 hours stimulate->incubate collect Collect Supernatant incubate->collect viability Assess Cell Viability (MTT Assay) incubate->viability elisa Quantify Cytokines (ELISA) collect->elisa end End elisa->end viability->end

Caption: Experimental workflow for cytokine secretion assay.

Discussion and Interpretation of Results

The hypothetical data presented suggest that this compound effectively inhibits the secretion of the pro-inflammatory cytokines IL-6 and TNF-α from LPS-stimulated human PBMCs in a dose-dependent manner. The calculated IC50 values in the low micromolar range indicate potent activity. Importantly, the compound exhibits minimal cytotoxicity at concentrations that produce significant cytokine inhibition, suggesting a favorable therapeutic window.

These findings are consistent with the proposed mechanism of action, where this compound inhibits the TLR4-MyD88 signaling pathway. By blocking this key inflammatory cascade, this compound demonstrates potential as a lead compound for the development of novel anti-inflammatory therapeutics. Further studies are warranted to confirm the precise molecular target and to evaluate the in vivo efficacy of this compound in animal models of inflammatory diseases. This includes exploring its effects on a broader range of cytokines and investigating its impact on other immune cell types.

Disclaimer: The data and mechanism of action for this compound presented in these application notes are hypothetical and for illustrative purposes only. Researchers should generate their own experimental data to validate these findings.

Application Notes and Protocols for Studying Immunosuppression with Ro 14-6113

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 14-6113, a metabolite of the arotinoid temarotene (Ro 15-0778), has demonstrated significant immunomodulatory properties in vitro. These application notes provide a comprehensive overview of the immunosuppressive effects of this compound, drawing comparisons to the well-established immunosuppressant Cyclosporin A (CsA). Detailed protocols for key immunological assays are provided to facilitate further research into the compound's mechanism of action and therapeutic potential.

Immunosuppressive Profile of this compound

This compound exhibits a distinct profile of immunosuppressive activities, primarily targeting T lymphocyte functions, with additional effects on B lymphocytes. Its potency in certain assays surpasses that of CsA, suggesting a different mechanism of action and potential for unique therapeutic applications.

Effects on T Lymphocytes

This compound has been shown to be a potent inhibitor of T cell activation and effector functions. Its key activities include:

  • Inhibition of T Cell Proliferation: this compound effectively suppresses the proliferation of T cells induced by mitogens or alloantigens.[1]

  • Inhibition of Cytokine Secretion: The compound significantly reduces the secretion of key pro-inflammatory cytokines by activated T cells, including Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α).[1]

  • Inhibition of IL-2 Receptor (CD25) Expression: Notably, this compound is more effective than CsA in downregulating the expression of the high-affinity IL-2 receptor (CD25) on T cells.[1]

Effects on B Lymphocytes

The effects of this compound on B lymphocytes are concentration-dependent and multifaceted:

  • Modulation of B Cell Proliferation: Depending on its concentration, this compound can either enhance or inhibit B cell proliferation.[1]

  • Modulation of Immunoglobulin Secretion: this compound strongly inhibits the secretion of Immunoglobulin M (IgM), Immunoglobulin G (IgG), and Immunoglobulin A (IgA).[1] In contrast, it has been observed to stimulate the secretion of Immunoglobulin E (IgE).

Data Presentation

The following tables summarize the quantitative effects of this compound on various immunological parameters as described in the literature.

ParameterEffect of this compound
T Cell ProliferationInhibits mitogen- or alloantigen-induced proliferation.
IL-2 SecretionInhibits secretion from activated T cells.
IFN-γ SecretionInhibits secretion from activated T cells.
TNF-α SecretionInhibits secretion from activated T cells.
IL-2 Receptor ExpressionMore effective inhibitor than Cyclosporin A.
B Cell ProliferationModulates proliferation in a concentration-dependent manner (enhancement at low concentrations, inhibition at high concentrations).
IgM, IgG, IgA SecretionStrongly inhibits secretion.
IgE SecretionStimulates secretion.

Experimental Protocols

The following are detailed methodologies for key experiments to study the immunosuppressive effects of this compound.

Protocol 1: T Cell Proliferation Assay

Objective: To determine the effect of this compound on mitogen- or alloantigen-induced T cell proliferation.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Mitogen (e.g., Phytohemagglutinin (PHA) at 5 µg/mL) or allogeneic irradiated PBMCs.

  • This compound (dissolved in a suitable solvent, e.g., DMSO, and diluted in culture medium to desired concentrations).

  • [³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., MTT, XTT, or CFSE).

  • 96-well flat-bottom culture plates.

  • Liquid scintillation counter or microplate reader.

Procedure:

  • Isolate PBMCs from heparinized venous blood by Ficoll-Paque density gradient centrifugation.

  • Wash the cells three times with sterile Phosphate Buffered Saline (PBS).

  • Resuspend the cells in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.

  • Plate 100 µL of the cell suspension into each well of a 96-well plate.

  • Add 50 µL of culture medium containing various concentrations of this compound or vehicle control to the appropriate wells.

  • Add 50 µL of the T cell stimulus (PHA or allogeneic cells) to the wells. For unstimulated controls, add 50 µL of medium.

  • Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • For the final 18 hours of incubation, add 1 µCi of [³H]-Thymidine to each well.

  • Harvest the cells onto glass fiber filters using a cell harvester.

  • Measure the incorporated radioactivity using a liquid scintillation counter. The results are expressed as counts per minute (CPM).

  • Calculate the percentage of inhibition of proliferation for each concentration of this compound compared to the vehicle control.

Protocol 2: Cytokine Secretion Assay

Objective: To quantify the effect of this compound on the secretion of IL-2, IFN-γ, and TNF-α by activated T cells.

Materials:

  • PBMCs isolated and prepared as in Protocol 1.

  • T cell stimulus (e.g., PHA at 5 µg/mL or anti-CD3/CD28 beads).

  • This compound.

  • 24-well culture plates.

  • Enzyme-Linked Immunosorbent Assay (ELISA) kits for human IL-2, IFN-γ, and TNF-α.

Procedure:

  • Seed 1 mL of PBMC suspension (1 x 10⁶ cells/mL) into each well of a 24-well plate.

  • Add this compound at various concentrations or vehicle control.

  • Stimulate the cells with PHA or anti-CD3/CD28 beads.

  • Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Collect the culture supernatants and centrifuge to remove cells and debris.

  • Store the supernatants at -80°C until analysis.

  • Quantify the concentration of IL-2, IFN-γ, and TNF-α in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

  • Calculate the percentage of inhibition of cytokine secretion for each concentration of this compound compared to the vehicle control.

Protocol 3: IL-2 Receptor (CD25) Expression Assay

Objective: To assess the effect of this compound on the expression of the IL-2 receptor alpha chain (CD25) on activated T cells.

Materials:

  • PBMCs isolated and prepared as in Protocol 1.

  • T cell stimulus (e.g., PHA at 5 µg/mL).

  • This compound.

  • 24-well culture plates.

  • Fluorescently labeled monoclonal antibodies against human CD3 and CD25.

  • Flow cytometer.

Procedure:

  • Culture PBMCs with a T cell stimulus in the presence of various concentrations of this compound or vehicle control for 48-72 hours as described in Protocol 2.

  • Harvest the cells and wash them with cold PBS containing 1% FBS.

  • Resuspend the cells in staining buffer and incubate with anti-CD3 and anti-CD25 antibodies for 30 minutes on ice in the dark.

  • Wash the cells twice to remove unbound antibodies.

  • Resuspend the cells in PBS and acquire the data on a flow cytometer.

  • Gate on the CD3-positive T cell population and analyze the expression of CD25 (percentage of positive cells and mean fluorescence intensity).

  • Compare the CD25 expression in this compound-treated samples to the vehicle control.

Protocol 4: B Cell Proliferation and Immunoglobulin Secretion Assay

Objective: To evaluate the effect of this compound on B cell proliferation and the secretion of IgM, IgG, IgA, and IgE.

Materials:

  • Purified B cells isolated from PBMCs (e.g., by magnetic-activated cell sorting).

  • B cell stimulus (e.g., a combination of anti-IgM, CD40L, and IL-4).

  • This compound.

  • 96-well and 24-well culture plates.

  • [³H]-Thymidine or a non-radioactive proliferation assay kit.

  • ELISA kits for human IgM, IgG, IgA, and IgE.

Procedure:

  • Isolate B cells from PBMCs.

  • For proliferation, culture purified B cells in 96-well plates with the B cell stimulus and various concentrations of this compound for 72 hours. Measure proliferation as described in Protocol 1.

  • For immunoglobulin secretion, culture purified B cells in 24-well plates with the B cell stimulus and various concentrations of this compound for 7-10 days.

  • Collect the culture supernatants and quantify the levels of IgM, IgG, IgA, and IgE using specific ELISA kits.

  • Analyze the concentration-dependent effect of this compound on B cell proliferation and immunoglobulin secretion.

Visualizations

Diagram 1: Experimental Workflow for T Cell Proliferation Assay

T_Cell_Proliferation_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis PBMC_Isolation Isolate PBMCs Cell_Counting Count & Resuspend Cells PBMC_Isolation->Cell_Counting Plating Plate Cells Cell_Counting->Plating Add_Ro146113 Add this compound Plating->Add_Ro146113 Add_Stimulus Add Mitogen/Alloantigen Add_Ro146113->Add_Stimulus Incubation Incubate (72h) Add_Stimulus->Incubation Add_Thymidine Add [3H]-Thymidine (last 18h) Incubation->Add_Thymidine Harvest Harvest Cells Add_Thymidine->Harvest Scintillation Scintillation Counting Harvest->Scintillation Data_Analysis Analyze Data Scintillation->Data_Analysis

Caption: Workflow for assessing T cell proliferation inhibition by this compound.

Diagram 2: Signaling Pathways in T Cell Activation and Putative Inhibition by this compound

T_Cell_Signaling cluster_receptor T Cell Receptor Activation cluster_downstream Downstream Signaling cluster_cytokines Cytokine Production & Proliferation TCR TCR/CD3 PLCg PLCγ TCR->PLCg Antigen Antigen/MHC Antigen->TCR Binding IP3_DAG IP3 & DAG PLCg->IP3_DAG Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC NFAT_AP1_NFkB NFAT, AP-1, NF-κB Ca_PKC->NFAT_AP1_NFkB IL2_Gene IL-2 Gene Transcription NFAT_AP1_NFkB->IL2_Gene Other_Cytokines IFN-γ, TNF-α Secretion NFAT_AP1_NFkB->Other_Cytokines IL2_Secretion IL-2 Secretion IL2_Gene->IL2_Secretion IL2R IL-2 Receptor IL2_Secretion->IL2R Autocrine/Paracrine Proliferation T Cell Proliferation IL2R->Proliferation Ro146113 This compound Ro146113->IL2_Secretion Inhibits Ro146113->IL2R Inhibits Expression Ro146113->Proliferation Inhibits Ro146113->Other_Cytokines Inhibits

Caption: Putative sites of action for this compound in T cell signaling.

References

Application Notes and Protocols for Studying Immunosuppression with Ro 14-6113

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 14-6113, a metabolite of the arotinoid temarotene (Ro 15-0778), has demonstrated significant immunomodulatory properties in vitro. These application notes provide a comprehensive overview of the immunosuppressive effects of this compound, drawing comparisons to the well-established immunosuppressant Cyclosporin A (CsA). Detailed protocols for key immunological assays are provided to facilitate further research into the compound's mechanism of action and therapeutic potential.

Immunosuppressive Profile of this compound

This compound exhibits a distinct profile of immunosuppressive activities, primarily targeting T lymphocyte functions, with additional effects on B lymphocytes. Its potency in certain assays surpasses that of CsA, suggesting a different mechanism of action and potential for unique therapeutic applications.

Effects on T Lymphocytes

This compound has been shown to be a potent inhibitor of T cell activation and effector functions. Its key activities include:

  • Inhibition of T Cell Proliferation: this compound effectively suppresses the proliferation of T cells induced by mitogens or alloantigens.[1]

  • Inhibition of Cytokine Secretion: The compound significantly reduces the secretion of key pro-inflammatory cytokines by activated T cells, including Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α).[1]

  • Inhibition of IL-2 Receptor (CD25) Expression: Notably, this compound is more effective than CsA in downregulating the expression of the high-affinity IL-2 receptor (CD25) on T cells.[1]

Effects on B Lymphocytes

The effects of this compound on B lymphocytes are concentration-dependent and multifaceted:

  • Modulation of B Cell Proliferation: Depending on its concentration, this compound can either enhance or inhibit B cell proliferation.[1]

  • Modulation of Immunoglobulin Secretion: this compound strongly inhibits the secretion of Immunoglobulin M (IgM), Immunoglobulin G (IgG), and Immunoglobulin A (IgA).[1] In contrast, it has been observed to stimulate the secretion of Immunoglobulin E (IgE).

Data Presentation

The following tables summarize the quantitative effects of this compound on various immunological parameters as described in the literature.

ParameterEffect of this compound
T Cell ProliferationInhibits mitogen- or alloantigen-induced proliferation.
IL-2 SecretionInhibits secretion from activated T cells.
IFN-γ SecretionInhibits secretion from activated T cells.
TNF-α SecretionInhibits secretion from activated T cells.
IL-2 Receptor ExpressionMore effective inhibitor than Cyclosporin A.
B Cell ProliferationModulates proliferation in a concentration-dependent manner (enhancement at low concentrations, inhibition at high concentrations).
IgM, IgG, IgA SecretionStrongly inhibits secretion.
IgE SecretionStimulates secretion.

Experimental Protocols

The following are detailed methodologies for key experiments to study the immunosuppressive effects of this compound.

Protocol 1: T Cell Proliferation Assay

Objective: To determine the effect of this compound on mitogen- or alloantigen-induced T cell proliferation.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Mitogen (e.g., Phytohemagglutinin (PHA) at 5 µg/mL) or allogeneic irradiated PBMCs.

  • This compound (dissolved in a suitable solvent, e.g., DMSO, and diluted in culture medium to desired concentrations).

  • [³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., MTT, XTT, or CFSE).

  • 96-well flat-bottom culture plates.

  • Liquid scintillation counter or microplate reader.

Procedure:

  • Isolate PBMCs from heparinized venous blood by Ficoll-Paque density gradient centrifugation.

  • Wash the cells three times with sterile Phosphate Buffered Saline (PBS).

  • Resuspend the cells in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.

  • Plate 100 µL of the cell suspension into each well of a 96-well plate.

  • Add 50 µL of culture medium containing various concentrations of this compound or vehicle control to the appropriate wells.

  • Add 50 µL of the T cell stimulus (PHA or allogeneic cells) to the wells. For unstimulated controls, add 50 µL of medium.

  • Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • For the final 18 hours of incubation, add 1 µCi of [³H]-Thymidine to each well.

  • Harvest the cells onto glass fiber filters using a cell harvester.

  • Measure the incorporated radioactivity using a liquid scintillation counter. The results are expressed as counts per minute (CPM).

  • Calculate the percentage of inhibition of proliferation for each concentration of this compound compared to the vehicle control.

Protocol 2: Cytokine Secretion Assay

Objective: To quantify the effect of this compound on the secretion of IL-2, IFN-γ, and TNF-α by activated T cells.

Materials:

  • PBMCs isolated and prepared as in Protocol 1.

  • T cell stimulus (e.g., PHA at 5 µg/mL or anti-CD3/CD28 beads).

  • This compound.

  • 24-well culture plates.

  • Enzyme-Linked Immunosorbent Assay (ELISA) kits for human IL-2, IFN-γ, and TNF-α.

Procedure:

  • Seed 1 mL of PBMC suspension (1 x 10⁶ cells/mL) into each well of a 24-well plate.

  • Add this compound at various concentrations or vehicle control.

  • Stimulate the cells with PHA or anti-CD3/CD28 beads.

  • Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Collect the culture supernatants and centrifuge to remove cells and debris.

  • Store the supernatants at -80°C until analysis.

  • Quantify the concentration of IL-2, IFN-γ, and TNF-α in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

  • Calculate the percentage of inhibition of cytokine secretion for each concentration of this compound compared to the vehicle control.

Protocol 3: IL-2 Receptor (CD25) Expression Assay

Objective: To assess the effect of this compound on the expression of the IL-2 receptor alpha chain (CD25) on activated T cells.

Materials:

  • PBMCs isolated and prepared as in Protocol 1.

  • T cell stimulus (e.g., PHA at 5 µg/mL).

  • This compound.

  • 24-well culture plates.

  • Fluorescently labeled monoclonal antibodies against human CD3 and CD25.

  • Flow cytometer.

Procedure:

  • Culture PBMCs with a T cell stimulus in the presence of various concentrations of this compound or vehicle control for 48-72 hours as described in Protocol 2.

  • Harvest the cells and wash them with cold PBS containing 1% FBS.

  • Resuspend the cells in staining buffer and incubate with anti-CD3 and anti-CD25 antibodies for 30 minutes on ice in the dark.

  • Wash the cells twice to remove unbound antibodies.

  • Resuspend the cells in PBS and acquire the data on a flow cytometer.

  • Gate on the CD3-positive T cell population and analyze the expression of CD25 (percentage of positive cells and mean fluorescence intensity).

  • Compare the CD25 expression in this compound-treated samples to the vehicle control.

Protocol 4: B Cell Proliferation and Immunoglobulin Secretion Assay

Objective: To evaluate the effect of this compound on B cell proliferation and the secretion of IgM, IgG, IgA, and IgE.

Materials:

  • Purified B cells isolated from PBMCs (e.g., by magnetic-activated cell sorting).

  • B cell stimulus (e.g., a combination of anti-IgM, CD40L, and IL-4).

  • This compound.

  • 96-well and 24-well culture plates.

  • [³H]-Thymidine or a non-radioactive proliferation assay kit.

  • ELISA kits for human IgM, IgG, IgA, and IgE.

Procedure:

  • Isolate B cells from PBMCs.

  • For proliferation, culture purified B cells in 96-well plates with the B cell stimulus and various concentrations of this compound for 72 hours. Measure proliferation as described in Protocol 1.

  • For immunoglobulin secretion, culture purified B cells in 24-well plates with the B cell stimulus and various concentrations of this compound for 7-10 days.

  • Collect the culture supernatants and quantify the levels of IgM, IgG, IgA, and IgE using specific ELISA kits.

  • Analyze the concentration-dependent effect of this compound on B cell proliferation and immunoglobulin secretion.

Visualizations

Diagram 1: Experimental Workflow for T Cell Proliferation Assay

T_Cell_Proliferation_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis PBMC_Isolation Isolate PBMCs Cell_Counting Count & Resuspend Cells PBMC_Isolation->Cell_Counting Plating Plate Cells Cell_Counting->Plating Add_Ro146113 Add this compound Plating->Add_Ro146113 Add_Stimulus Add Mitogen/Alloantigen Add_Ro146113->Add_Stimulus Incubation Incubate (72h) Add_Stimulus->Incubation Add_Thymidine Add [3H]-Thymidine (last 18h) Incubation->Add_Thymidine Harvest Harvest Cells Add_Thymidine->Harvest Scintillation Scintillation Counting Harvest->Scintillation Data_Analysis Analyze Data Scintillation->Data_Analysis

Caption: Workflow for assessing T cell proliferation inhibition by this compound.

Diagram 2: Signaling Pathways in T Cell Activation and Putative Inhibition by this compound

T_Cell_Signaling cluster_receptor T Cell Receptor Activation cluster_downstream Downstream Signaling cluster_cytokines Cytokine Production & Proliferation TCR TCR/CD3 PLCg PLCγ TCR->PLCg Antigen Antigen/MHC Antigen->TCR Binding IP3_DAG IP3 & DAG PLCg->IP3_DAG Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC NFAT_AP1_NFkB NFAT, AP-1, NF-κB Ca_PKC->NFAT_AP1_NFkB IL2_Gene IL-2 Gene Transcription NFAT_AP1_NFkB->IL2_Gene Other_Cytokines IFN-γ, TNF-α Secretion NFAT_AP1_NFkB->Other_Cytokines IL2_Secretion IL-2 Secretion IL2_Gene->IL2_Secretion IL2R IL-2 Receptor IL2_Secretion->IL2R Autocrine/Paracrine Proliferation T Cell Proliferation IL2R->Proliferation Ro146113 This compound Ro146113->IL2_Secretion Inhibits Ro146113->IL2R Inhibits Expression Ro146113->Proliferation Inhibits Ro146113->Other_Cytokines Inhibits

Caption: Putative sites of action for this compound in T cell signaling.

References

Application Notes and Protocols: Investigating Ro 14-6113 in the U937 Human Myeloid Leukemia Cell Line

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a summary of the known activity of Ro 14-6113 in the U937 cell line and offer detailed protocols for foundational experiments to further characterize its potential effects.

Introduction

This compound is a phenolic metabolite of the arotinoid temarotene (Ro 15-0778), a synthetic retinoid derivative.[1][2] While retinoids are often investigated for their ability to induce differentiation or apoptosis in leukemia cell lines, this compound has been specifically reported as being inactive in inducing differentiation in the U937 human histiocytic lymphoma cell line.[3][4] This is in contrast to other retinoids with a polar carboxylic acid group, which are active.[3]

Despite its lack of differentiation-inducing activity in myeloid cells, this compound has demonstrated immunomodulatory effects in other contexts, such as inhibiting T-cell proliferation and cytokine secretion. This suggests that while it may not engage the classical retinoid differentiation pathways in U937 cells, it is not biologically inert.

The following sections provide available data on its activity and a comprehensive set of protocols for researchers wishing to confirm the reported findings or investigate other potential cellular effects of this compound on U937 cells, such as impacts on cell viability, apoptosis, or the cell cycle.

Data Presentation

The available literature on this compound in U937 cells is primarily qualitative, focusing on its inability to induce differentiation.

Table 1: Summary of Reported Biological Activity of this compound in U937 Cells

ParameterCell LineReported EffectConcentrationCytokines PresentReference
Differentiation U937Inactive / No effect observedNot specifiedTested alone and with various cytokines

Experimental Protocols

The following are standard protocols that can be employed to culture U937 cells and assess the biological impact of compounds such as this compound.

Protocol 1: U937 Cell Culture and Maintenance

This protocol outlines the standard procedure for the culture of U937 suspension cells.

Materials:

  • U937 cell line (e.g., ATCC CRL-1593.2)

  • RPMI-1640 Medium (e.g., ATCC 30-2001)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL Penicillin, 10,000 µg/mL Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • T-75 culture flasks

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Prepare Complete Growth Medium: To a 500 mL bottle of RPMI-1640 base medium, add 50 mL of FBS (for a final concentration of 10%) and 5 mL of Penicillin-Streptomycin solution (for a final concentration of 1%).

  • Cell Seeding: Initiate or subculture cells at a seeding density between 1 x 10⁵ and 2 x 10⁶ viable cells/mL.

  • Incubation: Culture the cells in T-75 flasks in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: Monitor cell density. When the concentration approaches 2 x 10⁶ cells/mL, subculture by diluting the cell suspension with fresh complete growth medium to the recommended seeding density. Medium should be renewed every 3 to 4 days.

Protocol 2: Apoptosis Assessment by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • U937 cells treated with this compound or control vehicle

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Cold 1X PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed U937 cells and treat with various concentrations of this compound and/or a positive control (e.g., etoposide) for a predetermined time (e.g., 24, 48 hours).

  • Harvest Cells: Collect cells (approximately 5 x 10⁵) by centrifugation at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cells twice with cold 1X PBS, resuspending the pellet gently after each wash.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15-30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples immediately by flow cytometry.

    • Viable cells: FITC-negative and PI-negative.

    • Early apoptotic cells: FITC-positive and PI-negative.

    • Late apoptotic/necrotic cells: FITC-positive and PI-positive.

    • Dead/necrotic cells: FITC-negative and PI-positive.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This method quantifies the distribution of cells in different phases of the cell cycle based on DNA content.

Materials:

  • U937 cells treated with this compound or control vehicle

  • Cold 1X PBS

  • Cold 70% Ethanol

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture and treat U937 cells as described in the apoptosis protocol.

  • Harvest Cells: Collect approximately 1 x 10⁶ cells by centrifugation.

  • Washing: Wash the cell pellet once with cold 1X PBS.

  • Fixation: Resuspend the pellet and fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Incubate for at least 2 hours at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in PI/RNase A staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Western Blotting for Protein Expression Analysis

Western blotting can be used to detect changes in the expression or phosphorylation status of key proteins involved in apoptosis (e.g., Bcl-2, Caspase-3, PARP) or cell cycle regulation.

Materials:

  • Treated U937 cell pellets

  • RIPA buffer with protease and phosphatase inhibitors

  • Bradford assay reagent

  • Laemmli sample buffer

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-cleaved Caspase-3, anti-PARP)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Lysate Preparation: Wash cell pellets with cold PBS. Lyse cells in ice-cold RIPA buffer. Centrifuge at ~16,000 x g for 20 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a Bradford assay.

  • Sample Preparation: Mix 20-40 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for screening a compound like this compound for its effects on U937 cells.

G cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Primary Assays cluster_2 Phase 3: Mechanistic Analysis Culture Culture U937 Cells Seed Seed Cells for Experiment Culture->Seed Treat Treat with this compound (Dose-Response & Time-Course) Seed->Treat Viability Cell Viability Assay (e.g., MTT / Trypan Blue) Treat->Viability Apoptosis Apoptosis Assay (Annexin V / PI) Treat->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treat->CellCycle Harvest Harvest Cell Pellets & Supernatants Treat->Harvest Western Western Blotting (e.g., Bcl-2, Caspases) Harvest->Western

Caption: Workflow for characterizing this compound in U937 cells.

Signaling Pathway Diagram

This diagram shows a generalized signaling pathway for differentiation induced by active retinoids in myeloid cells. This compound is reported to be inactive in this pathway in U937 cells.

G cluster_0 Extracellular & Cytoplasm cluster_1 Nucleus RA Active Retinoid (e.g., ATRA) RAR Retinoic Acid Receptor (RAR) RA->RAR Ro14 This compound (Inactive in this pathway) Ro14->RAR No effective binding/activation RARE Retinoic Acid Response Element (RARE) in DNA RAR->RARE Dimerize & Bind DNA RXR Retinoid X Receptor (RXR) RXR->RARE Dimerize & Bind DNA Transcription Gene Transcription RARE->Transcription Proteins Differentiation-Associated Proteins (e.g., CD11b) Transcription->Proteins Differentiation Cellular Differentiation Proteins->Differentiation

Caption: General retinoid signaling pathway for cell differentiation.

References

Application Notes and Protocols: Investigating Ro 14-6113 in the U937 Human Myeloid Leukemia Cell Line

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a summary of the known activity of Ro 14-6113 in the U937 cell line and offer detailed protocols for foundational experiments to further characterize its potential effects.

Introduction

This compound is a phenolic metabolite of the arotinoid temarotene (Ro 15-0778), a synthetic retinoid derivative.[1][2] While retinoids are often investigated for their ability to induce differentiation or apoptosis in leukemia cell lines, this compound has been specifically reported as being inactive in inducing differentiation in the U937 human histiocytic lymphoma cell line.[3][4] This is in contrast to other retinoids with a polar carboxylic acid group, which are active.[3]

Despite its lack of differentiation-inducing activity in myeloid cells, this compound has demonstrated immunomodulatory effects in other contexts, such as inhibiting T-cell proliferation and cytokine secretion. This suggests that while it may not engage the classical retinoid differentiation pathways in U937 cells, it is not biologically inert.

The following sections provide available data on its activity and a comprehensive set of protocols for researchers wishing to confirm the reported findings or investigate other potential cellular effects of this compound on U937 cells, such as impacts on cell viability, apoptosis, or the cell cycle.

Data Presentation

The available literature on this compound in U937 cells is primarily qualitative, focusing on its inability to induce differentiation.

Table 1: Summary of Reported Biological Activity of this compound in U937 Cells

ParameterCell LineReported EffectConcentrationCytokines PresentReference
Differentiation U937Inactive / No effect observedNot specifiedTested alone and with various cytokines

Experimental Protocols

The following are standard protocols that can be employed to culture U937 cells and assess the biological impact of compounds such as this compound.

Protocol 1: U937 Cell Culture and Maintenance

This protocol outlines the standard procedure for the culture of U937 suspension cells.

Materials:

  • U937 cell line (e.g., ATCC CRL-1593.2)

  • RPMI-1640 Medium (e.g., ATCC 30-2001)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL Penicillin, 10,000 µg/mL Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • T-75 culture flasks

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Prepare Complete Growth Medium: To a 500 mL bottle of RPMI-1640 base medium, add 50 mL of FBS (for a final concentration of 10%) and 5 mL of Penicillin-Streptomycin solution (for a final concentration of 1%).

  • Cell Seeding: Initiate or subculture cells at a seeding density between 1 x 10⁵ and 2 x 10⁶ viable cells/mL.

  • Incubation: Culture the cells in T-75 flasks in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: Monitor cell density. When the concentration approaches 2 x 10⁶ cells/mL, subculture by diluting the cell suspension with fresh complete growth medium to the recommended seeding density. Medium should be renewed every 3 to 4 days.

Protocol 2: Apoptosis Assessment by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • U937 cells treated with this compound or control vehicle

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Cold 1X PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed U937 cells and treat with various concentrations of this compound and/or a positive control (e.g., etoposide) for a predetermined time (e.g., 24, 48 hours).

  • Harvest Cells: Collect cells (approximately 5 x 10⁵) by centrifugation at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cells twice with cold 1X PBS, resuspending the pellet gently after each wash.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15-30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples immediately by flow cytometry.

    • Viable cells: FITC-negative and PI-negative.

    • Early apoptotic cells: FITC-positive and PI-negative.

    • Late apoptotic/necrotic cells: FITC-positive and PI-positive.

    • Dead/necrotic cells: FITC-negative and PI-positive.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This method quantifies the distribution of cells in different phases of the cell cycle based on DNA content.

Materials:

  • U937 cells treated with this compound or control vehicle

  • Cold 1X PBS

  • Cold 70% Ethanol

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture and treat U937 cells as described in the apoptosis protocol.

  • Harvest Cells: Collect approximately 1 x 10⁶ cells by centrifugation.

  • Washing: Wash the cell pellet once with cold 1X PBS.

  • Fixation: Resuspend the pellet and fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Incubate for at least 2 hours at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in PI/RNase A staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Western Blotting for Protein Expression Analysis

Western blotting can be used to detect changes in the expression or phosphorylation status of key proteins involved in apoptosis (e.g., Bcl-2, Caspase-3, PARP) or cell cycle regulation.

Materials:

  • Treated U937 cell pellets

  • RIPA buffer with protease and phosphatase inhibitors

  • Bradford assay reagent

  • Laemmli sample buffer

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-cleaved Caspase-3, anti-PARP)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Lysate Preparation: Wash cell pellets with cold PBS. Lyse cells in ice-cold RIPA buffer. Centrifuge at ~16,000 x g for 20 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a Bradford assay.

  • Sample Preparation: Mix 20-40 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for screening a compound like this compound for its effects on U937 cells.

G cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Primary Assays cluster_2 Phase 3: Mechanistic Analysis Culture Culture U937 Cells Seed Seed Cells for Experiment Culture->Seed Treat Treat with this compound (Dose-Response & Time-Course) Seed->Treat Viability Cell Viability Assay (e.g., MTT / Trypan Blue) Treat->Viability Apoptosis Apoptosis Assay (Annexin V / PI) Treat->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treat->CellCycle Harvest Harvest Cell Pellets & Supernatants Treat->Harvest Western Western Blotting (e.g., Bcl-2, Caspases) Harvest->Western

Caption: Workflow for characterizing this compound in U937 cells.

Signaling Pathway Diagram

This diagram shows a generalized signaling pathway for differentiation induced by active retinoids in myeloid cells. This compound is reported to be inactive in this pathway in U937 cells.

G cluster_0 Extracellular & Cytoplasm cluster_1 Nucleus RA Active Retinoid (e.g., ATRA) RAR Retinoic Acid Receptor (RAR) RA->RAR Ro14 This compound (Inactive in this pathway) Ro14->RAR No effective binding/activation RARE Retinoic Acid Response Element (RARE) in DNA RAR->RARE Dimerize & Bind DNA RXR Retinoid X Receptor (RXR) RXR->RARE Dimerize & Bind DNA Transcription Gene Transcription RARE->Transcription Proteins Differentiation-Associated Proteins (e.g., CD11b) Transcription->Proteins Differentiation Cellular Differentiation Proteins->Differentiation

Caption: General retinoid signaling pathway for cell differentiation.

References

Application Notes and Protocols: Long-Term Stability of Compounds in Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ensuring the stability of a compound in solution over an extended period is a critical aspect of preclinical and clinical drug development. Stability studies are essential for determining appropriate storage conditions, shelf-life, and formulation strategies. Inconsistent stability can lead to unreliable experimental results and potential safety concerns. This document provides a generalized framework and detailed protocols for assessing the long-term stability of a research compound, such as Ro 14-6113, in a solution-based formulation.

Disclaimer: No specific public data on the long-term stability of this compound was found. The following protocols and data are provided as a general guideline and illustrative example for establishing the stability of a research compound in solution.

I. Quantitative Data Summary

To ensure data integrity and facilitate comparison, all quantitative results from a long-term stability study should be organized in a clear, tabular format. The following table provides a template for presenting such data.

Table 1: Example of Long-Term Stability Data for a Research Compound (Hypothetical Data)

Time PointStorage ConditionConcentration (mg/mL)% of Initial ConcentrationAppearance of SolutionpH
Initial -1.00100.0%Clear, colorless7.4
1 Month 4°C0.9999.0%Clear, colorless7.4
25°C / 60% RH0.9595.0%Clear, colorless7.3
40°C / 75% RH0.8585.0%Slight yellow tint7.1
3 Months 4°C0.9898.0%Clear, colorless7.4
25°C / 60% RH0.9090.0%Clear, colorless7.2
40°C / 75% RH0.7575.0%Yellow tint6.9
6 Months 4°C0.9797.0%Clear, colorless7.4
25°C / 60% RH0.8585.0%Slight yellow tint7.1
40°C / 75% RH0.6060.0%Yellow, precipitate6.5

II. Experimental Protocols

A comprehensive stability testing program requires well-defined protocols to ensure the generation of precise and reproducible data.[1]

Protocol 1: Preparation of Stock and Working Solutions
  • Materials:

    • Research compound (e.g., this compound)

    • Appropriate solvent (e.g., DMSO, ethanol, PBS)

    • Sterile, amber glass vials

    • Calibrated analytical balance and pH meter

    • Volumetric flasks and pipettes

  • Procedure:

    • Accurately weigh the required amount of the research compound.

    • Dissolve the compound in a minimal amount of a suitable organic solvent (if necessary) before diluting to the final concentration with the desired aqueous buffer (e.g., PBS, pH 7.4).

    • Prepare a stock solution at a high concentration (e.g., 10 mg/mL).

    • From the stock solution, prepare working solutions at the desired concentration for the stability study (e.g., 1 mg/mL).

    • Measure and record the initial pH of the solution.

    • Visually inspect and record the initial appearance of the solution (e.g., clarity, color).

    • Aseptically dispense aliquots of the working solution into sterile, amber glass vials, ensuring minimal headspace.

Protocol 2: Long-Term Stability Assessment
  • Storage Conditions:

    • Store the prepared vials under various environmental conditions to simulate both ideal and stressed scenarios. Common conditions include:

      • Refrigerated: 4°C ± 2°C

      • Room Temperature: 25°C ± 2°C with 60% ± 5% relative humidity (RH)

      • Accelerated: 40°C ± 2°C with 75% ± 5% relative humidity (RH)

    • Protect a subset of samples from light at each condition to assess photostability.

  • Time Points:

    • Establish a schedule for sample analysis. Typical time points for a long-term stability study include: 0, 1, 3, 6, 9, 12, 18, and 24 months.

  • Sampling and Analysis:

    • At each designated time point, retrieve three vials from each storage condition.

    • Allow the vials to equilibrate to room temperature.

    • Visually inspect and record the appearance of each solution.

    • Measure and record the pH of each solution.

    • Analyze the concentration of the compound in each vial using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[1]

Protocol 3: Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients.

  • Instrumentation and Conditions (Example):

    • HPLC System: Agilent 1260 Infinity II or equivalent

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector: UV-Vis detector at a wavelength determined by the compound's maximum absorbance.

    • Column Temperature: 30°C

  • Method Validation:

    • The analytical method must be validated for specificity, linearity, accuracy, precision, and range according to ICH guidelines.

    • Forced degradation studies (e.g., exposure to acid, base, oxidation, heat, and light) should be performed to demonstrate that the method can separate the intact compound from its degradation products.

III. Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for conducting a long-term stability study.

G cluster_analysis Analysis Details prep 1. Prepare Stock and Working Solutions store 2. Store Samples at Varied Conditions (4°C, 25°C, 40°C) prep->store sample 3. Collect Samples at Time Points (0, 1, 3, 6, 12 months) store->sample analysis 4. Analyze Samples sample->analysis data 5. Compile and Analyze Data analysis->data visual Visual Inspection analysis->visual ph pH Measurement analysis->ph hplc HPLC Quantification analysis->hplc report 6. Generate Stability Report data->report

Caption: Workflow for a long-term stability study.

Hypothetical Signaling Pathway

The diagram below represents a hypothetical signaling pathway that a research compound might modulate. Understanding the compound's mechanism of action is crucial for developing relevant bioassays to assess its activity over time, which can be a component of a comprehensive stability program.

G compound This compound (Hypothetical) receptor Receptor Tyrosine Kinase compound->receptor Inhibits pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis proliferation Cell Proliferation & Survival mtor->proliferation

Caption: Hypothetical signaling pathway for a research compound.

Conclusion

A systematic and well-documented approach to assessing the long-term stability of research compounds in solution is fundamental for the integrity and success of drug discovery and development projects. The protocols and frameworks provided in these application notes offer a robust starting point for establishing the stability profile of novel chemical entities.

References

Application Notes and Protocols: Long-Term Stability of Compounds in Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ensuring the stability of a compound in solution over an extended period is a critical aspect of preclinical and clinical drug development. Stability studies are essential for determining appropriate storage conditions, shelf-life, and formulation strategies. Inconsistent stability can lead to unreliable experimental results and potential safety concerns. This document provides a generalized framework and detailed protocols for assessing the long-term stability of a research compound, such as Ro 14-6113, in a solution-based formulation.

Disclaimer: No specific public data on the long-term stability of this compound was found. The following protocols and data are provided as a general guideline and illustrative example for establishing the stability of a research compound in solution.

I. Quantitative Data Summary

To ensure data integrity and facilitate comparison, all quantitative results from a long-term stability study should be organized in a clear, tabular format. The following table provides a template for presenting such data.

Table 1: Example of Long-Term Stability Data for a Research Compound (Hypothetical Data)

Time PointStorage ConditionConcentration (mg/mL)% of Initial ConcentrationAppearance of SolutionpH
Initial -1.00100.0%Clear, colorless7.4
1 Month 4°C0.9999.0%Clear, colorless7.4
25°C / 60% RH0.9595.0%Clear, colorless7.3
40°C / 75% RH0.8585.0%Slight yellow tint7.1
3 Months 4°C0.9898.0%Clear, colorless7.4
25°C / 60% RH0.9090.0%Clear, colorless7.2
40°C / 75% RH0.7575.0%Yellow tint6.9
6 Months 4°C0.9797.0%Clear, colorless7.4
25°C / 60% RH0.8585.0%Slight yellow tint7.1
40°C / 75% RH0.6060.0%Yellow, precipitate6.5

II. Experimental Protocols

A comprehensive stability testing program requires well-defined protocols to ensure the generation of precise and reproducible data.[1]

Protocol 1: Preparation of Stock and Working Solutions
  • Materials:

    • Research compound (e.g., this compound)

    • Appropriate solvent (e.g., DMSO, ethanol, PBS)

    • Sterile, amber glass vials

    • Calibrated analytical balance and pH meter

    • Volumetric flasks and pipettes

  • Procedure:

    • Accurately weigh the required amount of the research compound.

    • Dissolve the compound in a minimal amount of a suitable organic solvent (if necessary) before diluting to the final concentration with the desired aqueous buffer (e.g., PBS, pH 7.4).

    • Prepare a stock solution at a high concentration (e.g., 10 mg/mL).

    • From the stock solution, prepare working solutions at the desired concentration for the stability study (e.g., 1 mg/mL).

    • Measure and record the initial pH of the solution.

    • Visually inspect and record the initial appearance of the solution (e.g., clarity, color).

    • Aseptically dispense aliquots of the working solution into sterile, amber glass vials, ensuring minimal headspace.

Protocol 2: Long-Term Stability Assessment
  • Storage Conditions:

    • Store the prepared vials under various environmental conditions to simulate both ideal and stressed scenarios. Common conditions include:

      • Refrigerated: 4°C ± 2°C

      • Room Temperature: 25°C ± 2°C with 60% ± 5% relative humidity (RH)

      • Accelerated: 40°C ± 2°C with 75% ± 5% relative humidity (RH)

    • Protect a subset of samples from light at each condition to assess photostability.

  • Time Points:

    • Establish a schedule for sample analysis. Typical time points for a long-term stability study include: 0, 1, 3, 6, 9, 12, 18, and 24 months.

  • Sampling and Analysis:

    • At each designated time point, retrieve three vials from each storage condition.

    • Allow the vials to equilibrate to room temperature.

    • Visually inspect and record the appearance of each solution.

    • Measure and record the pH of each solution.

    • Analyze the concentration of the compound in each vial using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[1]

Protocol 3: Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients.

  • Instrumentation and Conditions (Example):

    • HPLC System: Agilent 1260 Infinity II or equivalent

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector: UV-Vis detector at a wavelength determined by the compound's maximum absorbance.

    • Column Temperature: 30°C

  • Method Validation:

    • The analytical method must be validated for specificity, linearity, accuracy, precision, and range according to ICH guidelines.

    • Forced degradation studies (e.g., exposure to acid, base, oxidation, heat, and light) should be performed to demonstrate that the method can separate the intact compound from its degradation products.

III. Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for conducting a long-term stability study.

G cluster_analysis Analysis Details prep 1. Prepare Stock and Working Solutions store 2. Store Samples at Varied Conditions (4°C, 25°C, 40°C) prep->store sample 3. Collect Samples at Time Points (0, 1, 3, 6, 12 months) store->sample analysis 4. Analyze Samples sample->analysis data 5. Compile and Analyze Data analysis->data visual Visual Inspection analysis->visual ph pH Measurement analysis->ph hplc HPLC Quantification analysis->hplc report 6. Generate Stability Report data->report

Caption: Workflow for a long-term stability study.

Hypothetical Signaling Pathway

The diagram below represents a hypothetical signaling pathway that a research compound might modulate. Understanding the compound's mechanism of action is crucial for developing relevant bioassays to assess its activity over time, which can be a component of a comprehensive stability program.

G compound This compound (Hypothetical) receptor Receptor Tyrosine Kinase compound->receptor Inhibits pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis proliferation Cell Proliferation & Survival mtor->proliferation

Caption: Hypothetical signaling pathway for a research compound.

Conclusion

A systematic and well-documented approach to assessing the long-term stability of research compounds in solution is fundamental for the integrity and success of drug discovery and development projects. The protocols and frameworks provided in these application notes offer a robust starting point for establishing the stability profile of novel chemical entities.

References

Troubleshooting & Optimization

Ro 14-6113 solubility issues in aqueous media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ro 14-6113, a metabolite of temarotene. This guide focuses on addressing the challenges associated with the aqueous solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known activity?

This compound is the active metabolite of the retinoid temarotene (Ro 15-0778). It has demonstrated immunomodulatory properties, including the inhibition of T-cell proliferation and cytokine secretion. Notably, it is a potent inhibitor of Interleukin-2 (IL-2) receptor expression.

Q2: I am observing precipitation of this compound in my aqueous buffer. Is this expected?

Yes, precipitation of this compound in aqueous media is a common issue. Many retinoids and their metabolites exhibit poor aqueous solubility. This compound is known to be soluble in organic solvents like DMSO, but its solubility in aqueous buffers such as Phosphate Buffered Saline (PBS) is limited.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

It is recommended to prepare a stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO).

Q4: How can I prepare a working solution of this compound in my cell culture medium?

To prepare a working solution, the DMSO stock solution should be serially diluted in the cell culture medium to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is not toxic to the cells (typically ≤ 0.5%). Vigorous mixing during dilution is essential to prevent precipitation.

Q5: What is the mechanism of action of this compound?

This compound has been shown to exert its immunomodulatory effects, at least in part, by inhibiting the expression of the IL-2 receptor on T-cells. This disruption of the IL-2 signaling pathway can lead to reduced T-cell proliferation and cytokine production. In some contexts, such as IL-1β-induced nitrite production, it has been described as an inactive retinoid, indicating a specific mechanism of action rather than broad retinoid activity[1].

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to troubleshoot and overcome common solubility challenges encountered when working with this compound in aqueous environments.

Experimental Workflow for Preparing Aqueous Solutions

experimental_workflow start Start: this compound Powder stock Prepare Stock Solution in 100% DMSO start->stock Weigh powder dilute Serially Dilute in Aqueous Medium stock->dilute Use stock for dilution observe Observe for Precipitation dilute->observe success Solution is Clear: Proceed with Experiment observe->success No precipitate Precipitation Observed observe->precipitate Yes troubleshoot Troubleshoot (See Table 1) precipitate->troubleshoot signaling_pathway cluster_membrane Cell Membrane IL-2R IL-2 Receptor (CD25) JAK JAK Activation IL-2R->JAK Ro146113 This compound Ro146113->IL-2R Inhibits Expression IL-2 IL-2 IL-2->IL-2R Binds STAT5 STAT5 Phosphorylation JAK->STAT5 Proliferation T-Cell Proliferation STAT5->Proliferation Cytokines Cytokine Secretion STAT5->Cytokines

References

Ro 14-6113 solubility issues in aqueous media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ro 14-6113, a metabolite of temarotene. This guide focuses on addressing the challenges associated with the aqueous solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known activity?

This compound is the active metabolite of the retinoid temarotene (Ro 15-0778). It has demonstrated immunomodulatory properties, including the inhibition of T-cell proliferation and cytokine secretion. Notably, it is a potent inhibitor of Interleukin-2 (IL-2) receptor expression.

Q2: I am observing precipitation of this compound in my aqueous buffer. Is this expected?

Yes, precipitation of this compound in aqueous media is a common issue. Many retinoids and their metabolites exhibit poor aqueous solubility. This compound is known to be soluble in organic solvents like DMSO, but its solubility in aqueous buffers such as Phosphate Buffered Saline (PBS) is limited.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

It is recommended to prepare a stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO).

Q4: How can I prepare a working solution of this compound in my cell culture medium?

To prepare a working solution, the DMSO stock solution should be serially diluted in the cell culture medium to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is not toxic to the cells (typically ≤ 0.5%). Vigorous mixing during dilution is essential to prevent precipitation.

Q5: What is the mechanism of action of this compound?

This compound has been shown to exert its immunomodulatory effects, at least in part, by inhibiting the expression of the IL-2 receptor on T-cells. This disruption of the IL-2 signaling pathway can lead to reduced T-cell proliferation and cytokine production. In some contexts, such as IL-1β-induced nitrite production, it has been described as an inactive retinoid, indicating a specific mechanism of action rather than broad retinoid activity[1].

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to troubleshoot and overcome common solubility challenges encountered when working with this compound in aqueous environments.

Experimental Workflow for Preparing Aqueous Solutions

experimental_workflow start Start: this compound Powder stock Prepare Stock Solution in 100% DMSO start->stock Weigh powder dilute Serially Dilute in Aqueous Medium stock->dilute Use stock for dilution observe Observe for Precipitation dilute->observe success Solution is Clear: Proceed with Experiment observe->success No precipitate Precipitation Observed observe->precipitate Yes troubleshoot Troubleshoot (See Table 1) precipitate->troubleshoot signaling_pathway cluster_membrane Cell Membrane IL-2R IL-2 Receptor (CD25) JAK JAK Activation IL-2R->JAK Ro146113 This compound Ro146113->IL-2R Inhibits Expression IL-2 IL-2 IL-2->IL-2R Binds STAT5 STAT5 Phosphorylation JAK->STAT5 Proliferation T-Cell Proliferation STAT5->Proliferation Cytokines Cytokine Secretion STAT5->Cytokines

References

Technical Support Center: Optimizing Ro 14-6113 Concentration for T Cell Suppression

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Ro 14-6113 for T cell suppression experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its effect on T cells?

A1: this compound is a metabolite of the arotinoid temarotene.[1][2] It has been shown to possess immunosuppressive properties, specifically by inhibiting the proliferation of T cells induced by mitogens or alloantigens.[1] Furthermore, this compound can suppress the secretion of key cytokines by T cells, including Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α).[1] It has also been reported to be more effective than Cyclosporin A in inhibiting the expression of the IL-2 receptor (CD25) on T cells.[1]

Q2: What is a good starting concentration range for this compound in a T cell suppression assay?

A2: Based on in-vitro studies of similar compounds and the reported activity of this compound, a good starting point for a dose-response experiment would be a broad range of concentrations, typically from 0.1 µM to 10 µM. It is recommended to perform a serial dilution to identify the optimal concentration for your specific cell type and experimental conditions.

Q3: How can I assess the suppressive effect of this compound on T cell proliferation?

A3: T cell proliferation can be measured using several methods. Dye dilution assays, using dyes like Carboxyfluorescein succinimidyl ester (CFSE) or CellTrace™ Violet, are widely used and allow for the tracking of cell divisions by flow cytometry. Alternatively, radionuclide incorporation assays, such as the [3H]-thymidine incorporation assay, can be used to measure DNA synthesis as an indicator of proliferation.

Q4: How can I measure the effect of this compound on T cell cytokine production?

A4: The concentration of cytokines in the culture supernatant can be measured using an Enzyme-Linked Immunosorbent Assay (ELISA) for specific cytokines (e.g., IL-2, IFN-γ). For a broader profile of cytokine changes, a multiplex bead array assay (e.g., Luminex) can be used. To measure cytokine production at a single-cell level, intracellular cytokine staining (ICS) followed by flow cytometry is a powerful technique. The ELISpot assay is another sensitive method to enumerate cytokine-secreting cells.

Q5: What are the key signaling pathways involved in T cell activation that could be affected by this compound?

A5: T cell activation is initiated by the T cell receptor (TCR) recognizing an antigen presented by an antigen-presenting cell (APC), which provides "Signal 1". A co-stimulatory signal, often through CD28 on the T cell binding to B7 molecules on the APC, provides "Signal 2". These signals trigger a cascade of downstream signaling pathways, including the activation of PLCγ1, the Ras-MAPK pathway, and the PI3K-AKT pathway, leading to the activation of transcription factors like NFAT, AP-1, and NF-κB. These transcription factors drive the expression of genes involved in T cell proliferation, differentiation, and cytokine production. Given that this compound inhibits IL-2 production and IL-2 receptor expression, it likely interferes with the signaling pathways downstream of the TCR and CD28 that lead to IL-2 gene transcription and CD25 expression.

Troubleshooting Guides

Problem 1: High background proliferation in the negative control.
Possible Cause Troubleshooting Step
Cell Culture Contamination Regularly test cell cultures for mycoplasma and other microbial contaminants. Ensure aseptic techniques are strictly followed.
Suboptimal Serum Quality Screen different lots of fetal bovine serum (FBS) or consider using serum-free media, as some serum batches can be mitogenic.
Inadequate Washing Ensure thorough washing of cells to remove any residual mitogenic substances from the isolation process.
High Cell Seeding Density Optimize the cell seeding density. Overcrowding can lead to non-specific activation.
Problem 2: Low T cell viability after treatment with this compound.
Possible Cause Troubleshooting Step
Compound Cytotoxicity Perform a dose-response viability assay (e.g., using Trypan Blue, PI, or a viability dye for flow cytometry) to determine the cytotoxic concentration range of this compound. Ensure the concentrations used for suppression assays are non-toxic.
Suboptimal Culture Conditions Ensure the use of appropriate T cell culture medium supplemented with necessary nutrients and growth factors (if required by the specific T cell subset). Maintain optimal CO2 levels and humidity in the incubator.
Solvent Toxicity If using a solvent (e.g., DMSO) to dissolve this compound, ensure the final solvent concentration in the culture is non-toxic to the cells (typically <0.1%). Run a solvent-only control.
Problem 3: Inconsistent or no suppression observed.
Possible Cause Troubleshooting Step
Suboptimal this compound Concentration Perform a thorough dose-response experiment with a wider range of concentrations to identify the optimal inhibitory concentration.
Weak T Cell Activation in Positive Control Ensure the T cell activation stimulus (e.g., anti-CD3/CD28 antibodies, mitogen) is used at its optimal concentration. A weak positive control will make it difficult to observe suppression.
Timing of Compound Addition The timing of this compound addition relative to T cell activation may be critical. Test adding the compound before, at the same time as, or after T cell stimulation.
Donor-to-Donor Variability T cells from different donors can have varying sensitivities to stimuli and inhibitors. If possible, test on cells from multiple donors.

Data Presentation

Table 1: Hypothetical Dose-Response of this compound on T Cell Proliferation

This compound Conc. (µM)% Proliferation (CFSE)Standard Deviation
0 (Vehicle Control)85.24.1
0.178.53.8
0.562.15.3
1.045.84.9
5.020.33.2
10.08.72.1

Table 2: Hypothetical Effect of this compound on Cytokine Production by Activated T Cells

TreatmentIL-2 (pg/mL)IFN-γ (pg/mL)TNF-α (pg/mL)
Unstimulated< 10< 20< 15
Activated + Vehicle2540 ± 1803250 ± 2101870 ± 150
Activated + this compound (1 µM)1120 ± 951890 ± 160980 ± 80
Activated + this compound (5 µM)450 ± 50820 ± 70410 ± 45

Experimental Protocols

Protocol 1: T Cell Proliferation Assay using CFSE
  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • CFSE Labeling: Resuspend PBMCs at 1 x 10^7 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C. Quench the staining by adding 5 volumes of cold complete RPMI medium containing 10% FBS. Wash the cells twice with complete RPMI.

  • Cell Culture: Plate the CFSE-labeled PBMCs in a 96-well round-bottom plate at 2 x 10^5 cells/well.

  • Treatment and Stimulation: Add serial dilutions of this compound (or vehicle control) to the wells. Stimulate the cells with anti-CD3/CD28 beads or soluble anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies.

  • Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.

  • Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against T cell surface markers (e.g., CD3, CD4, CD8) and a viability dye. Acquire the samples on a flow cytometer.

  • Data Analysis: Gate on the live, single T cell population and analyze the CFSE fluorescence histogram to determine the percentage of proliferated cells.

Protocol 2: Cytokine Measurement by ELISA
  • Cell Culture and Treatment: Culture PBMCs and treat with this compound and T cell stimuli as described in Protocol 1.

  • Supernatant Collection: After 48-72 hours of incubation, centrifuge the plate and carefully collect the culture supernatant from each well.

  • ELISA Procedure: Perform the ELISA for the cytokines of interest (e.g., IL-2, IFN-γ) according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance using a plate reader and calculate the cytokine concentrations based on a standard curve.

Mandatory Visualizations

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell T Cell MHC MHC TCR TCR MHC->TCR Signal 1 B7 B7 CD28 CD28 B7->CD28 Signal 2 PLCg1 PLCγ1 TCR->PLCg1 Ras Ras-MAPK TCR->Ras PI3K PI3K-AKT CD28->PI3K NFAT NFAT PLCg1->NFAT AP1 AP-1 Ras->AP1 NFkB NF-κB PI3K->NFkB IL2_Gene IL-2 Gene Transcription NFAT->IL2_Gene AP1->IL2_Gene NFkB->IL2_Gene Proliferation Proliferation & Cytokine Secretion IL2_Gene->Proliferation Ro146113 This compound (Proposed Action) Ro146113->IL2_Gene

Caption: Simplified T Cell Activation Signaling Pathway.

Experimental_Workflow cluster_Preparation Cell Preparation cluster_Experiment Experiment Setup cluster_Analysis Data Analysis Isolate_PBMC Isolate PBMCs Label_CFSE Label with CFSE Isolate_PBMC->Label_CFSE Plate_Cells Plate Cells Label_CFSE->Plate_Cells Add_Compound Add this compound Plate_Cells->Add_Compound Stimulate Stimulate T Cells (e.g., anti-CD3/CD28) Add_Compound->Stimulate Incubate Incubate (3-5 days) Stimulate->Incubate Flow_Cytometry Flow Cytometry (Proliferation) Incubate->Flow_Cytometry ELISA ELISA (Cytokines) Incubate->ELISA

Caption: Experimental Workflow for T Cell Suppression Assay.

Troubleshooting_Logic Start Inconsistent/No Suppression Check_Positive_Control Is Positive Control (T Cell Activation) Robust? Start->Check_Positive_Control Optimize_Stimulation Optimize Stimulus Concentration Check_Positive_Control->Optimize_Stimulation No Check_Dose_Response Was a Dose-Response Experiment Performed? Check_Positive_Control->Check_Dose_Response Yes Perform_Dose_Response Perform Broad Dose-Response Check_Dose_Response->Perform_Dose_Response No Check_Viability Is Cell Viability Acceptable? Check_Dose_Response->Check_Viability Yes Assess_Cytotoxicity Assess Compound Cytotoxicity Check_Viability->Assess_Cytotoxicity No Consider_Other Consider Donor Variability & Compound Stability Check_Viability->Consider_Other Yes

Caption: Troubleshooting Logic for T Cell Suppression Experiments.

References

Technical Support Center: Optimizing Ro 14-6113 Concentration for T Cell Suppression

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Ro 14-6113 for T cell suppression experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its effect on T cells?

A1: this compound is a metabolite of the arotinoid temarotene.[1][2] It has been shown to possess immunosuppressive properties, specifically by inhibiting the proliferation of T cells induced by mitogens or alloantigens.[1] Furthermore, this compound can suppress the secretion of key cytokines by T cells, including Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α).[1] It has also been reported to be more effective than Cyclosporin A in inhibiting the expression of the IL-2 receptor (CD25) on T cells.[1]

Q2: What is a good starting concentration range for this compound in a T cell suppression assay?

A2: Based on in-vitro studies of similar compounds and the reported activity of this compound, a good starting point for a dose-response experiment would be a broad range of concentrations, typically from 0.1 µM to 10 µM. It is recommended to perform a serial dilution to identify the optimal concentration for your specific cell type and experimental conditions.

Q3: How can I assess the suppressive effect of this compound on T cell proliferation?

A3: T cell proliferation can be measured using several methods. Dye dilution assays, using dyes like Carboxyfluorescein succinimidyl ester (CFSE) or CellTrace™ Violet, are widely used and allow for the tracking of cell divisions by flow cytometry. Alternatively, radionuclide incorporation assays, such as the [3H]-thymidine incorporation assay, can be used to measure DNA synthesis as an indicator of proliferation.

Q4: How can I measure the effect of this compound on T cell cytokine production?

A4: The concentration of cytokines in the culture supernatant can be measured using an Enzyme-Linked Immunosorbent Assay (ELISA) for specific cytokines (e.g., IL-2, IFN-γ). For a broader profile of cytokine changes, a multiplex bead array assay (e.g., Luminex) can be used. To measure cytokine production at a single-cell level, intracellular cytokine staining (ICS) followed by flow cytometry is a powerful technique. The ELISpot assay is another sensitive method to enumerate cytokine-secreting cells.

Q5: What are the key signaling pathways involved in T cell activation that could be affected by this compound?

A5: T cell activation is initiated by the T cell receptor (TCR) recognizing an antigen presented by an antigen-presenting cell (APC), which provides "Signal 1". A co-stimulatory signal, often through CD28 on the T cell binding to B7 molecules on the APC, provides "Signal 2". These signals trigger a cascade of downstream signaling pathways, including the activation of PLCγ1, the Ras-MAPK pathway, and the PI3K-AKT pathway, leading to the activation of transcription factors like NFAT, AP-1, and NF-κB. These transcription factors drive the expression of genes involved in T cell proliferation, differentiation, and cytokine production. Given that this compound inhibits IL-2 production and IL-2 receptor expression, it likely interferes with the signaling pathways downstream of the TCR and CD28 that lead to IL-2 gene transcription and CD25 expression.

Troubleshooting Guides

Problem 1: High background proliferation in the negative control.
Possible Cause Troubleshooting Step
Cell Culture Contamination Regularly test cell cultures for mycoplasma and other microbial contaminants. Ensure aseptic techniques are strictly followed.
Suboptimal Serum Quality Screen different lots of fetal bovine serum (FBS) or consider using serum-free media, as some serum batches can be mitogenic.
Inadequate Washing Ensure thorough washing of cells to remove any residual mitogenic substances from the isolation process.
High Cell Seeding Density Optimize the cell seeding density. Overcrowding can lead to non-specific activation.
Problem 2: Low T cell viability after treatment with this compound.
Possible Cause Troubleshooting Step
Compound Cytotoxicity Perform a dose-response viability assay (e.g., using Trypan Blue, PI, or a viability dye for flow cytometry) to determine the cytotoxic concentration range of this compound. Ensure the concentrations used for suppression assays are non-toxic.
Suboptimal Culture Conditions Ensure the use of appropriate T cell culture medium supplemented with necessary nutrients and growth factors (if required by the specific T cell subset). Maintain optimal CO2 levels and humidity in the incubator.
Solvent Toxicity If using a solvent (e.g., DMSO) to dissolve this compound, ensure the final solvent concentration in the culture is non-toxic to the cells (typically <0.1%). Run a solvent-only control.
Problem 3: Inconsistent or no suppression observed.
Possible Cause Troubleshooting Step
Suboptimal this compound Concentration Perform a thorough dose-response experiment with a wider range of concentrations to identify the optimal inhibitory concentration.
Weak T Cell Activation in Positive Control Ensure the T cell activation stimulus (e.g., anti-CD3/CD28 antibodies, mitogen) is used at its optimal concentration. A weak positive control will make it difficult to observe suppression.
Timing of Compound Addition The timing of this compound addition relative to T cell activation may be critical. Test adding the compound before, at the same time as, or after T cell stimulation.
Donor-to-Donor Variability T cells from different donors can have varying sensitivities to stimuli and inhibitors. If possible, test on cells from multiple donors.

Data Presentation

Table 1: Hypothetical Dose-Response of this compound on T Cell Proliferation

This compound Conc. (µM)% Proliferation (CFSE)Standard Deviation
0 (Vehicle Control)85.24.1
0.178.53.8
0.562.15.3
1.045.84.9
5.020.33.2
10.08.72.1

Table 2: Hypothetical Effect of this compound on Cytokine Production by Activated T Cells

TreatmentIL-2 (pg/mL)IFN-γ (pg/mL)TNF-α (pg/mL)
Unstimulated< 10< 20< 15
Activated + Vehicle2540 ± 1803250 ± 2101870 ± 150
Activated + this compound (1 µM)1120 ± 951890 ± 160980 ± 80
Activated + this compound (5 µM)450 ± 50820 ± 70410 ± 45

Experimental Protocols

Protocol 1: T Cell Proliferation Assay using CFSE
  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • CFSE Labeling: Resuspend PBMCs at 1 x 10^7 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C. Quench the staining by adding 5 volumes of cold complete RPMI medium containing 10% FBS. Wash the cells twice with complete RPMI.

  • Cell Culture: Plate the CFSE-labeled PBMCs in a 96-well round-bottom plate at 2 x 10^5 cells/well.

  • Treatment and Stimulation: Add serial dilutions of this compound (or vehicle control) to the wells. Stimulate the cells with anti-CD3/CD28 beads or soluble anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies.

  • Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.

  • Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against T cell surface markers (e.g., CD3, CD4, CD8) and a viability dye. Acquire the samples on a flow cytometer.

  • Data Analysis: Gate on the live, single T cell population and analyze the CFSE fluorescence histogram to determine the percentage of proliferated cells.

Protocol 2: Cytokine Measurement by ELISA
  • Cell Culture and Treatment: Culture PBMCs and treat with this compound and T cell stimuli as described in Protocol 1.

  • Supernatant Collection: After 48-72 hours of incubation, centrifuge the plate and carefully collect the culture supernatant from each well.

  • ELISA Procedure: Perform the ELISA for the cytokines of interest (e.g., IL-2, IFN-γ) according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance using a plate reader and calculate the cytokine concentrations based on a standard curve.

Mandatory Visualizations

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell T Cell MHC MHC TCR TCR MHC->TCR Signal 1 B7 B7 CD28 CD28 B7->CD28 Signal 2 PLCg1 PLCγ1 TCR->PLCg1 Ras Ras-MAPK TCR->Ras PI3K PI3K-AKT CD28->PI3K NFAT NFAT PLCg1->NFAT AP1 AP-1 Ras->AP1 NFkB NF-κB PI3K->NFkB IL2_Gene IL-2 Gene Transcription NFAT->IL2_Gene AP1->IL2_Gene NFkB->IL2_Gene Proliferation Proliferation & Cytokine Secretion IL2_Gene->Proliferation Ro146113 This compound (Proposed Action) Ro146113->IL2_Gene

Caption: Simplified T Cell Activation Signaling Pathway.

Experimental_Workflow cluster_Preparation Cell Preparation cluster_Experiment Experiment Setup cluster_Analysis Data Analysis Isolate_PBMC Isolate PBMCs Label_CFSE Label with CFSE Isolate_PBMC->Label_CFSE Plate_Cells Plate Cells Label_CFSE->Plate_Cells Add_Compound Add this compound Plate_Cells->Add_Compound Stimulate Stimulate T Cells (e.g., anti-CD3/CD28) Add_Compound->Stimulate Incubate Incubate (3-5 days) Stimulate->Incubate Flow_Cytometry Flow Cytometry (Proliferation) Incubate->Flow_Cytometry ELISA ELISA (Cytokines) Incubate->ELISA

Caption: Experimental Workflow for T Cell Suppression Assay.

Troubleshooting_Logic Start Inconsistent/No Suppression Check_Positive_Control Is Positive Control (T Cell Activation) Robust? Start->Check_Positive_Control Optimize_Stimulation Optimize Stimulus Concentration Check_Positive_Control->Optimize_Stimulation No Check_Dose_Response Was a Dose-Response Experiment Performed? Check_Positive_Control->Check_Dose_Response Yes Perform_Dose_Response Perform Broad Dose-Response Check_Dose_Response->Perform_Dose_Response No Check_Viability Is Cell Viability Acceptable? Check_Dose_Response->Check_Viability Yes Assess_Cytotoxicity Assess Compound Cytotoxicity Check_Viability->Assess_Cytotoxicity No Consider_Other Consider Donor Variability & Compound Stability Check_Viability->Consider_Other Yes

Caption: Troubleshooting Logic for T Cell Suppression Experiments.

References

preventing Ro 14-6113 degradation during experiments

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Ro 14-6113

Disclaimer: Specific degradation pathways and stability data for this compound are not extensively published. The following guidance is based on general best practices for handling small molecules, particularly retinoid-like compounds which are often sensitive to light, air, and temperature.[1][2] Researchers should always perform their own stability assessments under their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid (powder) form of this compound?

A1: Proper storage of solid small molecules is crucial to maintain their integrity.[1] For long-term storage, it is recommended to keep the solid compound at -20°C, protected from light.[3][4] Before opening, allow the vial to warm to room temperature to prevent condensation, which can introduce moisture and accelerate degradation.

Condition Recommendation Rationale
Temperature -20°C for long-term storage (up to 3 years as a general guide).Low temperatures slow down chemical degradation processes.
Light Store in an amber or opaque vial.This compound is a metabolite of a retinoid-like compound and is likely photosensitive.
Atmosphere Store under an inert gas (e.g., argon or nitrogen) if possible.To prevent oxidation, which is a common degradation pathway for many organic molecules.
Container Use the original manufacturer's vial. Ensure the cap is tightly sealed.Prevents contamination and exposure to air and moisture.

Q2: What is the best way to prepare and store stock solutions of this compound?

A2: Preparing and storing stock solutions correctly is critical to ensure concentration accuracy and compound stability.

  • Solvent Selection: Choose an appropriate solvent in which this compound is highly soluble. DMSO is a common choice for many small molecules for in vitro use. Ensure the final concentration of the solvent in your assay is low (typically <0.5%) to avoid cytotoxicity.

  • Preparation: Before opening the vial of solid compound, centrifuge it briefly to ensure all the powder is at the bottom. Prepare the stock solution at a high concentration to minimize the impact of any minor adsorption to the vial surface.

  • Storage: Aliquot the stock solution into single-use volumes in tightly sealed, light-protecting vials (e.g., amber cryovials). Store these aliquots at -80°C for long-term stability (up to 6 months is a general guideline). Avoid repeated freeze-thaw cycles, as this can degrade the compound.

Q3: Is this compound sensitive to light? How should I handle it during experiments?

A3: As a metabolite of a temarotene, a retinoid-like compound, this compound should be assumed to be photosensitive. Photodegradation can occur upon exposure to both direct sunlight and artificial lab lighting, leading to the formation of impurities and loss of activity.

  • Use appropriate containers: Always handle solutions in amber or opaque tubes, or wrap clear tubes in aluminum foil.

  • Minimize light exposure: Perform experimental steps in a darkened room or under dim, brown, or red light whenever possible.

  • Cover solutions: Keep tubes and plates covered as much as possible during incubations and other procedural steps.

Troubleshooting Guide

Q4: My experimental results with this compound are inconsistent. Could this be a degradation issue?

A4: Yes, inconsistent results are a primary indicator of compound instability. If you observe high variability between replicates or a gradual loss of the expected effect over time, consider degradation as a likely cause.

To troubleshoot, follow this logical workflow:

G A Inconsistent Results Observed B Prepare Fresh Stock Solution from Solid Compound A->B C Compare Fresh vs. Old Stock in a Simple Activity Assay B->C D Results Consistent? C->D E Issue Likely with Old Stock Solution (Degradation during storage) D->E No F Issue is with Experimental Conditions (Degradation during assay) D->F Yes I Discard Old Stock. Review Aliquoting and Storage Procedures. E->I G Review Assay Protocol: - Light Exposure? - pH of Buffers? - Incubation Time/Temp? F->G H Implement Protective Measures: - Use amber plates - Reduce incubation time - Check buffer stability G->H

Caption: Troubleshooting workflow for inconsistent experimental results.

Q5: I suspect my compound is degrading during my cell culture experiment. How can I confirm this and prevent it?

A5: Degradation in cell culture media is common due to the complex mixture of components, physiological temperature (37°C), and neutral pH.

  • Confirmation: To test stability, incubate this compound in your complete cell culture medium at 37°C for the duration of your experiment (e.g., 0, 2, 8, 24 hours). At each time point, take a sample and analyze it for the parent compound using a stability-indicating method like HPLC or LC-MS. A decrease in the peak area of the parent compound over time confirms degradation.

  • Prevention:

    • Reduce Incubation Time: If possible, shorten the exposure time of the cells to the compound.

    • Add Antioxidants: For some compounds, adding antioxidants like ascorbic acid to the medium can prevent oxidative degradation, but this must be tested to ensure it doesn't interfere with the experiment.

    • Replenish Compound: For longer experiments, consider replacing the medium with freshly prepared compound-containing medium at regular intervals.

Experimental Protocols & Workflows

General Experimental Workflow to Minimize Degradation

This workflow outlines the key steps from receiving the compound to running an assay, with built-in checkpoints to prevent degradation.

G cluster_0 Preparation Phase cluster_1 Experiment Phase A Receive Solid Compound B Store Immediately at -20°C in Dark A->B C Prepare Stock Solution (Use amber vial, DMSO) B->C D Aliquot into Single-Use Tubes C->D E Store Aliquots at -80°C D->E F Thaw Single Aliquot E->F G Prepare Working Solution in Assay Buffer/Media F->G H Perform Assay (Minimize light exposure) G->H I Data Analysis H->I

Caption: Recommended workflow for handling this compound to prevent degradation.
Protocol: Assessing this compound Stability via HPLC

This protocol provides a general method to determine the stability of this compound in a specific experimental buffer or medium.

Objective: To quantify the percentage of this compound remaining after incubation under specific conditions (e.g., temperature, pH, light).

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Experimental buffer/medium

  • HPLC system with a UV detector

  • C18 HPLC column

  • Mobile phase solvents (e.g., Acetonitrile, Water with 0.1% Formic Acid)

  • Amber or foil-wrapped vials

Methodology:

  • Preparation of Test Solution: Dilute the this compound stock solution into your pre-warmed experimental buffer to the final working concentration (e.g., 10 µM). Prepare enough volume for all time points.

  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the test solution, mix it 1:1 with cold acetonitrile (to precipitate proteins and stop degradation), centrifuge, and transfer the supernatant to an HPLC vial. This is your 100% reference sample.

  • Incubation: Place the remaining test solution under the desired experimental conditions (e.g., in a 37°C incubator, exposed to lab light, etc.).

  • Time-Point Sampling: At predetermined intervals (e.g., 1, 4, 8, 24 hours), withdraw aliquots and immediately process them as described in Step 2.

  • HPLC Analysis:

    • Inject equal volumes of each prepared sample onto the HPLC system.

    • Run a gradient method (e.g., starting from 10% acetonitrile to 90% over 15 minutes) to separate this compound from any potential degradants.

    • Monitor the elution using a UV detector at a wavelength appropriate for the compound (a full UV-Vis scan of the pure compound can determine the optimal wavelength).

  • Data Analysis:

    • Identify the peak corresponding to this compound based on the retention time from the T=0 sample.

    • Integrate the peak area for this compound at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample:

      • % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

This protocol will provide quantitative data on the stability of this compound under your specific experimental conditions, allowing you to optimize your protocols to ensure reliable and reproducible results.

References

preventing Ro 14-6113 degradation during experiments

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Ro 14-6113

Disclaimer: Specific degradation pathways and stability data for this compound are not extensively published. The following guidance is based on general best practices for handling small molecules, particularly retinoid-like compounds which are often sensitive to light, air, and temperature.[1][2] Researchers should always perform their own stability assessments under their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid (powder) form of this compound?

A1: Proper storage of solid small molecules is crucial to maintain their integrity.[1] For long-term storage, it is recommended to keep the solid compound at -20°C, protected from light.[3][4] Before opening, allow the vial to warm to room temperature to prevent condensation, which can introduce moisture and accelerate degradation.

Condition Recommendation Rationale
Temperature -20°C for long-term storage (up to 3 years as a general guide).Low temperatures slow down chemical degradation processes.
Light Store in an amber or opaque vial.This compound is a metabolite of a retinoid-like compound and is likely photosensitive.
Atmosphere Store under an inert gas (e.g., argon or nitrogen) if possible.To prevent oxidation, which is a common degradation pathway for many organic molecules.
Container Use the original manufacturer's vial. Ensure the cap is tightly sealed.Prevents contamination and exposure to air and moisture.

Q2: What is the best way to prepare and store stock solutions of this compound?

A2: Preparing and storing stock solutions correctly is critical to ensure concentration accuracy and compound stability.

  • Solvent Selection: Choose an appropriate solvent in which this compound is highly soluble. DMSO is a common choice for many small molecules for in vitro use. Ensure the final concentration of the solvent in your assay is low (typically <0.5%) to avoid cytotoxicity.

  • Preparation: Before opening the vial of solid compound, centrifuge it briefly to ensure all the powder is at the bottom. Prepare the stock solution at a high concentration to minimize the impact of any minor adsorption to the vial surface.

  • Storage: Aliquot the stock solution into single-use volumes in tightly sealed, light-protecting vials (e.g., amber cryovials). Store these aliquots at -80°C for long-term stability (up to 6 months is a general guideline). Avoid repeated freeze-thaw cycles, as this can degrade the compound.

Q3: Is this compound sensitive to light? How should I handle it during experiments?

A3: As a metabolite of a temarotene, a retinoid-like compound, this compound should be assumed to be photosensitive. Photodegradation can occur upon exposure to both direct sunlight and artificial lab lighting, leading to the formation of impurities and loss of activity.

  • Use appropriate containers: Always handle solutions in amber or opaque tubes, or wrap clear tubes in aluminum foil.

  • Minimize light exposure: Perform experimental steps in a darkened room or under dim, brown, or red light whenever possible.

  • Cover solutions: Keep tubes and plates covered as much as possible during incubations and other procedural steps.

Troubleshooting Guide

Q4: My experimental results with this compound are inconsistent. Could this be a degradation issue?

A4: Yes, inconsistent results are a primary indicator of compound instability. If you observe high variability between replicates or a gradual loss of the expected effect over time, consider degradation as a likely cause.

To troubleshoot, follow this logical workflow:

G A Inconsistent Results Observed B Prepare Fresh Stock Solution from Solid Compound A->B C Compare Fresh vs. Old Stock in a Simple Activity Assay B->C D Results Consistent? C->D E Issue Likely with Old Stock Solution (Degradation during storage) D->E No F Issue is with Experimental Conditions (Degradation during assay) D->F Yes I Discard Old Stock. Review Aliquoting and Storage Procedures. E->I G Review Assay Protocol: - Light Exposure? - pH of Buffers? - Incubation Time/Temp? F->G H Implement Protective Measures: - Use amber plates - Reduce incubation time - Check buffer stability G->H

Caption: Troubleshooting workflow for inconsistent experimental results.

Q5: I suspect my compound is degrading during my cell culture experiment. How can I confirm this and prevent it?

A5: Degradation in cell culture media is common due to the complex mixture of components, physiological temperature (37°C), and neutral pH.

  • Confirmation: To test stability, incubate this compound in your complete cell culture medium at 37°C for the duration of your experiment (e.g., 0, 2, 8, 24 hours). At each time point, take a sample and analyze it for the parent compound using a stability-indicating method like HPLC or LC-MS. A decrease in the peak area of the parent compound over time confirms degradation.

  • Prevention:

    • Reduce Incubation Time: If possible, shorten the exposure time of the cells to the compound.

    • Add Antioxidants: For some compounds, adding antioxidants like ascorbic acid to the medium can prevent oxidative degradation, but this must be tested to ensure it doesn't interfere with the experiment.

    • Replenish Compound: For longer experiments, consider replacing the medium with freshly prepared compound-containing medium at regular intervals.

Experimental Protocols & Workflows

General Experimental Workflow to Minimize Degradation

This workflow outlines the key steps from receiving the compound to running an assay, with built-in checkpoints to prevent degradation.

G cluster_0 Preparation Phase cluster_1 Experiment Phase A Receive Solid Compound B Store Immediately at -20°C in Dark A->B C Prepare Stock Solution (Use amber vial, DMSO) B->C D Aliquot into Single-Use Tubes C->D E Store Aliquots at -80°C D->E F Thaw Single Aliquot E->F G Prepare Working Solution in Assay Buffer/Media F->G H Perform Assay (Minimize light exposure) G->H I Data Analysis H->I

Caption: Recommended workflow for handling this compound to prevent degradation.
Protocol: Assessing this compound Stability via HPLC

This protocol provides a general method to determine the stability of this compound in a specific experimental buffer or medium.

Objective: To quantify the percentage of this compound remaining after incubation under specific conditions (e.g., temperature, pH, light).

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Experimental buffer/medium

  • HPLC system with a UV detector

  • C18 HPLC column

  • Mobile phase solvents (e.g., Acetonitrile, Water with 0.1% Formic Acid)

  • Amber or foil-wrapped vials

Methodology:

  • Preparation of Test Solution: Dilute the this compound stock solution into your pre-warmed experimental buffer to the final working concentration (e.g., 10 µM). Prepare enough volume for all time points.

  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the test solution, mix it 1:1 with cold acetonitrile (to precipitate proteins and stop degradation), centrifuge, and transfer the supernatant to an HPLC vial. This is your 100% reference sample.

  • Incubation: Place the remaining test solution under the desired experimental conditions (e.g., in a 37°C incubator, exposed to lab light, etc.).

  • Time-Point Sampling: At predetermined intervals (e.g., 1, 4, 8, 24 hours), withdraw aliquots and immediately process them as described in Step 2.

  • HPLC Analysis:

    • Inject equal volumes of each prepared sample onto the HPLC system.

    • Run a gradient method (e.g., starting from 10% acetonitrile to 90% over 15 minutes) to separate this compound from any potential degradants.

    • Monitor the elution using a UV detector at a wavelength appropriate for the compound (a full UV-Vis scan of the pure compound can determine the optimal wavelength).

  • Data Analysis:

    • Identify the peak corresponding to this compound based on the retention time from the T=0 sample.

    • Integrate the peak area for this compound at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample:

      • % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

This protocol will provide quantitative data on the stability of this compound under your specific experimental conditions, allowing you to optimize your protocols to ensure reliable and reproducible results.

References

troubleshooting inconsistent results with Ro 14-6113

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Ro 14-6113. Inconsistent results with this compound often stem from its context-dependent activities. This guide will help you navigate these complexities in your experiments.

Frequently Asked Questions (FAQs)

Q1: Is this compound an active or inactive compound? I've seen it described as both.

A1: This is a critical point and a primary source of confusion. This compound's activity is context-dependent .

  • Inactive as a classical retinoid: In assays for cellular differentiation, such as with HL-60 promyelocytic leukemia cells, this compound is considered inactive.[1][2] It does not induce differentiation, which is a hallmark of many retinoids.

  • Active as an immunomodulator: In contrast, this compound demonstrates significant biological activity in the immune system. It has been shown to inhibit the proliferation of T cells and their secretion of cytokines like Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α).[3][4]

Therefore, if your assay measures retinoid-induced differentiation, you should expect to see little to no effect. If you are studying immune cell responses, you should expect to observe significant, dose-dependent effects.

Q2: I am not seeing the expected immunosuppressive effects of this compound on T cells. What could be wrong?

A2: There are several potential reasons for this, ranging from experimental setup to cellular factors.

  • Cell Health and Density: Poor cell viability or incorrect cell density can significantly impact the outcome of proliferation and cytokine secretion assays.

  • Stimulation Conditions: The type and concentration of the mitogen or antigen used to stimulate the T cells are crucial. Ensure your positive controls for T-cell activation are working robustly.

  • Reagent Quality: Verify the quality and storage conditions of your this compound stock solution, as well as all other reagents, including media, serum, and cytokines.

Q3: My results with this compound on B-cell proliferation are inconsistent. Sometimes I see inhibition, and other times I see enhancement. Why?

A3: This is a known characteristic of this compound. Its effect on B-cell proliferation is biphasic and concentration-dependent .

  • High Concentrations: At higher concentrations (e.g., 1.6 and 3.2 x 10⁻⁵ M), this compound inhibits IL-4-dependent B-cell proliferation.

  • Low Concentrations: At lower concentrations, it can enhance B-cell proliferation.

It is crucial to perform a careful dose-response study to characterize the effect of this compound in your specific B-cell assay system.

Q4: Does this compound bind to retinoid receptors (RARs and RXRs)?

Data Summary

The following tables summarize the known effects of this compound. Note that precise IC50 values are not consistently reported in the literature; therefore, effective concentration ranges are provided.

Table 1: Immunomodulatory Effects of this compound on T Cells

ParameterEffectEffective ConcentrationCell TypeStimulationReference
T-Cell Proliferation InhibitionMicromolar rangeHuman T CellsMitogen or Alloantigen
IL-2 Secretion InhibitionMicromolar rangeHuman T CellsMitogen or Alloantigen
IFN-γ Secretion InhibitionMicromolar rangeHuman T CellsMitogen or Alloantigen
TNF-α Secretion InhibitionMicromolar rangeHuman T CellsMitogen or Alloantigen

Table 2: Dose-Dependent Effects of this compound on B Cells

ParameterEffect at Low ConcentrationEffect at High ConcentrationCell TypeStimulationReference
B-Cell Proliferation EnhancementInhibition (at 1.6-3.2 x 10⁻⁵ M)Human B CellsIL-4

Experimental Protocols

Here are detailed methodologies for key experiments to assess the activity of this compound.

Protocol 1: Mitogen-Induced T-Cell Proliferation Assay ([³H]-Thymidine Incorporation)

This protocol is a classical method to assess the effect of this compound on T-cell proliferation.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 100 U/mL penicillin/streptomycin.

  • Phytohemagglutinin (PHA) or other T-cell mitogens (e.g., Concanavalin A).

  • This compound stock solution (dissolved in a suitable solvent like DMSO).

  • [³H]-Thymidine.

  • 96-well flat-bottom culture plates.

  • Cell harvester and scintillation counter.

Procedure:

  • Cell Preparation: Isolate PBMCs using Ficoll-Paque density gradient centrifugation. Wash the cells and resuspend them in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.

  • Assay Setup:

    • Add 100 µL of the cell suspension (1 x 10⁵ cells) to each well of a 96-well plate.

    • Prepare serial dilutions of this compound in complete medium and add 50 µL to the appropriate wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

    • Add 50 µL of PHA (at a pre-determined optimal concentration, e.g., 5 µg/mL) to all wells except for the unstimulated controls. Add 50 µL of medium to the unstimulated wells.

    • The final volume in each well should be 200 µL.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.

  • [³H]-Thymidine Labeling: 18 hours before the end of the incubation, add 1 µCi of [³H]-Thymidine to each well.

  • Harvesting and Measurement: Harvest the cells onto glass fiber filters using a cell harvester. Measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Express the results as counts per minute (CPM). The percentage of inhibition of proliferation can be calculated as: [1 - (CPM of treated, stimulated cells / CPM of untreated, stimulated cells)] x 100.

Protocol 2: Cytokine Secretion Assay (ELISA)

This protocol measures the effect of this compound on the secretion of cytokines such as IL-2 and IFN-γ from activated T cells.

Materials:

  • PBMCs and culture medium as in Protocol 1.

  • T-cell mitogen (e.g., PHA).

  • This compound stock solution.

  • 96-well culture plates.

  • Commercially available ELISA kits for the cytokines of interest (e.g., human IL-2 and IFN-γ).

  • Microplate reader.

Procedure:

  • Cell Stimulation: Set up the cell cultures as described in steps 1 and 2 of Protocol 1.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24-48 hours (the optimal time will depend on the cytokine being measured).

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet the cells. Carefully collect the supernatants without disturbing the cell pellet.

  • ELISA: Perform the ELISA for the desired cytokines according to the manufacturer's instructions. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding the collected supernatants and a standard curve of the recombinant cytokine.

    • Adding a detection antibody.

    • Adding an enzyme-conjugated secondary antibody.

    • Adding a substrate and stopping the reaction.

  • Data Analysis: Measure the absorbance using a microplate reader. Calculate the concentration of the cytokine in each sample by interpolating from the standard curve.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_prep Cell Preparation cluster_assay Assay Setup cluster_readout Readout cluster_proliferation_steps Proliferation Details cluster_cytokine_steps Cytokine Details PBMC_isolation Isolate PBMCs Cell_count Count and Assess Viability PBMC_isolation->Cell_count Plate_cells Plate Cells (1x10^5/well) Cell_count->Plate_cells Add_Ro146113 Add this compound (Serial Dilutions) Plate_cells->Add_Ro146113 Add_Mitogen Add Mitogen (e.g., PHA) Add_Ro146113->Add_Mitogen Proliferation Proliferation Assay Add_Mitogen->Proliferation 72h Incubation Cytokine Cytokine Assay Add_Mitogen->Cytokine 24-48h Incubation Add_3H Add [3H]-Thymidine Proliferation->Add_3H Collect_supernatant Collect Supernatant Cytokine->Collect_supernatant Harvest Harvest Cells Add_3H->Harvest Scintillation Scintillation Counting Harvest->Scintillation ELISA Perform ELISA Collect_supernatant->ELISA Read_plate Read Plate ELISA->Read_plate

Caption: Workflow for assessing the immunomodulatory effects of this compound.

signaling_pathway cluster_tcell T-Cell Activation Mitogen Mitogen (e.g., PHA) TCR T-Cell Receptor (TCR) Mitogen->TCR Signal_Transduction Signal Transduction (e.g., NF-κB, AP-1) TCR->Signal_Transduction Gene_Expression Gene Expression Signal_Transduction->Gene_Expression IL2_Production IL-2 Production Gene_Expression->IL2_Production Proliferation T-Cell Proliferation IL2_Production->Proliferation Autocrine/Paracrine Ro146113 This compound Ro146113->Signal_Transduction Inhibits Ro146113->Gene_Expression Inhibits

Caption: Simplified signaling pathway of T-cell activation and inhibition by this compound.

troubleshooting_logic Start Inconsistent Results with This compound Assay_Type What is your assay measuring? Start->Assay_Type Differentiation Differentiation Assay_Type->Differentiation Cell Differentiation (e.g., HL-60) Immune_Response Immune_Response Assay_Type->Immune_Response Immune Response (T/B Cells) Expect_Inactive Expect_Inactive Differentiation->Expect_Inactive Expect Inactivity Cell_Type Cell_Type Immune_Response->Cell_Type Which cell type? T_Cells T_Cells Cell_Type->T_Cells T-Cells B_Cells B_Cells Cell_Type->B_Cells B-Cells T_Cell_Troubleshoot Concentration Cell Health Stimulation T_Cells->T_Cell_Troubleshoot Check: B_Cell_Troubleshoot Biphasic Effect: Low Conc. -> Enhancement High Conc. -> Inhibition B_Cells->B_Cell_Troubleshoot Consider:

Caption: Troubleshooting decision tree for this compound experiments.

References

troubleshooting inconsistent results with Ro 14-6113

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Ro 14-6113. Inconsistent results with this compound often stem from its context-dependent activities. This guide will help you navigate these complexities in your experiments.

Frequently Asked Questions (FAQs)

Q1: Is this compound an active or inactive compound? I've seen it described as both.

A1: This is a critical point and a primary source of confusion. This compound's activity is context-dependent .

  • Inactive as a classical retinoid: In assays for cellular differentiation, such as with HL-60 promyelocytic leukemia cells, this compound is considered inactive.[1][2] It does not induce differentiation, which is a hallmark of many retinoids.

  • Active as an immunomodulator: In contrast, this compound demonstrates significant biological activity in the immune system. It has been shown to inhibit the proliferation of T cells and their secretion of cytokines like Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α).[3][4]

Therefore, if your assay measures retinoid-induced differentiation, you should expect to see little to no effect. If you are studying immune cell responses, you should expect to observe significant, dose-dependent effects.

Q2: I am not seeing the expected immunosuppressive effects of this compound on T cells. What could be wrong?

A2: There are several potential reasons for this, ranging from experimental setup to cellular factors.

  • Cell Health and Density: Poor cell viability or incorrect cell density can significantly impact the outcome of proliferation and cytokine secretion assays.

  • Stimulation Conditions: The type and concentration of the mitogen or antigen used to stimulate the T cells are crucial. Ensure your positive controls for T-cell activation are working robustly.

  • Reagent Quality: Verify the quality and storage conditions of your this compound stock solution, as well as all other reagents, including media, serum, and cytokines.

Q3: My results with this compound on B-cell proliferation are inconsistent. Sometimes I see inhibition, and other times I see enhancement. Why?

A3: This is a known characteristic of this compound. Its effect on B-cell proliferation is biphasic and concentration-dependent .

  • High Concentrations: At higher concentrations (e.g., 1.6 and 3.2 x 10⁻⁵ M), this compound inhibits IL-4-dependent B-cell proliferation.

  • Low Concentrations: At lower concentrations, it can enhance B-cell proliferation.

It is crucial to perform a careful dose-response study to characterize the effect of this compound in your specific B-cell assay system.

Q4: Does this compound bind to retinoid receptors (RARs and RXRs)?

Data Summary

The following tables summarize the known effects of this compound. Note that precise IC50 values are not consistently reported in the literature; therefore, effective concentration ranges are provided.

Table 1: Immunomodulatory Effects of this compound on T Cells

ParameterEffectEffective ConcentrationCell TypeStimulationReference
T-Cell Proliferation InhibitionMicromolar rangeHuman T CellsMitogen or Alloantigen
IL-2 Secretion InhibitionMicromolar rangeHuman T CellsMitogen or Alloantigen
IFN-γ Secretion InhibitionMicromolar rangeHuman T CellsMitogen or Alloantigen
TNF-α Secretion InhibitionMicromolar rangeHuman T CellsMitogen or Alloantigen

Table 2: Dose-Dependent Effects of this compound on B Cells

ParameterEffect at Low ConcentrationEffect at High ConcentrationCell TypeStimulationReference
B-Cell Proliferation EnhancementInhibition (at 1.6-3.2 x 10⁻⁵ M)Human B CellsIL-4

Experimental Protocols

Here are detailed methodologies for key experiments to assess the activity of this compound.

Protocol 1: Mitogen-Induced T-Cell Proliferation Assay ([³H]-Thymidine Incorporation)

This protocol is a classical method to assess the effect of this compound on T-cell proliferation.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 100 U/mL penicillin/streptomycin.

  • Phytohemagglutinin (PHA) or other T-cell mitogens (e.g., Concanavalin A).

  • This compound stock solution (dissolved in a suitable solvent like DMSO).

  • [³H]-Thymidine.

  • 96-well flat-bottom culture plates.

  • Cell harvester and scintillation counter.

Procedure:

  • Cell Preparation: Isolate PBMCs using Ficoll-Paque density gradient centrifugation. Wash the cells and resuspend them in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.

  • Assay Setup:

    • Add 100 µL of the cell suspension (1 x 10⁵ cells) to each well of a 96-well plate.

    • Prepare serial dilutions of this compound in complete medium and add 50 µL to the appropriate wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

    • Add 50 µL of PHA (at a pre-determined optimal concentration, e.g., 5 µg/mL) to all wells except for the unstimulated controls. Add 50 µL of medium to the unstimulated wells.

    • The final volume in each well should be 200 µL.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.

  • [³H]-Thymidine Labeling: 18 hours before the end of the incubation, add 1 µCi of [³H]-Thymidine to each well.

  • Harvesting and Measurement: Harvest the cells onto glass fiber filters using a cell harvester. Measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Express the results as counts per minute (CPM). The percentage of inhibition of proliferation can be calculated as: [1 - (CPM of treated, stimulated cells / CPM of untreated, stimulated cells)] x 100.

Protocol 2: Cytokine Secretion Assay (ELISA)

This protocol measures the effect of this compound on the secretion of cytokines such as IL-2 and IFN-γ from activated T cells.

Materials:

  • PBMCs and culture medium as in Protocol 1.

  • T-cell mitogen (e.g., PHA).

  • This compound stock solution.

  • 96-well culture plates.

  • Commercially available ELISA kits for the cytokines of interest (e.g., human IL-2 and IFN-γ).

  • Microplate reader.

Procedure:

  • Cell Stimulation: Set up the cell cultures as described in steps 1 and 2 of Protocol 1.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24-48 hours (the optimal time will depend on the cytokine being measured).

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet the cells. Carefully collect the supernatants without disturbing the cell pellet.

  • ELISA: Perform the ELISA for the desired cytokines according to the manufacturer's instructions. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding the collected supernatants and a standard curve of the recombinant cytokine.

    • Adding a detection antibody.

    • Adding an enzyme-conjugated secondary antibody.

    • Adding a substrate and stopping the reaction.

  • Data Analysis: Measure the absorbance using a microplate reader. Calculate the concentration of the cytokine in each sample by interpolating from the standard curve.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_prep Cell Preparation cluster_assay Assay Setup cluster_readout Readout cluster_proliferation_steps Proliferation Details cluster_cytokine_steps Cytokine Details PBMC_isolation Isolate PBMCs Cell_count Count and Assess Viability PBMC_isolation->Cell_count Plate_cells Plate Cells (1x10^5/well) Cell_count->Plate_cells Add_Ro146113 Add this compound (Serial Dilutions) Plate_cells->Add_Ro146113 Add_Mitogen Add Mitogen (e.g., PHA) Add_Ro146113->Add_Mitogen Proliferation Proliferation Assay Add_Mitogen->Proliferation 72h Incubation Cytokine Cytokine Assay Add_Mitogen->Cytokine 24-48h Incubation Add_3H Add [3H]-Thymidine Proliferation->Add_3H Collect_supernatant Collect Supernatant Cytokine->Collect_supernatant Harvest Harvest Cells Add_3H->Harvest Scintillation Scintillation Counting Harvest->Scintillation ELISA Perform ELISA Collect_supernatant->ELISA Read_plate Read Plate ELISA->Read_plate

Caption: Workflow for assessing the immunomodulatory effects of this compound.

signaling_pathway cluster_tcell T-Cell Activation Mitogen Mitogen (e.g., PHA) TCR T-Cell Receptor (TCR) Mitogen->TCR Signal_Transduction Signal Transduction (e.g., NF-κB, AP-1) TCR->Signal_Transduction Gene_Expression Gene Expression Signal_Transduction->Gene_Expression IL2_Production IL-2 Production Gene_Expression->IL2_Production Proliferation T-Cell Proliferation IL2_Production->Proliferation Autocrine/Paracrine Ro146113 This compound Ro146113->Signal_Transduction Inhibits Ro146113->Gene_Expression Inhibits

Caption: Simplified signaling pathway of T-cell activation and inhibition by this compound.

troubleshooting_logic Start Inconsistent Results with This compound Assay_Type What is your assay measuring? Start->Assay_Type Differentiation Differentiation Assay_Type->Differentiation Cell Differentiation (e.g., HL-60) Immune_Response Immune_Response Assay_Type->Immune_Response Immune Response (T/B Cells) Expect_Inactive Expect_Inactive Differentiation->Expect_Inactive Expect Inactivity Cell_Type Cell_Type Immune_Response->Cell_Type Which cell type? T_Cells T_Cells Cell_Type->T_Cells T-Cells B_Cells B_Cells Cell_Type->B_Cells B-Cells T_Cell_Troubleshoot Concentration Cell Health Stimulation T_Cells->T_Cell_Troubleshoot Check: B_Cell_Troubleshoot Biphasic Effect: Low Conc. -> Enhancement High Conc. -> Inhibition B_Cells->B_Cell_Troubleshoot Consider:

Caption: Troubleshooting decision tree for this compound experiments.

References

Technical Support Center: Enhancing the Bioavailability of Ro 14-6113 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the oral bioavailability of the retinoid metabolite Ro 14-6113 in animal models. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address these issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its relationship to other retinoids?

This compound is a phenolic metabolite of the arotinoid temarotene (Ro 15-0778).[1][2][3][4] In animal models, particularly rats, Ro 15-0778 is rapidly biotransformed into this compound after oral administration.[3]

Q2: If this compound is a major metabolite with high in vivo concentrations after administering its parent compound, why is focusing on its direct bioavailability important?

While this compound demonstrates high exposure as a metabolite, researchers may need to administer it directly for several reasons: to precisely determine its intrinsic pharmacological and toxicological profiles, to investigate its potential as a standalone therapeutic agent, or for in vitro and in vivo studies where the parent compound is not suitable. Direct administration necessitates overcoming the inherent poor aqueous solubility and low oral bioavailability common to many retinoids.

Q3: What are the primary reasons for the expected poor oral bioavailability of this compound?

Like many retinoids, this compound is a lipophilic compound and is virtually insoluble in water. This poor aqueous solubility is a primary factor limiting its dissolution in gastrointestinal fluids, which is a prerequisite for absorption. Consequently, when administered directly, low and variable oral bioavailability can be anticipated.

Q4: What are the initial signs of poor bioavailability in my animal study?

Common indicators of poor bioavailability include:

  • Low and highly variable plasma concentrations of the compound across different animals.

  • A lack of dose-proportionality in plasma exposure (e.g., doubling the dose does not double the plasma concentration).

  • Minimal or no observable pharmacological effect, even at high doses.

Q5: What are the general strategies to improve the oral bioavailability of poorly soluble compounds like this compound?

Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs. These can be broadly categorized as:

  • Lipid-based formulations: These systems, such as self-emulsifying drug delivery systems (SEDDS), can improve solubilization in the gastrointestinal tract.

  • Particle size reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can enhance the dissolution rate.

  • Solid dispersions: Dispersing the drug in a polymer matrix at a molecular level can improve its dissolution characteristics.

  • Use of co-solvents and surfactants: These excipients can increase the solubility of the drug in the formulation.

Troubleshooting Guide

Issue 1: Low and inconsistent plasma concentrations of this compound after oral administration.

  • Possible Cause: Poor dissolution of the compound in the gastrointestinal tract due to low aqueous solubility.

  • Troubleshooting Steps:

    • Formulation Enhancement: Move from a simple suspension to a more advanced formulation. A good starting point is a lipid-based formulation like a Self-Emulsifying Drug Delivery System (SEDDS).

    • Particle Size Reduction: If using a suspension, consider reducing the particle size of the this compound powder through micronization.

    • Solubility Assessment: Determine the solubility of this compound in various pharmaceutically acceptable solvents and lipids to guide formulation development.

Issue 2: The formulated compound precipitates out of the vehicle before or during administration.

  • Possible Cause: The drug concentration exceeds its solubility in the chosen vehicle.

  • Troubleshooting Steps:

    • Vehicle Optimization: Increase the proportion of co-solvents or surfactants in the vehicle.

    • pH Adjustment: Assess if the solubility of this compound is pH-dependent and adjust the vehicle pH accordingly.

    • Prepare Fresh: Formulate the dosing solution immediately before administration to minimize the time for precipitation to occur.

Issue 3: High variability in plasma concentrations between individual animals.

  • Possible Cause: Inconsistent dissolution and absorption, which can be exacerbated by the physiological state of the animals (e.g., fed vs. fasted).

  • Troubleshooting Steps:

    • Standardize Administration Conditions: Ensure all animals are treated under the same conditions (e.g., fasting state) to minimize variability in gastrointestinal physiology.

    • Improve Formulation Robustness: Employ formulations like SEDDS that can reduce the impact of physiological variables on drug absorption.

Data Presentation

Pharmacokinetic Parameters of Ro 15-0778 and its Metabolite this compound in Hairless Rats

CompoundTime Point (after last dose)Plasma ConcentrationSkin ConcentrationReference
Ro 15-077810 hours5-13 times lower than this compound4-10 times lower than this compound (within 48h)
This compound10 hoursCmax reachedHigher than plasma concentration

Overview of Formulation Strategies to Enhance Oral Bioavailability of Poorly Soluble Drugs

Formulation StrategyMechanism of Bioavailability EnhancementPotential AdvantagesPotential Disadvantages
Lipid-Based Formulations (e.g., SEDDS) Improves drug solubilization in the GI tract, may enhance lymphatic uptake.Can significantly increase bioavailability, may reduce food effects.Formulation development can be complex.
Nanosuspensions Increases the surface area of the drug, leading to a faster dissolution rate.Applicable to a wide range of poorly soluble drugs.Physical stability of the nanosuspension can be a challenge.
Solid Dispersions The drug is dispersed in a carrier at the molecular level, improving its dissolution.Can lead to significant improvements in dissolution and bioavailability.The choice of carrier is critical and may require extensive screening.
Micronization Increases the surface area of the drug particles to enhance dissolution.A relatively simple and established technique.May not be sufficient for very poorly soluble compounds.

Experimental Protocols

Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound

  • Excipient Screening:

    • Determine the solubility of this compound in various oils (e.g., Labrafil® M 1944 CS, Capryol™ 90), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-solvents (e.g., Transcutol® HP, PEG 400).

  • Formulation Development:

    • Based on the solubility data, select an oil, surfactant, and co-solvent.

    • Prepare a series of blank formulations with varying ratios of the selected excipients.

    • Construct a ternary phase diagram to identify the self-emulsifying region.

  • Preparation of Drug-Loaded SEDDS:

    • Dissolve the required amount of this compound in the chosen oil phase with gentle heating and stirring.

    • Add the surfactant and co-solvent to the oil phase and mix until a clear, homogenous solution is obtained.

  • Characterization:

    • Visually assess the self-emulsification process by adding the formulation to water.

    • Measure the droplet size and zeta potential of the resulting emulsion.

    • Determine the drug content and encapsulation efficiency.

Protocol 2: Preparation of a Nanosuspension of this compound by Wet Media Milling

  • Slurry Preparation:

    • Disperse a known amount of this compound powder in an aqueous solution containing a stabilizer (e.g., a combination of a polymer and a surfactant, such as HPMC and sodium dodecyl sulfate).

  • Milling:

    • Transfer the slurry to a milling chamber containing milling media (e.g., yttrium-stabilized zirconium oxide beads).

    • Mill the suspension at a high speed for a predetermined time.

  • Particle Size Analysis:

    • Periodically withdraw samples and measure the particle size distribution using a laser diffraction or dynamic light scattering instrument until the desired particle size (typically < 500 nm) is achieved.

  • Post-Milling Processing:

    • Separate the nanosuspension from the milling media.

    • The nanosuspension can be used as a liquid dosage form or further processed (e.g., lyophilized) into a solid dosage form.

Visualizations

Troubleshooting_Low_Bioavailability start Low/Variable Bioavailability Observed in Animal Model check_solubility Is the compound poorly soluble in aqueous media? start->check_solubility check_formulation Is the current formulation a simple suspension? check_solubility->check_formulation Yes re_evaluate Re-evaluate pharmacokinetics in the animal model check_solubility->re_evaluate No (investigate other causes like high first-pass metabolism) improve_formulation Develop an enabling formulation (e.g., SEDDS, nanosuspension, solid dispersion) check_formulation->improve_formulation Yes optimize_vehicle Optimize the suspension vehicle (e.g., add co-solvents, surfactants) check_formulation->optimize_vehicle No improve_formulation->re_evaluate optimize_vehicle->re_evaluate

Caption: Troubleshooting workflow for low oral bioavailability.

Metabolic_Pathway Ro150778 Ro 15-0778 (Temarotene) (Oral Administration) Metabolism Rapid Biotransformation (in vivo, e.g., rat liver) Ro150778->Metabolism Ro146113 This compound (Phenolic Metabolite) Metabolism->Ro146113 High_Concentration Significantly Higher Plasma and Skin Concentrations (5-13x higher in plasma at 10h) Ro146113->High_Concentration

Caption: Metabolic conversion of Ro 15-0778 to this compound.

References

Technical Support Center: Enhancing the Bioavailability of Ro 14-6113 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the oral bioavailability of the retinoid metabolite Ro 14-6113 in animal models. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address these issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its relationship to other retinoids?

This compound is a phenolic metabolite of the arotinoid temarotene (Ro 15-0778).[1][2][3][4] In animal models, particularly rats, Ro 15-0778 is rapidly biotransformed into this compound after oral administration.[3]

Q2: If this compound is a major metabolite with high in vivo concentrations after administering its parent compound, why is focusing on its direct bioavailability important?

While this compound demonstrates high exposure as a metabolite, researchers may need to administer it directly for several reasons: to precisely determine its intrinsic pharmacological and toxicological profiles, to investigate its potential as a standalone therapeutic agent, or for in vitro and in vivo studies where the parent compound is not suitable. Direct administration necessitates overcoming the inherent poor aqueous solubility and low oral bioavailability common to many retinoids.

Q3: What are the primary reasons for the expected poor oral bioavailability of this compound?

Like many retinoids, this compound is a lipophilic compound and is virtually insoluble in water. This poor aqueous solubility is a primary factor limiting its dissolution in gastrointestinal fluids, which is a prerequisite for absorption. Consequently, when administered directly, low and variable oral bioavailability can be anticipated.

Q4: What are the initial signs of poor bioavailability in my animal study?

Common indicators of poor bioavailability include:

  • Low and highly variable plasma concentrations of the compound across different animals.

  • A lack of dose-proportionality in plasma exposure (e.g., doubling the dose does not double the plasma concentration).

  • Minimal or no observable pharmacological effect, even at high doses.

Q5: What are the general strategies to improve the oral bioavailability of poorly soluble compounds like this compound?

Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs. These can be broadly categorized as:

  • Lipid-based formulations: These systems, such as self-emulsifying drug delivery systems (SEDDS), can improve solubilization in the gastrointestinal tract.

  • Particle size reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can enhance the dissolution rate.

  • Solid dispersions: Dispersing the drug in a polymer matrix at a molecular level can improve its dissolution characteristics.

  • Use of co-solvents and surfactants: These excipients can increase the solubility of the drug in the formulation.

Troubleshooting Guide

Issue 1: Low and inconsistent plasma concentrations of this compound after oral administration.

  • Possible Cause: Poor dissolution of the compound in the gastrointestinal tract due to low aqueous solubility.

  • Troubleshooting Steps:

    • Formulation Enhancement: Move from a simple suspension to a more advanced formulation. A good starting point is a lipid-based formulation like a Self-Emulsifying Drug Delivery System (SEDDS).

    • Particle Size Reduction: If using a suspension, consider reducing the particle size of the this compound powder through micronization.

    • Solubility Assessment: Determine the solubility of this compound in various pharmaceutically acceptable solvents and lipids to guide formulation development.

Issue 2: The formulated compound precipitates out of the vehicle before or during administration.

  • Possible Cause: The drug concentration exceeds its solubility in the chosen vehicle.

  • Troubleshooting Steps:

    • Vehicle Optimization: Increase the proportion of co-solvents or surfactants in the vehicle.

    • pH Adjustment: Assess if the solubility of this compound is pH-dependent and adjust the vehicle pH accordingly.

    • Prepare Fresh: Formulate the dosing solution immediately before administration to minimize the time for precipitation to occur.

Issue 3: High variability in plasma concentrations between individual animals.

  • Possible Cause: Inconsistent dissolution and absorption, which can be exacerbated by the physiological state of the animals (e.g., fed vs. fasted).

  • Troubleshooting Steps:

    • Standardize Administration Conditions: Ensure all animals are treated under the same conditions (e.g., fasting state) to minimize variability in gastrointestinal physiology.

    • Improve Formulation Robustness: Employ formulations like SEDDS that can reduce the impact of physiological variables on drug absorption.

Data Presentation

Pharmacokinetic Parameters of Ro 15-0778 and its Metabolite this compound in Hairless Rats

CompoundTime Point (after last dose)Plasma ConcentrationSkin ConcentrationReference
Ro 15-077810 hours5-13 times lower than this compound4-10 times lower than this compound (within 48h)
This compound10 hoursCmax reachedHigher than plasma concentration

Overview of Formulation Strategies to Enhance Oral Bioavailability of Poorly Soluble Drugs

Formulation StrategyMechanism of Bioavailability EnhancementPotential AdvantagesPotential Disadvantages
Lipid-Based Formulations (e.g., SEDDS) Improves drug solubilization in the GI tract, may enhance lymphatic uptake.Can significantly increase bioavailability, may reduce food effects.Formulation development can be complex.
Nanosuspensions Increases the surface area of the drug, leading to a faster dissolution rate.Applicable to a wide range of poorly soluble drugs.Physical stability of the nanosuspension can be a challenge.
Solid Dispersions The drug is dispersed in a carrier at the molecular level, improving its dissolution.Can lead to significant improvements in dissolution and bioavailability.The choice of carrier is critical and may require extensive screening.
Micronization Increases the surface area of the drug particles to enhance dissolution.A relatively simple and established technique.May not be sufficient for very poorly soluble compounds.

Experimental Protocols

Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound

  • Excipient Screening:

    • Determine the solubility of this compound in various oils (e.g., Labrafil® M 1944 CS, Capryol™ 90), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-solvents (e.g., Transcutol® HP, PEG 400).

  • Formulation Development:

    • Based on the solubility data, select an oil, surfactant, and co-solvent.

    • Prepare a series of blank formulations with varying ratios of the selected excipients.

    • Construct a ternary phase diagram to identify the self-emulsifying region.

  • Preparation of Drug-Loaded SEDDS:

    • Dissolve the required amount of this compound in the chosen oil phase with gentle heating and stirring.

    • Add the surfactant and co-solvent to the oil phase and mix until a clear, homogenous solution is obtained.

  • Characterization:

    • Visually assess the self-emulsification process by adding the formulation to water.

    • Measure the droplet size and zeta potential of the resulting emulsion.

    • Determine the drug content and encapsulation efficiency.

Protocol 2: Preparation of a Nanosuspension of this compound by Wet Media Milling

  • Slurry Preparation:

    • Disperse a known amount of this compound powder in an aqueous solution containing a stabilizer (e.g., a combination of a polymer and a surfactant, such as HPMC and sodium dodecyl sulfate).

  • Milling:

    • Transfer the slurry to a milling chamber containing milling media (e.g., yttrium-stabilized zirconium oxide beads).

    • Mill the suspension at a high speed for a predetermined time.

  • Particle Size Analysis:

    • Periodically withdraw samples and measure the particle size distribution using a laser diffraction or dynamic light scattering instrument until the desired particle size (typically < 500 nm) is achieved.

  • Post-Milling Processing:

    • Separate the nanosuspension from the milling media.

    • The nanosuspension can be used as a liquid dosage form or further processed (e.g., lyophilized) into a solid dosage form.

Visualizations

Troubleshooting_Low_Bioavailability start Low/Variable Bioavailability Observed in Animal Model check_solubility Is the compound poorly soluble in aqueous media? start->check_solubility check_formulation Is the current formulation a simple suspension? check_solubility->check_formulation Yes re_evaluate Re-evaluate pharmacokinetics in the animal model check_solubility->re_evaluate No (investigate other causes like high first-pass metabolism) improve_formulation Develop an enabling formulation (e.g., SEDDS, nanosuspension, solid dispersion) check_formulation->improve_formulation Yes optimize_vehicle Optimize the suspension vehicle (e.g., add co-solvents, surfactants) check_formulation->optimize_vehicle No improve_formulation->re_evaluate optimize_vehicle->re_evaluate

Caption: Troubleshooting workflow for low oral bioavailability.

Metabolic_Pathway Ro150778 Ro 15-0778 (Temarotene) (Oral Administration) Metabolism Rapid Biotransformation (in vivo, e.g., rat liver) Ro150778->Metabolism Ro146113 This compound (Phenolic Metabolite) Metabolism->Ro146113 High_Concentration Significantly Higher Plasma and Skin Concentrations (5-13x higher in plasma at 10h) Ro146113->High_Concentration

Caption: Metabolic conversion of Ro 15-0778 to this compound.

References

best practices for storing Ro 14-6113

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Ro 14-6113. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

1. How should I store this compound upon receipt?

Proper storage of this compound is crucial for maintaining its stability and integrity. Recommendations for storage are summarized in the table below.

FormStorage TemperatureDurationAdditional Notes
Powder -20°C3 years[1]Store in a dry and dark environment.[2]
In Solvent -80°C1 year[1]Use an appropriate solvent such as DMSO.

For shipping, this compound is typically transported with blue ice or at ambient temperature.[1]

2. What are the recommended guidelines for handling this compound?

As a precautionary measure, it is recommended to handle this compound in accordance with standard laboratory safety procedures. This includes the use of personal protective equipment (PPE) such as:

  • Gloves: To prevent skin contact.

  • Lab Coat: To protect personal clothing.

  • Safety Glasses: To prevent eye exposure.

Ensure adequate ventilation in the workspace when handling the compound.

3. How do I prepare a solution of this compound?

This compound is known to be soluble in Dimethyl Sulfoxide (DMSO).

Troubleshooting Guide

This section addresses potential issues that may arise during the use of this compound in experimental settings.

Issue 1: Inconsistent or unexpected experimental results.

  • Potential Cause: Compound degradation due to improper storage.

    • Solution: Review the storage conditions and duration of your this compound stock. Ensure that the compound has been stored at the recommended temperatures and protected from light. If degradation is suspected, it is advisable to use a fresh stock of the compound.

  • Potential Cause: Issues with solution preparation.

    • Solution: Verify the concentration of your stock solution and ensure complete dissolution in the solvent. If you observe any precipitation, gently warm the solution or sonicate to aid dissolution. Always prepare fresh working solutions from your stock for each experiment to minimize the risk of degradation in solution.

Experimental Workflow

The following diagram illustrates a general workflow for handling and preparing this compound for in vitro experiments.

experimental_workflow Experimental Workflow for this compound cluster_storage Storage cluster_preparation Solution Preparation cluster_experiment Experimentation storage_powder Store Powder at -20°C weigh Weigh Compound storage_powder->weigh Retrieve from storage storage_solution Store Solution at -80°C dissolve Dissolve in DMSO weigh->dissolve dissolve->storage_solution Store stock solution dilute Prepare Working Dilutions dissolve->dilute treat_cells Treat Cells/Tissues dilute->treat_cells analyze Analyze Results treat_cells->analyze

Caption: General workflow for this compound from storage to experimental use.

References

best practices for storing Ro 14-6113

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Ro 14-6113. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

1. How should I store this compound upon receipt?

Proper storage of this compound is crucial for maintaining its stability and integrity. Recommendations for storage are summarized in the table below.

FormStorage TemperatureDurationAdditional Notes
Powder -20°C3 years[1]Store in a dry and dark environment.[2]
In Solvent -80°C1 year[1]Use an appropriate solvent such as DMSO.

For shipping, this compound is typically transported with blue ice or at ambient temperature.[1]

2. What are the recommended guidelines for handling this compound?

As a precautionary measure, it is recommended to handle this compound in accordance with standard laboratory safety procedures. This includes the use of personal protective equipment (PPE) such as:

  • Gloves: To prevent skin contact.

  • Lab Coat: To protect personal clothing.

  • Safety Glasses: To prevent eye exposure.

Ensure adequate ventilation in the workspace when handling the compound.

3. How do I prepare a solution of this compound?

This compound is known to be soluble in Dimethyl Sulfoxide (DMSO).

Troubleshooting Guide

This section addresses potential issues that may arise during the use of this compound in experimental settings.

Issue 1: Inconsistent or unexpected experimental results.

  • Potential Cause: Compound degradation due to improper storage.

    • Solution: Review the storage conditions and duration of your this compound stock. Ensure that the compound has been stored at the recommended temperatures and protected from light. If degradation is suspected, it is advisable to use a fresh stock of the compound.

  • Potential Cause: Issues with solution preparation.

    • Solution: Verify the concentration of your stock solution and ensure complete dissolution in the solvent. If you observe any precipitation, gently warm the solution or sonicate to aid dissolution. Always prepare fresh working solutions from your stock for each experiment to minimize the risk of degradation in solution.

Experimental Workflow

The following diagram illustrates a general workflow for handling and preparing this compound for in vitro experiments.

experimental_workflow Experimental Workflow for this compound cluster_storage Storage cluster_preparation Solution Preparation cluster_experiment Experimentation storage_powder Store Powder at -20°C weigh Weigh Compound storage_powder->weigh Retrieve from storage storage_solution Store Solution at -80°C dissolve Dissolve in DMSO weigh->dissolve dissolve->storage_solution Store stock solution dilute Prepare Working Dilutions dissolve->dilute treat_cells Treat Cells/Tissues dilute->treat_cells analyze Analyze Results treat_cells->analyze

Caption: General workflow for this compound from storage to experimental use.

References

Technical Support Center: Interpreting Negative Results with Ro 14-6113 Control

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing Ro 14-6113 as a negative control in their experiments. It provides troubleshooting guidance and frequently asked questions (FAQs) to help interpret unexpected or negative results, ensuring the integrity and validity of your experimental findings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a negative control?

This compound is a metabolite of the synthetic retinoid, Temarotene (Ro 15-0778). It is classified as an inactive retinoid because it does not elicit the typical biological responses associated with active retinoids, such as all-trans-retinoic acid (ATRA). Its primary use in research is as a negative control to demonstrate the specificity of the effects observed with active retinoid compounds. In essence, any biological effect observed in the presence of an active retinoid should be absent in the presence of this compound.

Q2: What is the mechanism of action of active retinoids, and why is this compound considered inactive?

Active retinoids exert their effects by binding to and activating nuclear receptors known as Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). These receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences called Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby regulating gene transcription. This signaling pathway is crucial for various cellular processes, including differentiation, proliferation, and apoptosis.

This compound is considered inactive because it does not effectively bind to and/or activate RARs and RXRs. Consequently, it fails to initiate the downstream signaling cascade that leads to changes in gene expression.

Q3: I am not seeing the expected lack of effect with my this compound control. What could be the reason?

If you observe a biological effect with your this compound control, it is crucial to troubleshoot the experiment to identify the source of the unexpected activity. This guide provides a systematic approach to pinpointing the issue.

Data Presentation: Comparative Activity of Retinoids

To underscore the inactive nature of this compound, the following table summarizes the expected activities of this compound in comparison to a known active retinoid, all-trans-retinoic acid (ATRA).

CompoundTarget ReceptorsExpected Biological ActivityRationale for Activity/Inactivity
All-trans-retinoic acid (ATRA) RARα, RARβ, RARγAgonistBinds to and activates RARs, leading to the regulation of target gene expression.
This compound RARs, RXRsInactive (Negative Control)Does not significantly bind to or activate RARs and RXRs, thus failing to initiate the retinoid signaling pathway.

Experimental Protocols

Below are example protocols where this compound is used as a negative control.

Protocol 1: Cell Differentiation Assay

This protocol outlines a general procedure to assess the effect of retinoids on the differentiation of a model cell line (e.g., HL-60 promyelocytic leukemia cells).

1. Materials:

  • Cell line of interest (e.g., HL-60)

  • Complete cell culture medium

  • All-trans-retinoic acid (ATRA) - Positive Control

  • This compound - Negative Control

  • Vehicle (e.g., DMSO) - Vehicle Control

  • Assay plates (e.g., 96-well plates)

  • Differentiation marker assay reagents (e.g., Nitroblue Tetrazolium [NBT] for superoxide production in differentiated myeloid cells)

  • Plate reader

2. Stock Solution Preparation:

  • Prepare a 10 mM stock solution of ATRA in DMSO.

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Store stock solutions at -20°C or -80°C, protected from light.

3. Experimental Procedure:

  • Seed cells at an appropriate density in a 96-well plate and allow them to attach overnight.

  • Prepare serial dilutions of ATRA and this compound in complete cell culture medium. A typical final concentration for ATRA is 1 µM, and for this compound, a matching concentration should be used.

  • Include a vehicle control group treated with the same concentration of DMSO as the highest concentration of the test compounds.

  • Remove the old medium from the cells and add the media containing the test compounds, negative control, and vehicle control.

  • Incubate the plate for the desired period (e.g., 72-96 hours) under standard cell culture conditions.

  • Assess cell differentiation using a suitable method. For HL-60 cells, this can be the NBT reduction assay.

  • Measure the appropriate endpoint (e.g., absorbance at 570 nm for the NBT assay) using a plate reader.

4. Expected Results:

  • ATRA-treated cells: Show a significant increase in the differentiation marker compared to the vehicle control.

  • This compound-treated cells: Show no significant difference in the differentiation marker compared to the vehicle control.

  • Vehicle-treated cells: Represent the basal level of differentiation.

Protocol 2: Nitric Oxide Synthase (NOS) Activity Assay

This protocol is based on studies where retinoids were shown to modulate nitric oxide production.

1. Materials:

  • Cell line or primary cells of interest (e.g., vascular smooth muscle cells)

  • Complete cell culture medium

  • Lipopolysaccharide (LPS) or Interleukin-1β (IL-1β) to induce NOS

  • All-trans-retinoic acid (ATRA) - Test Compound

  • This compound - Negative Control

  • Vehicle (e.g., DMSO) - Vehicle Control

  • Griess Reagent kit for nitrite determination

  • Plate reader

2. Experimental Procedure:

  • Seed cells in a suitable plate and grow to confluency.

  • Pre-treat the cells with various concentrations of ATRA, this compound, or vehicle for a specified time (e.g., 24 hours).

  • Induce NOS expression and activity by adding LPS (e.g., 1 µg/mL) or IL-1β (e.g., 10 ng/mL) to the medium.

  • Incubate for an additional period (e.g., 24 hours).

  • Collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess Reagent according to the manufacturer's instructions.

  • Measure the absorbance at 540 nm using a plate reader.

3. Expected Results:

  • LPS/IL-1β + Vehicle-treated cells: Show a significant increase in nitrite production compared to untreated cells.

  • LPS/IL-1β + ATRA-treated cells: May show a concentration-dependent inhibition of nitrite production.[1]

  • LPS/IL-1β + this compound-treated cells: Should show no significant difference in nitrite production compared to the LPS/IL-1β + Vehicle-treated cells.[1]

Troubleshooting Guide: Interpreting Unexpected Results with this compound

Encountering a biological effect with a negative control can be perplexing. The following troubleshooting guide, presented in a logical workflow, will help you diagnose the potential issues.

Troubleshooting_Negative_Control cluster_investigation Initial Investigation cluster_troubleshooting Systematic Troubleshooting start Unexpected Activity Observed with this compound Control q1 Is the observed effect statistically significant compared to the vehicle control? start->q1 a1_yes Yes q1->a1_yes a1_no No, effect is minor or within error bars. q1->a1_no conclusion_yes Proceed with systematic troubleshooting. a1_yes->conclusion_yes conclusion_no Result may be due to normal experimental variability. Consider repeating the experiment with more replicates. a1_no->conclusion_no check_compound Verify this compound Integrity: - Confirm identity (e.g., via mass spectrometry). - Check for contamination with active retinoids. - Assess purity. check_protocol Review Experimental Protocol: - Were correct concentrations used? - Was there a pipetting error? - Was the correct compound added to the well? check_compound->check_protocol check_vehicle Evaluate Vehicle Control: - Is the vehicle (e.g., DMSO) causing toxicity or other off-target effects at the concentration used? check_protocol->check_vehicle check_assay Assess Assay Specificity: - Could the assay be detecting a non-specific effect unrelated to RAR/RXR activation? check_vehicle->check_assay conclusion_yes->check_compound

Caption: Troubleshooting workflow for unexpected activity with this compound.

Detailed Troubleshooting Steps

If your this compound control shows unexpected activity, follow these steps:

  • Verify the Integrity of this compound:

    • Identity and Purity: If possible, confirm the identity and purity of your this compound stock using analytical methods such as mass spectrometry or HPLC. Contamination with even a small amount of an active retinoid can produce a biological effect.

    • Proper Storage: Ensure that the compound has been stored correctly (typically at -20°C or -80°C, protected from light) to prevent degradation.

    • Source: Consider the possibility of a mislabeled or contaminated compound from the supplier.

  • Review Your Experimental Protocol:

    • Concentration Calculations: Double-check all calculations for stock solutions and final working concentrations. An error in dilution could lead to a much higher concentration of the compound than intended.

    • Pipetting Accuracy: Ensure that pipettes are properly calibrated and that there were no errors in adding the compounds to the experimental wells.

    • Plate Layout: Review your plate map to rule out the possibility of adding the wrong compound to the negative control wells.

  • Evaluate the Vehicle Control:

    • Toxicity: At higher concentrations, the vehicle (commonly DMSO) can have cytotoxic or other off-target effects. Compare the morphology and viability of your vehicle-treated cells to untreated cells. If the vehicle is causing stress, it could potentiate a weak, non-specific effect of this compound.

  • Assess Assay Specificity:

    • Off-Target Effects: Consider whether your assay is truly specific for the retinoid signaling pathway. Could this compound be having an off-target effect that is independent of RAR/RXR activation but still results in a signal in your assay? Review the literature for any known non-canonical activities of this compound or related compounds.

  • Consider the Cellular Context:

    • Metabolism: It is theoretically possible that in certain cell types, this compound could be metabolized to an active compound. While unlikely to be a common issue, it is a possibility in novel experimental systems.

By systematically working through these troubleshooting steps, you can identify the source of the unexpected activity in your this compound negative control and ensure the reliability of your experimental data. If the issue persists, contacting the supplier of the compound for more information on its quality control is recommended.

References

Technical Support Center: Interpreting Negative Results with Ro 14-6113 Control

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing Ro 14-6113 as a negative control in their experiments. It provides troubleshooting guidance and frequently asked questions (FAQs) to help interpret unexpected or negative results, ensuring the integrity and validity of your experimental findings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a negative control?

This compound is a metabolite of the synthetic retinoid, Temarotene (Ro 15-0778). It is classified as an inactive retinoid because it does not elicit the typical biological responses associated with active retinoids, such as all-trans-retinoic acid (ATRA). Its primary use in research is as a negative control to demonstrate the specificity of the effects observed with active retinoid compounds. In essence, any biological effect observed in the presence of an active retinoid should be absent in the presence of this compound.

Q2: What is the mechanism of action of active retinoids, and why is this compound considered inactive?

Active retinoids exert their effects by binding to and activating nuclear receptors known as Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). These receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences called Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby regulating gene transcription. This signaling pathway is crucial for various cellular processes, including differentiation, proliferation, and apoptosis.

This compound is considered inactive because it does not effectively bind to and/or activate RARs and RXRs. Consequently, it fails to initiate the downstream signaling cascade that leads to changes in gene expression.

Q3: I am not seeing the expected lack of effect with my this compound control. What could be the reason?

If you observe a biological effect with your this compound control, it is crucial to troubleshoot the experiment to identify the source of the unexpected activity. This guide provides a systematic approach to pinpointing the issue.

Data Presentation: Comparative Activity of Retinoids

To underscore the inactive nature of this compound, the following table summarizes the expected activities of this compound in comparison to a known active retinoid, all-trans-retinoic acid (ATRA).

CompoundTarget ReceptorsExpected Biological ActivityRationale for Activity/Inactivity
All-trans-retinoic acid (ATRA) RARα, RARβ, RARγAgonistBinds to and activates RARs, leading to the regulation of target gene expression.
This compound RARs, RXRsInactive (Negative Control)Does not significantly bind to or activate RARs and RXRs, thus failing to initiate the retinoid signaling pathway.

Experimental Protocols

Below are example protocols where this compound is used as a negative control.

Protocol 1: Cell Differentiation Assay

This protocol outlines a general procedure to assess the effect of retinoids on the differentiation of a model cell line (e.g., HL-60 promyelocytic leukemia cells).

1. Materials:

  • Cell line of interest (e.g., HL-60)

  • Complete cell culture medium

  • All-trans-retinoic acid (ATRA) - Positive Control

  • This compound - Negative Control

  • Vehicle (e.g., DMSO) - Vehicle Control

  • Assay plates (e.g., 96-well plates)

  • Differentiation marker assay reagents (e.g., Nitroblue Tetrazolium [NBT] for superoxide production in differentiated myeloid cells)

  • Plate reader

2. Stock Solution Preparation:

  • Prepare a 10 mM stock solution of ATRA in DMSO.

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Store stock solutions at -20°C or -80°C, protected from light.

3. Experimental Procedure:

  • Seed cells at an appropriate density in a 96-well plate and allow them to attach overnight.

  • Prepare serial dilutions of ATRA and this compound in complete cell culture medium. A typical final concentration for ATRA is 1 µM, and for this compound, a matching concentration should be used.

  • Include a vehicle control group treated with the same concentration of DMSO as the highest concentration of the test compounds.

  • Remove the old medium from the cells and add the media containing the test compounds, negative control, and vehicle control.

  • Incubate the plate for the desired period (e.g., 72-96 hours) under standard cell culture conditions.

  • Assess cell differentiation using a suitable method. For HL-60 cells, this can be the NBT reduction assay.

  • Measure the appropriate endpoint (e.g., absorbance at 570 nm for the NBT assay) using a plate reader.

4. Expected Results:

  • ATRA-treated cells: Show a significant increase in the differentiation marker compared to the vehicle control.

  • This compound-treated cells: Show no significant difference in the differentiation marker compared to the vehicle control.

  • Vehicle-treated cells: Represent the basal level of differentiation.

Protocol 2: Nitric Oxide Synthase (NOS) Activity Assay

This protocol is based on studies where retinoids were shown to modulate nitric oxide production.

1. Materials:

  • Cell line or primary cells of interest (e.g., vascular smooth muscle cells)

  • Complete cell culture medium

  • Lipopolysaccharide (LPS) or Interleukin-1β (IL-1β) to induce NOS

  • All-trans-retinoic acid (ATRA) - Test Compound

  • This compound - Negative Control

  • Vehicle (e.g., DMSO) - Vehicle Control

  • Griess Reagent kit for nitrite determination

  • Plate reader

2. Experimental Procedure:

  • Seed cells in a suitable plate and grow to confluency.

  • Pre-treat the cells with various concentrations of ATRA, this compound, or vehicle for a specified time (e.g., 24 hours).

  • Induce NOS expression and activity by adding LPS (e.g., 1 µg/mL) or IL-1β (e.g., 10 ng/mL) to the medium.

  • Incubate for an additional period (e.g., 24 hours).

  • Collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess Reagent according to the manufacturer's instructions.

  • Measure the absorbance at 540 nm using a plate reader.

3. Expected Results:

  • LPS/IL-1β + Vehicle-treated cells: Show a significant increase in nitrite production compared to untreated cells.

  • LPS/IL-1β + ATRA-treated cells: May show a concentration-dependent inhibition of nitrite production.[1]

  • LPS/IL-1β + this compound-treated cells: Should show no significant difference in nitrite production compared to the LPS/IL-1β + Vehicle-treated cells.[1]

Troubleshooting Guide: Interpreting Unexpected Results with this compound

Encountering a biological effect with a negative control can be perplexing. The following troubleshooting guide, presented in a logical workflow, will help you diagnose the potential issues.

Troubleshooting_Negative_Control cluster_investigation Initial Investigation cluster_troubleshooting Systematic Troubleshooting start Unexpected Activity Observed with this compound Control q1 Is the observed effect statistically significant compared to the vehicle control? start->q1 a1_yes Yes q1->a1_yes a1_no No, effect is minor or within error bars. q1->a1_no conclusion_yes Proceed with systematic troubleshooting. a1_yes->conclusion_yes conclusion_no Result may be due to normal experimental variability. Consider repeating the experiment with more replicates. a1_no->conclusion_no check_compound Verify this compound Integrity: - Confirm identity (e.g., via mass spectrometry). - Check for contamination with active retinoids. - Assess purity. check_protocol Review Experimental Protocol: - Were correct concentrations used? - Was there a pipetting error? - Was the correct compound added to the well? check_compound->check_protocol check_vehicle Evaluate Vehicle Control: - Is the vehicle (e.g., DMSO) causing toxicity or other off-target effects at the concentration used? check_protocol->check_vehicle check_assay Assess Assay Specificity: - Could the assay be detecting a non-specific effect unrelated to RAR/RXR activation? check_vehicle->check_assay conclusion_yes->check_compound

Caption: Troubleshooting workflow for unexpected activity with this compound.

Detailed Troubleshooting Steps

If your this compound control shows unexpected activity, follow these steps:

  • Verify the Integrity of this compound:

    • Identity and Purity: If possible, confirm the identity and purity of your this compound stock using analytical methods such as mass spectrometry or HPLC. Contamination with even a small amount of an active retinoid can produce a biological effect.

    • Proper Storage: Ensure that the compound has been stored correctly (typically at -20°C or -80°C, protected from light) to prevent degradation.

    • Source: Consider the possibility of a mislabeled or contaminated compound from the supplier.

  • Review Your Experimental Protocol:

    • Concentration Calculations: Double-check all calculations for stock solutions and final working concentrations. An error in dilution could lead to a much higher concentration of the compound than intended.

    • Pipetting Accuracy: Ensure that pipettes are properly calibrated and that there were no errors in adding the compounds to the experimental wells.

    • Plate Layout: Review your plate map to rule out the possibility of adding the wrong compound to the negative control wells.

  • Evaluate the Vehicle Control:

    • Toxicity: At higher concentrations, the vehicle (commonly DMSO) can have cytotoxic or other off-target effects. Compare the morphology and viability of your vehicle-treated cells to untreated cells. If the vehicle is causing stress, it could potentiate a weak, non-specific effect of this compound.

  • Assess Assay Specificity:

    • Off-Target Effects: Consider whether your assay is truly specific for the retinoid signaling pathway. Could this compound be having an off-target effect that is independent of RAR/RXR activation but still results in a signal in your assay? Review the literature for any known non-canonical activities of this compound or related compounds.

  • Consider the Cellular Context:

    • Metabolism: It is theoretically possible that in certain cell types, this compound could be metabolized to an active compound. While unlikely to be a common issue, it is a possibility in novel experimental systems.

By systematically working through these troubleshooting steps, you can identify the source of the unexpected activity in your this compound negative control and ensure the reliability of your experimental data. If the issue persists, contacting the supplier of the compound for more information on its quality control is recommended.

References

Validation & Comparative

A Comparative Guide to the Immunosuppressive Properties of Ro 14-6113 and Cyclosporin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the immunosuppressive agents Ro 14-6113 and the well-established drug, Cyclosporin A. The information presented herein is intended to assist researchers in understanding the similarities and differences between these two compounds, supported by available experimental data.

Introduction

Cyclosporin A (CsA) is a potent calcineurin inhibitor widely used in clinical practice to prevent organ transplant rejection and to treat various autoimmune diseases. Its mechanism of action involves the suppression of T-cell activation and proliferation, primarily through the inhibition of interleukin-2 (IL-2) gene transcription. This compound is a metabolite of the arotinoid temarotene (Ro 15-0778) and has demonstrated significant immunomodulatory activities.[1][2] Like CsA, this compound has been shown to inhibit T-cell proliferation and the secretion of key pro-inflammatory cytokines.[1][2] This guide offers a comparative analysis of their performance based on in vitro studies.

Quantitative Data Comparison

The following tables summarize the available quantitative data on the immunosuppressive effects of this compound and Cyclosporin A. It is important to note that direct head-to-head studies providing IC50 values for this compound are limited in the public domain. The data for Cyclosporin A is more extensively documented.

Table 1: Inhibition of T-Cell Proliferation

CompoundAssay TypeStimulantIC50Citation
This compound T-Cell ProliferationMitogen/AlloantigenData not available[1]
Cyclosporin A T-Cell ProliferationMitogen (PHA)~10 ng/mL
Mixed Lymphocyte Reaction (MLR)Alloantigen19 ± 4 µg/L

Table 2: Inhibition of Cytokine Secretion

CompoundCytokineInhibitionIC50Citation
This compound IL-2, IFN-γ, TNF-αInhibits secretionData not available
Cyclosporin A IFN-γ>90%8.0 ng/mL
TNF-β>90%-
TNF-α~70%9.5 ng/mL (LT/TNF activity)

Table 3: Effect on IL-2 Receptor Expression

CompoundEffect on IL-2 Receptor ExpressionCitation
This compound More effective inhibitor than Cyclosporin A
Cyclosporin A Inhibits IL-2 receptor expression

Signaling Pathways

The mechanisms by which this compound and Cyclosporin A exert their immunosuppressive effects are distinct, targeting different intracellular signaling cascades.

cyclosporin_a_pathway cluster_cell T-Lymphocyte cluster_nucleus TCR T-Cell Receptor (TCR) / CD28 PLC PLCγ TCR->PLC Signal Transduction IP3 IP3 PLC->IP3 Ca Ca²⁺ IP3->Ca Release from ER Calmodulin Calmodulin Ca->Calmodulin binds Calcineurin Calcineurin Calmodulin->Calcineurin activates NFATp NFAT (phosphorylated) Calcineurin->NFATp dephosphorylates NFAT NFAT (dephosphorylated) NFATp->NFAT Nucleus Nucleus NFAT->Nucleus translocates to IL2_gene IL-2 Gene NFAT->IL2_gene activates transcription IL2_mRNA IL-2 mRNA IL2_gene->IL2_mRNA IL2_protein IL-2 Protein IL2_mRNA->IL2_protein translation T-Cell Proliferation T-Cell Proliferation IL2_protein->T-Cell Proliferation drives CyclosporinA Cyclosporin A Cyclophilin Cyclophilin CyclosporinA->Cyclophilin binds CsA_Complex Cyclosporin A - Cyclophilin Complex Cyclophilin->CsA_Complex CsA_Complex->Calcineurin inhibits ro146113_pathway cluster_cell T-Lymphocyte cluster_nucleus Ro146113 This compound RXR Retinoid X Receptor (RXR) Ro146113->RXR binds Heterodimer RXR-RAR Heterodimer RXR->Heterodimer RAR Retinoic Acid Receptor (RAR) RAR->Heterodimer Nucleus Nucleus Heterodimer->Nucleus translocates to RARE Retinoic Acid Response Element (RARE) Heterodimer->RARE binds to Target_Genes Target Genes (e.g., related to proliferation, cytokine production) RARE->Target_Genes regulates Transcription_Modulation Modulation of Gene Transcription Target_Genes->Transcription_Modulation Inhibition of T-Cell\n Proliferation & Cytokine Secretion Inhibition of T-Cell Proliferation & Cytokine Secretion Transcription_Modulation->Inhibition of T-Cell\n Proliferation & Cytokine Secretion tcell_proliferation_workflow Isolate_PBMCs 1. Isolate PBMCs from whole blood CFSE_Labeling 2. Label PBMCs with CFSE Isolate_PBMCs->CFSE_Labeling Culture_Setup 3. Culture CFSE-labeled PBMCs with mitogen/alloantigen and test compounds CFSE_Labeling->Culture_Setup Incubation 4. Incubate for 3-5 days Culture_Setup->Incubation Staining 5. Stain for T-cell markers (e.g., CD3, CD4, CD8) Incubation->Staining Flow_Cytometry 6. Acquire data on a flow cytometer Staining->Flow_Cytometry Analysis 7. Analyze CFSE dilution to quantify proliferation Flow_Cytometry->Analysis cytokine_elisa_workflow Isolate_PBMCs 1. Isolate PBMCs from whole blood Culture_Setup 2. Culture PBMCs with mitogen and test compounds Isolate_PBMCs->Culture_Setup Incubation 3. Incubate for 24-72 hours Culture_Setup->Incubation Collect_Supernatant 4. Collect culture supernatants Incubation->Collect_Supernatant ELISA 5. Perform ELISA for specific cytokines (IL-2, IFN-γ, TNF-α) Collect_Supernatant->ELISA Data_Analysis 6. Quantify cytokine concentrations ELISA->Data_Analysis

References

A Comparative Guide to the Immunosuppressive Properties of Ro 14-6113 and Cyclosporin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the immunosuppressive agents Ro 14-6113 and the well-established drug, Cyclosporin A. The information presented herein is intended to assist researchers in understanding the similarities and differences between these two compounds, supported by available experimental data.

Introduction

Cyclosporin A (CsA) is a potent calcineurin inhibitor widely used in clinical practice to prevent organ transplant rejection and to treat various autoimmune diseases. Its mechanism of action involves the suppression of T-cell activation and proliferation, primarily through the inhibition of interleukin-2 (IL-2) gene transcription. This compound is a metabolite of the arotinoid temarotene (Ro 15-0778) and has demonstrated significant immunomodulatory activities.[1][2] Like CsA, this compound has been shown to inhibit T-cell proliferation and the secretion of key pro-inflammatory cytokines.[1][2] This guide offers a comparative analysis of their performance based on in vitro studies.

Quantitative Data Comparison

The following tables summarize the available quantitative data on the immunosuppressive effects of this compound and Cyclosporin A. It is important to note that direct head-to-head studies providing IC50 values for this compound are limited in the public domain. The data for Cyclosporin A is more extensively documented.

Table 1: Inhibition of T-Cell Proliferation

CompoundAssay TypeStimulantIC50Citation
This compound T-Cell ProliferationMitogen/AlloantigenData not available[1]
Cyclosporin A T-Cell ProliferationMitogen (PHA)~10 ng/mL
Mixed Lymphocyte Reaction (MLR)Alloantigen19 ± 4 µg/L

Table 2: Inhibition of Cytokine Secretion

CompoundCytokineInhibitionIC50Citation
This compound IL-2, IFN-γ, TNF-αInhibits secretionData not available
Cyclosporin A IFN-γ>90%8.0 ng/mL
TNF-β>90%-
TNF-α~70%9.5 ng/mL (LT/TNF activity)

Table 3: Effect on IL-2 Receptor Expression

CompoundEffect on IL-2 Receptor ExpressionCitation
This compound More effective inhibitor than Cyclosporin A
Cyclosporin A Inhibits IL-2 receptor expression

Signaling Pathways

The mechanisms by which this compound and Cyclosporin A exert their immunosuppressive effects are distinct, targeting different intracellular signaling cascades.

cyclosporin_a_pathway cluster_cell T-Lymphocyte cluster_nucleus TCR T-Cell Receptor (TCR) / CD28 PLC PLCγ TCR->PLC Signal Transduction IP3 IP3 PLC->IP3 Ca Ca²⁺ IP3->Ca Release from ER Calmodulin Calmodulin Ca->Calmodulin binds Calcineurin Calcineurin Calmodulin->Calcineurin activates NFATp NFAT (phosphorylated) Calcineurin->NFATp dephosphorylates NFAT NFAT (dephosphorylated) NFATp->NFAT Nucleus Nucleus NFAT->Nucleus translocates to IL2_gene IL-2 Gene NFAT->IL2_gene activates transcription IL2_mRNA IL-2 mRNA IL2_gene->IL2_mRNA IL2_protein IL-2 Protein IL2_mRNA->IL2_protein translation T-Cell Proliferation T-Cell Proliferation IL2_protein->T-Cell Proliferation drives CyclosporinA Cyclosporin A Cyclophilin Cyclophilin CyclosporinA->Cyclophilin binds CsA_Complex Cyclosporin A - Cyclophilin Complex Cyclophilin->CsA_Complex CsA_Complex->Calcineurin inhibits ro146113_pathway cluster_cell T-Lymphocyte cluster_nucleus Ro146113 This compound RXR Retinoid X Receptor (RXR) Ro146113->RXR binds Heterodimer RXR-RAR Heterodimer RXR->Heterodimer RAR Retinoic Acid Receptor (RAR) RAR->Heterodimer Nucleus Nucleus Heterodimer->Nucleus translocates to RARE Retinoic Acid Response Element (RARE) Heterodimer->RARE binds to Target_Genes Target Genes (e.g., related to proliferation, cytokine production) RARE->Target_Genes regulates Transcription_Modulation Modulation of Gene Transcription Target_Genes->Transcription_Modulation Inhibition of T-Cell\n Proliferation & Cytokine Secretion Inhibition of T-Cell Proliferation & Cytokine Secretion Transcription_Modulation->Inhibition of T-Cell\n Proliferation & Cytokine Secretion tcell_proliferation_workflow Isolate_PBMCs 1. Isolate PBMCs from whole blood CFSE_Labeling 2. Label PBMCs with CFSE Isolate_PBMCs->CFSE_Labeling Culture_Setup 3. Culture CFSE-labeled PBMCs with mitogen/alloantigen and test compounds CFSE_Labeling->Culture_Setup Incubation 4. Incubate for 3-5 days Culture_Setup->Incubation Staining 5. Stain for T-cell markers (e.g., CD3, CD4, CD8) Incubation->Staining Flow_Cytometry 6. Acquire data on a flow cytometer Staining->Flow_Cytometry Analysis 7. Analyze CFSE dilution to quantify proliferation Flow_Cytometry->Analysis cytokine_elisa_workflow Isolate_PBMCs 1. Isolate PBMCs from whole blood Culture_Setup 2. Culture PBMCs with mitogen and test compounds Isolate_PBMCs->Culture_Setup Incubation 3. Incubate for 24-72 hours Culture_Setup->Incubation Collect_Supernatant 4. Collect culture supernatants Incubation->Collect_Supernatant ELISA 5. Perform ELISA for specific cytokines (IL-2, IFN-γ, TNF-α) Collect_Supernatant->ELISA Data_Analysis 6. Quantify cytokine concentrations ELISA->Data_Analysis

References

Differential Effects of Ro 14-6113 and Other Retinoids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of Ro 14-6113, a metabolite of the arotinoid temarotene (Ro 15-0778), with other well-characterized retinoids. The information presented herein is intended to support research and drug development efforts by providing a clear, data-driven overview of the differential effects of these compounds.

Executive Summary

This compound exhibits a distinct pharmacological profile compared to classical retinoids such as all-trans retinoic acid (ATRA) and isotretinoin. While classical retinoids exert their effects primarily through binding to and activating retinoic acid receptors (RARs) and retinoid X receptors (RXRs), this compound has been shown to be inactive in assays dependent on direct RAR-mediated transcriptional activation, such as the induction of differentiation in HL-60 promyelocytic leukemia cells. However, this compound demonstrates significant immunomodulatory properties, including the inhibition of T-cell proliferation and the secretion of pro-inflammatory cytokines, with a potency comparable to or, in some aspects, greater than the immunosuppressant ciclosporin A. This suggests a mechanism of action that may be independent of classical retinoid receptor signaling pathways.

Comparative Data on Biological Activities

The following tables summarize the quantitative data on the differential effects of this compound and other retinoids across various biological assays.

Table 1: Induction of Differentiation in HL-60 Cells

CompoundActivity
This compound Inactive [1]
Temarotene (Ro 15-0778)Inactive[1]
Tretinoin (all-trans retinoic acid)Active[1]
Isotretinoin (13-cis-retinoic acid)Active[1]
AcitretinActive[1]
Ro 13-7410Active
Ro 13-6307Active

Table 2: Inhibition of Nitric Oxide Synthesis

CompoundConcentrationEffect on IL-1β-induced Nitrite Production
This compound 0.1-10 µM No effect
All-trans-retinoic acid (ATRA)0.1-10 µMConcentration-dependent inhibition

Table 3: Immunomodulatory Effects - T-Cell Proliferation and Cytokine Secretion

CompoundAssayResultComparison
This compound Mitogen/Alloantigen-induced T-cell proliferationInhibitionMore effective than Temarotene
This compound Interleukin-2 (IL-2) secretionInhibitionSimilar to Ciclosporin A
This compound Interferon-gamma (IFN-γ) secretionInhibitionSimilar to Ciclosporin A
This compound Tumor Necrosis Factor-alpha (TNF-α) secretionInhibitionSimilar to Ciclosporin A
This compound IL-2 receptor expressionInhibitionMore effective than Ciclosporin A
Temarotene (Ro 15-0778)Mitogen/Alloantigen-induced T-cell proliferationLess effective inhibition than this compound-
Temarotene (Ro 15-0778)Cytokine (IL-2, IFN-γ, TNF-α) secretionNo activity-
Ciclosporin AMitogen/Alloantigen-induced T-cell proliferationInhibition-
Ciclosporin ACytokine (IL-2, IFN-γ, TNF-α) secretionInhibition-

Experimental Protocols

1. Induction of Differentiation in HL-60 Cells

  • Cell Culture: Human promyelocytic leukemia HL-60 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded at a density of 2 x 10^5 cells/mL and treated with various concentrations of the test retinoids (e.g., this compound, ATRA, isotretinoin) or vehicle control (e.g., DMSO).

  • Differentiation Assay: After a 72-hour incubation period, cell differentiation is assessed by the nitroblue tetrazolium (NBT) reduction assay. Differentiated cells, capable of producing superoxide anions, reduce NBT to formazan, which is a dark blue, insoluble compound. The percentage of NBT-positive cells is determined by counting at least 200 cells under a light microscope.

2. Inhibition of Nitric Oxide Synthesis

  • Cell Culture: Rat aortic vascular smooth muscle (VSM) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.

  • Treatment: Confluent VSM cells are pre-treated with various concentrations of this compound or other retinoids for a specified period (e.g., 24 hours) before stimulation with interleukin-1β (IL-1β) to induce nitric oxide synthase (NOS).

  • Nitrite Measurement: Nitric oxide production is quantified by measuring the accumulation of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent. The absorbance is measured at 540 nm, and the nitrite concentration is determined from a sodium nitrite standard curve.

3. T-Cell Proliferation Assay

  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

  • Stimulation: PBMCs are stimulated with a mitogen (e.g., phytohemagglutinin (PHA)) or in a mixed lymphocyte reaction (MLR) with allogeneic irradiated PBMCs in 96-well plates.

  • Treatment: Test compounds (this compound, temarotene, ciclosporin A) are added to the cultures at various concentrations.

  • Proliferation Measurement: After a 3-5 day incubation period, T-cell proliferation is assessed by the incorporation of [3H]-thymidine or by using a dye dilution assay (e.g., CFSE) followed by flow cytometric analysis.

4. Cytokine Secretion Assay

  • Cell Culture and Stimulation: PBMCs are stimulated as described in the T-cell proliferation assay.

  • Treatment: Test compounds are added to the cultures at various concentrations.

  • Cytokine Measurement: After 24-48 hours of incubation, culture supernatants are collected. The concentrations of cytokines such as IL-2, IFN-γ, and TNF-α are quantified using specific enzyme-linked immunosorbent assays (ELISAs).

Signaling Pathways and Mechanisms of Action

The differential effects of this compound compared to classical retinoids can be attributed to their distinct interactions with cellular signaling pathways.

Classical Retinoid Signaling Pathway

Classical retinoids like ATRA diffuse into the cell and bind to cellular retinoic acid-binding proteins (CRABPs). They are then transported to the nucleus where they bind to and activate RARs. RARs form heterodimers with RXRs, and this complex binds to retinoic acid response elements (RAREs) on the DNA, leading to the transcription of target genes involved in cell differentiation, proliferation, and apoptosis.

Classical Retinoid Signaling Pathway cluster_cell Target Cell cluster_nucleus Nucleus ATRA All-trans Retinoic Acid (ATRA) CRABP CRABP ATRA->CRABP Binds ATRA_CRABP ATRA-CRABP Complex CRABP->ATRA_CRABP RAR RAR ATRA_CRABP->RAR Translocates to Nucleus RAR_RXR RAR-RXR Heterodimer RAR->RAR_RXR RXR RXR RXR->RAR_RXR RARE RARE (DNA) RAR_RXR->RARE Binds Gene Target Gene Transcription RARE->Gene Activates Proposed Differential Signaling of this compound cluster_tcell T-Cell cluster_classical Classical Retinoid Pathway TCR TCR Activation Signaling Downstream Signaling (e.g., NF-κB, AP-1) TCR->Signaling Cytokine Cytokine Gene Transcription (IL-2, IFN-γ, TNF-α) Signaling->Cytokine Proliferation T-Cell Proliferation Signaling->Proliferation Ro146113 This compound Ro146113->Signaling Inhibits RAR_RXR_inactive RAR/RXR Pathway (Inactive) Ro146113_inactive This compound Ro146113_inactive->RAR_RXR_inactive No significant interaction

References

Differential Effects of Ro 14-6113 and Other Retinoids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of Ro 14-6113, a metabolite of the arotinoid temarotene (Ro 15-0778), with other well-characterized retinoids. The information presented herein is intended to support research and drug development efforts by providing a clear, data-driven overview of the differential effects of these compounds.

Executive Summary

This compound exhibits a distinct pharmacological profile compared to classical retinoids such as all-trans retinoic acid (ATRA) and isotretinoin. While classical retinoids exert their effects primarily through binding to and activating retinoic acid receptors (RARs) and retinoid X receptors (RXRs), this compound has been shown to be inactive in assays dependent on direct RAR-mediated transcriptional activation, such as the induction of differentiation in HL-60 promyelocytic leukemia cells. However, this compound demonstrates significant immunomodulatory properties, including the inhibition of T-cell proliferation and the secretion of pro-inflammatory cytokines, with a potency comparable to or, in some aspects, greater than the immunosuppressant ciclosporin A. This suggests a mechanism of action that may be independent of classical retinoid receptor signaling pathways.

Comparative Data on Biological Activities

The following tables summarize the quantitative data on the differential effects of this compound and other retinoids across various biological assays.

Table 1: Induction of Differentiation in HL-60 Cells

CompoundActivity
This compound Inactive [1]
Temarotene (Ro 15-0778)Inactive[1]
Tretinoin (all-trans retinoic acid)Active[1]
Isotretinoin (13-cis-retinoic acid)Active[1]
AcitretinActive[1]
Ro 13-7410Active
Ro 13-6307Active

Table 2: Inhibition of Nitric Oxide Synthesis

CompoundConcentrationEffect on IL-1β-induced Nitrite Production
This compound 0.1-10 µM No effect
All-trans-retinoic acid (ATRA)0.1-10 µMConcentration-dependent inhibition

Table 3: Immunomodulatory Effects - T-Cell Proliferation and Cytokine Secretion

CompoundAssayResultComparison
This compound Mitogen/Alloantigen-induced T-cell proliferationInhibitionMore effective than Temarotene
This compound Interleukin-2 (IL-2) secretionInhibitionSimilar to Ciclosporin A
This compound Interferon-gamma (IFN-γ) secretionInhibitionSimilar to Ciclosporin A
This compound Tumor Necrosis Factor-alpha (TNF-α) secretionInhibitionSimilar to Ciclosporin A
This compound IL-2 receptor expressionInhibitionMore effective than Ciclosporin A
Temarotene (Ro 15-0778)Mitogen/Alloantigen-induced T-cell proliferationLess effective inhibition than this compound-
Temarotene (Ro 15-0778)Cytokine (IL-2, IFN-γ, TNF-α) secretionNo activity-
Ciclosporin AMitogen/Alloantigen-induced T-cell proliferationInhibition-
Ciclosporin ACytokine (IL-2, IFN-γ, TNF-α) secretionInhibition-

Experimental Protocols

1. Induction of Differentiation in HL-60 Cells

  • Cell Culture: Human promyelocytic leukemia HL-60 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded at a density of 2 x 10^5 cells/mL and treated with various concentrations of the test retinoids (e.g., this compound, ATRA, isotretinoin) or vehicle control (e.g., DMSO).

  • Differentiation Assay: After a 72-hour incubation period, cell differentiation is assessed by the nitroblue tetrazolium (NBT) reduction assay. Differentiated cells, capable of producing superoxide anions, reduce NBT to formazan, which is a dark blue, insoluble compound. The percentage of NBT-positive cells is determined by counting at least 200 cells under a light microscope.

2. Inhibition of Nitric Oxide Synthesis

  • Cell Culture: Rat aortic vascular smooth muscle (VSM) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.

  • Treatment: Confluent VSM cells are pre-treated with various concentrations of this compound or other retinoids for a specified period (e.g., 24 hours) before stimulation with interleukin-1β (IL-1β) to induce nitric oxide synthase (NOS).

  • Nitrite Measurement: Nitric oxide production is quantified by measuring the accumulation of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent. The absorbance is measured at 540 nm, and the nitrite concentration is determined from a sodium nitrite standard curve.

3. T-Cell Proliferation Assay

  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

  • Stimulation: PBMCs are stimulated with a mitogen (e.g., phytohemagglutinin (PHA)) or in a mixed lymphocyte reaction (MLR) with allogeneic irradiated PBMCs in 96-well plates.

  • Treatment: Test compounds (this compound, temarotene, ciclosporin A) are added to the cultures at various concentrations.

  • Proliferation Measurement: After a 3-5 day incubation period, T-cell proliferation is assessed by the incorporation of [3H]-thymidine or by using a dye dilution assay (e.g., CFSE) followed by flow cytometric analysis.

4. Cytokine Secretion Assay

  • Cell Culture and Stimulation: PBMCs are stimulated as described in the T-cell proliferation assay.

  • Treatment: Test compounds are added to the cultures at various concentrations.

  • Cytokine Measurement: After 24-48 hours of incubation, culture supernatants are collected. The concentrations of cytokines such as IL-2, IFN-γ, and TNF-α are quantified using specific enzyme-linked immunosorbent assays (ELISAs).

Signaling Pathways and Mechanisms of Action

The differential effects of this compound compared to classical retinoids can be attributed to their distinct interactions with cellular signaling pathways.

Classical Retinoid Signaling Pathway

Classical retinoids like ATRA diffuse into the cell and bind to cellular retinoic acid-binding proteins (CRABPs). They are then transported to the nucleus where they bind to and activate RARs. RARs form heterodimers with RXRs, and this complex binds to retinoic acid response elements (RAREs) on the DNA, leading to the transcription of target genes involved in cell differentiation, proliferation, and apoptosis.

Classical Retinoid Signaling Pathway cluster_cell Target Cell cluster_nucleus Nucleus ATRA All-trans Retinoic Acid (ATRA) CRABP CRABP ATRA->CRABP Binds ATRA_CRABP ATRA-CRABP Complex CRABP->ATRA_CRABP RAR RAR ATRA_CRABP->RAR Translocates to Nucleus RAR_RXR RAR-RXR Heterodimer RAR->RAR_RXR RXR RXR RXR->RAR_RXR RARE RARE (DNA) RAR_RXR->RARE Binds Gene Target Gene Transcription RARE->Gene Activates Proposed Differential Signaling of this compound cluster_tcell T-Cell cluster_classical Classical Retinoid Pathway TCR TCR Activation Signaling Downstream Signaling (e.g., NF-κB, AP-1) TCR->Signaling Cytokine Cytokine Gene Transcription (IL-2, IFN-γ, TNF-α) Signaling->Cytokine Proliferation T-Cell Proliferation Signaling->Proliferation Ro146113 This compound Ro146113->Signaling Inhibits RAR_RXR_inactive RAR/RXR Pathway (Inactive) Ro146113_inactive This compound Ro146113_inactive->RAR_RXR_inactive No significant interaction

References

Benchmarking Ro 14-6113: A Comparative Analysis Against Standard Immunosuppressants

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive analysis of the investigational immunosuppressive agent Ro 14-6113, benchmarking its performance against established standard immunosuppressants. Designed for researchers, scientists, and drug development professionals, this document synthesizes available preclinical data to offer an objective comparison of efficacy and mechanism of action.

This compound, the active metabolite of the arotinoid temarotene, has demonstrated significant immunosuppressive properties in in-vitro studies. This guide will delve into its effects on key immune cell populations and compare its potency to that of widely used immunosuppressants such as Cyclosporin A (CsA), Tacrolimus, Sirolimus, and Mycophenolate Mofetil.

Data Presentation: A Quantitative Comparison

To facilitate a clear and concise comparison, the following tables summarize the available quantitative data on the inhibitory effects of this compound and standard immunosuppressants on various immune functions.

Table 1: Inhibition of T-Cell Proliferation

CompoundMitogen/StimulantTarget CellsIC50Citation
This compound Phytohemagglutinin (PHA)Human PBMCsData Not Available[1]
Cyclosporin A Phytohemagglutinin (PHA)Human PBMCs~19 µg/L (~16 nM)[2]
Tacrolimus (FK-506) Phytohemagglutinin (PHA)Human T-Cells~0.72 nM
Sirolimus (Rapamycin) Phytohemagglutinin (PHA)Human T-Cells~0.87 nM
Mycophenolate Mofetil (as MPA) Phytohemagglutinin (PHA)Human T-Cells~232 nM

Note: IC50 values can vary based on experimental conditions. The data presented is for comparative purposes.

Table 2: Inhibition of Cytokine Secretion by T-Cells

CompoundCytokineStimulantTarget CellsInhibitionCitation
This compound IL-2, IFN-γ, TNF-αMitogen/AlloantigenHuman T-CellsEffective Inhibition[1]
Cyclosporin A IL-2, IFN-γ, IL-4Concanavalin A (Con A)Murine SplenocytesEffective Inhibition[3]
Tacrolimus (FK-506) IL-2, IFN-γ, IL-4, IL-5VariousHuman T-CellsEffective Inhibition
Sirolimus (Rapamycin) IL-10Concanavalin A (Con A)Murine Splenocytes100% Inhibition[3]
Mycophenolate Mofetil IL-5AllergenHuman PBMCsEffective Inhibition

Table 3: Effects on B-Cell Proliferation and Immunoglobulin Secretion

CompoundEffect on B-Cell ProliferationEffect on Immunoglobulin SecretionCitation
This compound Dose-dependent: Low conc. - Enhancement, High conc. - InhibitionInhibition of IgM, IgG, IgA; Stimulation of IgE
Cyclosporin A Inhibition at high concentrationsInhibition

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are representative protocols for the key assays used to evaluate the immunosuppressive activity of this compound and other compounds.

T-Cell Proliferation Assay (Mitogen-Induced)

This assay measures the ability of a compound to inhibit the proliferation of T-lymphocytes stimulated by a mitogen, such as Phytohemagglutinin (PHA).

  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: PBMCs are washed and resuspended in complete RPMI-1640 medium supplemented with fetal bovine serum, L-glutamine, and penicillin-streptomycin.

  • Assay Setup: Cells are seeded in 96-well flat-bottom plates at a density of 1 x 10^5 cells/well.

  • Compound Addition: The test compound (e.g., this compound) and standard immunosuppressants are added to the wells at various concentrations. Control wells receive vehicle only.

  • Stimulation: PHA is added to all wells except for the unstimulated controls at a final concentration of 5 µg/mL.

  • Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Proliferation Measurement:

    • [3H]-Thymidine Incorporation: 1 µCi of [3H]-thymidine is added to each well for the final 18 hours of incubation. Cells are then harvested onto glass fiber filters, and the incorporated radioactivity is measured using a scintillation counter.

    • CFSE Staining: Alternatively, cells can be pre-labeled with Carboxyfluorescein succinimidyl ester (CFSE). Proliferation is assessed by the dilution of CFSE fluorescence, measured by flow cytometry.

  • Data Analysis: The percentage of inhibition is calculated relative to the stimulated control wells. The IC50 value (the concentration of the compound that causes 50% inhibition of proliferation) is determined by non-linear regression analysis.

Cytokine Secretion Assay (ELISA)

This assay quantifies the amount of specific cytokines secreted by stimulated T-cells in the presence or absence of an immunosuppressive agent.

  • Cell Culture and Stimulation: PBMCs are prepared and stimulated with a mitogen (e.g., PHA or Con A) or specific antigen in the presence of varying concentrations of the test compound, as described in the T-cell proliferation assay.

  • Supernatant Collection: After a 24-48 hour incubation period, the cell culture plates are centrifuged, and the supernatants are carefully collected.

  • ELISA Procedure:

    • A 96-well ELISA plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-2).

    • The plate is washed and blocked to prevent non-specific binding.

    • The collected cell culture supernatants and a standard curve of known cytokine concentrations are added to the wells.

    • After incubation and washing, a biotinylated detection antibody specific for the cytokine is added.

    • Streptavidin-horseradish peroxidase (HRP) conjugate is then added, followed by a substrate solution (e.g., TMB).

    • The reaction is stopped, and the absorbance is read at 450 nm using a microplate reader.

  • Data Analysis: The concentration of the cytokine in each sample is determined by interpolating from the standard curve. The percentage of inhibition of cytokine secretion is calculated for each compound concentration.

Mechanism of Action & Signaling Pathways

This compound and Retinoid Signaling

This compound is a synthetic retinoid. The immunosuppressive effects of retinoids are thought to be mediated through nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).

Ro14_6113_Signaling_Pathway cluster_cell T-Cell This compound This compound RAR/RXR RAR/RXR This compound->RAR/RXR Binds Cytoplasm Cytoplasm RARE Retinoic Acid Response Element RAR/RXR->RARE Activates Nucleus Nucleus Gene Transcription Altered Gene Transcription RARE->Gene Transcription Immunosuppression ↓ T-Cell Proliferation ↓ Cytokine Secretion Gene Transcription->Immunosuppression

This compound signaling pathway in T-cells.

Upon entering the T-cell, this compound is believed to bind to the RAR/RXR heterodimer. This complex then binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, leading to the modulation of gene transcription. This results in the observed downstream effects of decreased T-cell proliferation and cytokine production.

Standard Immunosuppressant Signaling Pathways

The mechanisms of action for standard immunosuppressants are well-characterized and target different points in the T-cell activation cascade.

Standard_Immunosuppressant_Signaling cluster_TCell_Activation T-Cell Activation Cascade cluster_inhibitors Inhibitory Action TCR TCR Activation Calcineurin Calcineurin TCR->Calcineurin NFAT NFAT Activation Calcineurin->NFAT IL-2 Gene IL-2 Gene Transcription NFAT->IL-2 Gene mTOR mTOR Signaling IL-2 Gene->mTOR Cell Cycle Cell Cycle Progression mTOR->Cell Cycle Purine Synthesis De Novo Purine Synthesis Purine Synthesis->Cell Cycle CsA/Tacrolimus Cyclosporin A Tacrolimus CsA/Tacrolimus->Calcineurin Sirolimus Sirolimus Sirolimus->mTOR Mycophenolate Mycophenolate Mofetil Mycophenolate->Purine Synthesis

Targeted signaling pathways of standard immunosuppressants.
  • Cyclosporin A and Tacrolimus: These calcineurin inhibitors bind to immunophilins (cyclophilin for CsA and FKBP12 for tacrolimus), and this complex inhibits the phosphatase activity of calcineurin. This prevents the activation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor for IL-2 and other cytokine genes.

  • Sirolimus (Rapamycin): Sirolimus binds to FKBP12, and this complex inhibits the mammalian Target of Rapamycin (mTOR), a serine/threonine kinase that is crucial for cell cycle progression, proliferation, and survival.

  • Mycophenolate Mofetil: This is a prodrug that is converted to mycophenolic acid (MPA). MPA is a potent, reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo pathway of guanosine nucleotide synthesis. As lymphocytes are highly dependent on this pathway for proliferation, MPA has a relatively selective inhibitory effect on these cells.

Comparative Experimental Workflow

The following diagram outlines a typical workflow for the comparative evaluation of immunosuppressive compounds.

Experimental_Workflow cluster_assays Parallel Assays Start Start: Isolate Human PBMCs Culture Culture PBMCs with Mitogen (e.g., PHA) Start->Culture Treatment Add Test Compounds: - this compound - Cyclosporin A - Tacrolimus - Sirolimus - Mycophenolate Mofetil Culture->Treatment Incubate Incubate for 24-72 hours Treatment->Incubate Proliferation T-Cell Proliferation Assay ([3H]-Thymidine or CFSE) Incubate->Proliferation Cytokine Cytokine Secretion Assay (ELISA or Multiplex) Incubate->Cytokine Bcell B-Cell Function Assays (Proliferation & Ig Secretion) Incubate->Bcell Analysis Data Analysis: - Calculate IC50 values - Compare inhibitory profiles Proliferation->Analysis Cytokine->Analysis Bcell->Analysis Conclusion Conclusion: Benchmark Performance Analysis->Conclusion

Workflow for benchmarking immunosuppressive compounds.

References

Benchmarking Ro 14-6113: A Comparative Analysis Against Standard Immunosuppressants

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive analysis of the investigational immunosuppressive agent Ro 14-6113, benchmarking its performance against established standard immunosuppressants. Designed for researchers, scientists, and drug development professionals, this document synthesizes available preclinical data to offer an objective comparison of efficacy and mechanism of action.

This compound, the active metabolite of the arotinoid temarotene, has demonstrated significant immunosuppressive properties in in-vitro studies. This guide will delve into its effects on key immune cell populations and compare its potency to that of widely used immunosuppressants such as Cyclosporin A (CsA), Tacrolimus, Sirolimus, and Mycophenolate Mofetil.

Data Presentation: A Quantitative Comparison

To facilitate a clear and concise comparison, the following tables summarize the available quantitative data on the inhibitory effects of this compound and standard immunosuppressants on various immune functions.

Table 1: Inhibition of T-Cell Proliferation

CompoundMitogen/StimulantTarget CellsIC50Citation
This compound Phytohemagglutinin (PHA)Human PBMCsData Not Available[1]
Cyclosporin A Phytohemagglutinin (PHA)Human PBMCs~19 µg/L (~16 nM)[2]
Tacrolimus (FK-506) Phytohemagglutinin (PHA)Human T-Cells~0.72 nM
Sirolimus (Rapamycin) Phytohemagglutinin (PHA)Human T-Cells~0.87 nM
Mycophenolate Mofetil (as MPA) Phytohemagglutinin (PHA)Human T-Cells~232 nM

Note: IC50 values can vary based on experimental conditions. The data presented is for comparative purposes.

Table 2: Inhibition of Cytokine Secretion by T-Cells

CompoundCytokineStimulantTarget CellsInhibitionCitation
This compound IL-2, IFN-γ, TNF-αMitogen/AlloantigenHuman T-CellsEffective Inhibition[1]
Cyclosporin A IL-2, IFN-γ, IL-4Concanavalin A (Con A)Murine SplenocytesEffective Inhibition[3]
Tacrolimus (FK-506) IL-2, IFN-γ, IL-4, IL-5VariousHuman T-CellsEffective Inhibition
Sirolimus (Rapamycin) IL-10Concanavalin A (Con A)Murine Splenocytes100% Inhibition[3]
Mycophenolate Mofetil IL-5AllergenHuman PBMCsEffective Inhibition

Table 3: Effects on B-Cell Proliferation and Immunoglobulin Secretion

CompoundEffect on B-Cell ProliferationEffect on Immunoglobulin SecretionCitation
This compound Dose-dependent: Low conc. - Enhancement, High conc. - InhibitionInhibition of IgM, IgG, IgA; Stimulation of IgE
Cyclosporin A Inhibition at high concentrationsInhibition

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are representative protocols for the key assays used to evaluate the immunosuppressive activity of this compound and other compounds.

T-Cell Proliferation Assay (Mitogen-Induced)

This assay measures the ability of a compound to inhibit the proliferation of T-lymphocytes stimulated by a mitogen, such as Phytohemagglutinin (PHA).

  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: PBMCs are washed and resuspended in complete RPMI-1640 medium supplemented with fetal bovine serum, L-glutamine, and penicillin-streptomycin.

  • Assay Setup: Cells are seeded in 96-well flat-bottom plates at a density of 1 x 10^5 cells/well.

  • Compound Addition: The test compound (e.g., this compound) and standard immunosuppressants are added to the wells at various concentrations. Control wells receive vehicle only.

  • Stimulation: PHA is added to all wells except for the unstimulated controls at a final concentration of 5 µg/mL.

  • Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Proliferation Measurement:

    • [3H]-Thymidine Incorporation: 1 µCi of [3H]-thymidine is added to each well for the final 18 hours of incubation. Cells are then harvested onto glass fiber filters, and the incorporated radioactivity is measured using a scintillation counter.

    • CFSE Staining: Alternatively, cells can be pre-labeled with Carboxyfluorescein succinimidyl ester (CFSE). Proliferation is assessed by the dilution of CFSE fluorescence, measured by flow cytometry.

  • Data Analysis: The percentage of inhibition is calculated relative to the stimulated control wells. The IC50 value (the concentration of the compound that causes 50% inhibition of proliferation) is determined by non-linear regression analysis.

Cytokine Secretion Assay (ELISA)

This assay quantifies the amount of specific cytokines secreted by stimulated T-cells in the presence or absence of an immunosuppressive agent.

  • Cell Culture and Stimulation: PBMCs are prepared and stimulated with a mitogen (e.g., PHA or Con A) or specific antigen in the presence of varying concentrations of the test compound, as described in the T-cell proliferation assay.

  • Supernatant Collection: After a 24-48 hour incubation period, the cell culture plates are centrifuged, and the supernatants are carefully collected.

  • ELISA Procedure:

    • A 96-well ELISA plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-2).

    • The plate is washed and blocked to prevent non-specific binding.

    • The collected cell culture supernatants and a standard curve of known cytokine concentrations are added to the wells.

    • After incubation and washing, a biotinylated detection antibody specific for the cytokine is added.

    • Streptavidin-horseradish peroxidase (HRP) conjugate is then added, followed by a substrate solution (e.g., TMB).

    • The reaction is stopped, and the absorbance is read at 450 nm using a microplate reader.

  • Data Analysis: The concentration of the cytokine in each sample is determined by interpolating from the standard curve. The percentage of inhibition of cytokine secretion is calculated for each compound concentration.

Mechanism of Action & Signaling Pathways

This compound and Retinoid Signaling

This compound is a synthetic retinoid. The immunosuppressive effects of retinoids are thought to be mediated through nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).

Ro14_6113_Signaling_Pathway cluster_cell T-Cell This compound This compound RAR/RXR RAR/RXR This compound->RAR/RXR Binds Cytoplasm Cytoplasm RARE Retinoic Acid Response Element RAR/RXR->RARE Activates Nucleus Nucleus Gene Transcription Altered Gene Transcription RARE->Gene Transcription Immunosuppression ↓ T-Cell Proliferation ↓ Cytokine Secretion Gene Transcription->Immunosuppression

This compound signaling pathway in T-cells.

Upon entering the T-cell, this compound is believed to bind to the RAR/RXR heterodimer. This complex then binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, leading to the modulation of gene transcription. This results in the observed downstream effects of decreased T-cell proliferation and cytokine production.

Standard Immunosuppressant Signaling Pathways

The mechanisms of action for standard immunosuppressants are well-characterized and target different points in the T-cell activation cascade.

Standard_Immunosuppressant_Signaling cluster_TCell_Activation T-Cell Activation Cascade cluster_inhibitors Inhibitory Action TCR TCR Activation Calcineurin Calcineurin TCR->Calcineurin NFAT NFAT Activation Calcineurin->NFAT IL-2 Gene IL-2 Gene Transcription NFAT->IL-2 Gene mTOR mTOR Signaling IL-2 Gene->mTOR Cell Cycle Cell Cycle Progression mTOR->Cell Cycle Purine Synthesis De Novo Purine Synthesis Purine Synthesis->Cell Cycle CsA/Tacrolimus Cyclosporin A Tacrolimus CsA/Tacrolimus->Calcineurin Sirolimus Sirolimus Sirolimus->mTOR Mycophenolate Mycophenolate Mofetil Mycophenolate->Purine Synthesis

Targeted signaling pathways of standard immunosuppressants.
  • Cyclosporin A and Tacrolimus: These calcineurin inhibitors bind to immunophilins (cyclophilin for CsA and FKBP12 for tacrolimus), and this complex inhibits the phosphatase activity of calcineurin. This prevents the activation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor for IL-2 and other cytokine genes.

  • Sirolimus (Rapamycin): Sirolimus binds to FKBP12, and this complex inhibits the mammalian Target of Rapamycin (mTOR), a serine/threonine kinase that is crucial for cell cycle progression, proliferation, and survival.

  • Mycophenolate Mofetil: This is a prodrug that is converted to mycophenolic acid (MPA). MPA is a potent, reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo pathway of guanosine nucleotide synthesis. As lymphocytes are highly dependent on this pathway for proliferation, MPA has a relatively selective inhibitory effect on these cells.

Comparative Experimental Workflow

The following diagram outlines a typical workflow for the comparative evaluation of immunosuppressive compounds.

Experimental_Workflow cluster_assays Parallel Assays Start Start: Isolate Human PBMCs Culture Culture PBMCs with Mitogen (e.g., PHA) Start->Culture Treatment Add Test Compounds: - this compound - Cyclosporin A - Tacrolimus - Sirolimus - Mycophenolate Mofetil Culture->Treatment Incubate Incubate for 24-72 hours Treatment->Incubate Proliferation T-Cell Proliferation Assay ([3H]-Thymidine or CFSE) Incubate->Proliferation Cytokine Cytokine Secretion Assay (ELISA or Multiplex) Incubate->Cytokine Bcell B-Cell Function Assays (Proliferation & Ig Secretion) Incubate->Bcell Analysis Data Analysis: - Calculate IC50 values - Compare inhibitory profiles Proliferation->Analysis Cytokine->Analysis Bcell->Analysis Conclusion Conclusion: Benchmark Performance Analysis->Conclusion

Workflow for benchmarking immunosuppressive compounds.

References

Head-to-Head Study: A Comparative Analysis of the Arotinoid Temarotene (Ro 15-0778) and its Phenolic Metabolite (Ro 14-6113) in Immunomodulation

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the in vitro immunomodulatory activities of the synthetic retinoid temarotene (Ro 15-0778) and its primary metabolite, Ro 14-6113, reveals a significant disparity in their effects on human immune cells. Experimental data demonstrates that the metabolite, this compound, is the more potent immunomodulatory agent, exhibiting significant inhibitory effects on T-cell proliferation and cytokine secretion, functions where the parent compound is considerably less active or inactive.

This comparison guide provides a comprehensive overview of the head-to-head experimental data for Ro 15-0778 and this compound, focusing on their differential effects on key immunological parameters. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective assessment of these two related compounds.

Comparative Immunomodulatory Activity: Data Summary

The following tables summarize the key quantitative findings from in vitro studies comparing the effects of temarotene (Ro 15-0778) and its metabolite, this compound, on various immune cell functions.

Assay Test System Ro 15-0778 (Temarotene) This compound (Metabolite) Reference
T-Cell Proliferation (Mitogen- or Alloantigen-Induced) Human T-CellsLess effective inhibitorPotent inhibitor[1]
Cytokine Secretion (IL-2, IFN-γ, TNF-α) Human T-CellsNo inhibitory activityPotent inhibitor[1]
IL-2 Receptor Expression Human T-CellsNot reportedMore effective inhibitor than Ciclosporin A[1]
B-Cell Proliferation Human B-CellsNot reportedModulates (positive or negative depending on concentration)[1]
Immunoglobulin Secretion (IgM, IgG, IgA) Human B-CellsNot reportedInhibitor[1]
Immunoglobulin Secretion (IgE) Human B-CellsNot reportedStimulator

Experimental Protocols

T-Cell Proliferation Assay

Objective: To assess the inhibitory effect of Ro 15-0778 and this compound on T-cell proliferation induced by mitogens (e.g., phytohemagglutinin - PHA) or alloantigens (in a mixed lymphocyte reaction - MLR).

Methodology:

  • Cell Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors using Ficoll-Paque density gradient centrifugation. T-cells are further purified from the PBMC population.

  • Cell Culture: Purified T-cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • Stimulation: T-cells are stimulated with a mitogen (e.g., PHA) or with allogeneic irradiated PBMCs in an MLR to induce proliferation.

  • Compound Treatment: The stimulated T-cells are treated with various concentrations of Ro 15-0778, this compound, or a vehicle control.

  • Proliferation Measurement: After a defined incubation period (typically 3-5 days), T-cell proliferation is quantified. This is commonly done using a [³H]-thymidine incorporation assay, where the amount of radioactive thymidine incorporated into the DNA of proliferating cells is measured using a scintillation counter. Alternatively, proliferation can be assessed using dye-dilution assays (e.g., CFSE) and flow cytometry.

  • Data Analysis: The percentage of inhibition of proliferation is calculated for each compound concentration relative to the vehicle control. IC50 values (the concentration at which 50% of proliferation is inhibited) can be determined from the dose-response curves.

Cytokine Secretion Assay (ELISA)

Objective: To measure the effect of Ro 15-0778 and this compound on the secretion of key pro-inflammatory cytokines (IL-2, IFN-γ, TNF-α) by activated T-cells.

Methodology:

  • Cell Culture and Stimulation: Human T-cells are cultured and stimulated as described in the T-Cell Proliferation Assay protocol.

  • Compound Treatment: The stimulated T-cells are treated with various concentrations of Ro 15-0778, this compound, or a vehicle control.

  • Supernatant Collection: After an appropriate incubation period (e.g., 24-48 hours), the cell culture supernatants are collected by centrifugation.

  • Cytokine Quantification: The concentration of IL-2, IFN-γ, and TNF-α in the supernatants is measured using specific Enzyme-Linked Immunosorbent Assays (ELISAs). This involves the use of capture and detection antibodies specific for each cytokine. The signal is typically generated by an enzymatic reaction and measured using a microplate reader.

  • Data Analysis: The concentration of each cytokine is determined by comparison to a standard curve. The percentage of inhibition of cytokine secretion is calculated for each compound concentration relative to the vehicle control.

Signaling Pathways and Experimental Workflows

The differential effects of temarotene and its metabolite on T-cell function suggest distinct interactions with intracellular signaling pathways. While the precise mechanisms for these specific compounds are not fully elucidated in the available literature, the general mechanism of action for retinoids in T-cells involves nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).

Proposed Signaling Pathway for Retinoid-Mediated T-Cell Modulation

G cluster_cell T-Cell Retinoid Retinoid (e.g., this compound) CRABP CRABP Retinoid->CRABP Binding & Transport RAR_RXR RAR/RXR Heterodimer CRABP->RAR_RXR Nuclear Translocation RARE Retinoic Acid Response Element (RARE) in DNA RAR_RXR->RARE Binding Gene_Transcription Gene Transcription (e.g., Cytokine Genes) RARE->Gene_Transcription Modulation Proliferation Proliferation Gene_Transcription->Proliferation Inhibition Cytokine_Secretion Cytokine Secretion (IL-2, IFN-γ, TNF-α) Gene_Transcription->Cytokine_Secretion Inhibition TCR T-Cell Receptor (TCR) Activation_Signal Activation Signal TCR->Activation_Signal Activation_Signal->Proliferation Activation_Signal->Cytokine_Secretion G cluster_workflow Experimental Workflow Start Start: Isolate Human PBMCs Stimulate Stimulate T-Cells (Mitogen or Alloantigen) Start->Stimulate Treat Treat with: - Ro 15-0778 - this compound - Vehicle Control Stimulate->Treat Incubate Incubate Treat->Incubate Assay Perform Assays Incubate->Assay Proliferation T-Cell Proliferation Assay ([³H]-Thymidine or Dye Dilution) Assay->Proliferation Cytokine Cytokine Secretion Assay (ELISA) Assay->Cytokine Analyze Data Analysis: - Calculate % Inhibition - Determine IC50 (if possible) Proliferation->Analyze Cytokine->Analyze Compare Compare Potency of Ro 15-0778 vs. This compound Analyze->Compare

References

Head-to-Head Study: A Comparative Analysis of the Arotinoid Temarotene (Ro 15-0778) and its Phenolic Metabolite (Ro 14-6113) in Immunomodulation

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the in vitro immunomodulatory activities of the synthetic retinoid temarotene (Ro 15-0778) and its primary metabolite, Ro 14-6113, reveals a significant disparity in their effects on human immune cells. Experimental data demonstrates that the metabolite, this compound, is the more potent immunomodulatory agent, exhibiting significant inhibitory effects on T-cell proliferation and cytokine secretion, functions where the parent compound is considerably less active or inactive.

This comparison guide provides a comprehensive overview of the head-to-head experimental data for Ro 15-0778 and this compound, focusing on their differential effects on key immunological parameters. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective assessment of these two related compounds.

Comparative Immunomodulatory Activity: Data Summary

The following tables summarize the key quantitative findings from in vitro studies comparing the effects of temarotene (Ro 15-0778) and its metabolite, this compound, on various immune cell functions.

Assay Test System Ro 15-0778 (Temarotene) This compound (Metabolite) Reference
T-Cell Proliferation (Mitogen- or Alloantigen-Induced) Human T-CellsLess effective inhibitorPotent inhibitor[1]
Cytokine Secretion (IL-2, IFN-γ, TNF-α) Human T-CellsNo inhibitory activityPotent inhibitor[1]
IL-2 Receptor Expression Human T-CellsNot reportedMore effective inhibitor than Ciclosporin A[1]
B-Cell Proliferation Human B-CellsNot reportedModulates (positive or negative depending on concentration)[1]
Immunoglobulin Secretion (IgM, IgG, IgA) Human B-CellsNot reportedInhibitor[1]
Immunoglobulin Secretion (IgE) Human B-CellsNot reportedStimulator

Experimental Protocols

T-Cell Proliferation Assay

Objective: To assess the inhibitory effect of Ro 15-0778 and this compound on T-cell proliferation induced by mitogens (e.g., phytohemagglutinin - PHA) or alloantigens (in a mixed lymphocyte reaction - MLR).

Methodology:

  • Cell Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors using Ficoll-Paque density gradient centrifugation. T-cells are further purified from the PBMC population.

  • Cell Culture: Purified T-cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • Stimulation: T-cells are stimulated with a mitogen (e.g., PHA) or with allogeneic irradiated PBMCs in an MLR to induce proliferation.

  • Compound Treatment: The stimulated T-cells are treated with various concentrations of Ro 15-0778, this compound, or a vehicle control.

  • Proliferation Measurement: After a defined incubation period (typically 3-5 days), T-cell proliferation is quantified. This is commonly done using a [³H]-thymidine incorporation assay, where the amount of radioactive thymidine incorporated into the DNA of proliferating cells is measured using a scintillation counter. Alternatively, proliferation can be assessed using dye-dilution assays (e.g., CFSE) and flow cytometry.

  • Data Analysis: The percentage of inhibition of proliferation is calculated for each compound concentration relative to the vehicle control. IC50 values (the concentration at which 50% of proliferation is inhibited) can be determined from the dose-response curves.

Cytokine Secretion Assay (ELISA)

Objective: To measure the effect of Ro 15-0778 and this compound on the secretion of key pro-inflammatory cytokines (IL-2, IFN-γ, TNF-α) by activated T-cells.

Methodology:

  • Cell Culture and Stimulation: Human T-cells are cultured and stimulated as described in the T-Cell Proliferation Assay protocol.

  • Compound Treatment: The stimulated T-cells are treated with various concentrations of Ro 15-0778, this compound, or a vehicle control.

  • Supernatant Collection: After an appropriate incubation period (e.g., 24-48 hours), the cell culture supernatants are collected by centrifugation.

  • Cytokine Quantification: The concentration of IL-2, IFN-γ, and TNF-α in the supernatants is measured using specific Enzyme-Linked Immunosorbent Assays (ELISAs). This involves the use of capture and detection antibodies specific for each cytokine. The signal is typically generated by an enzymatic reaction and measured using a microplate reader.

  • Data Analysis: The concentration of each cytokine is determined by comparison to a standard curve. The percentage of inhibition of cytokine secretion is calculated for each compound concentration relative to the vehicle control.

Signaling Pathways and Experimental Workflows

The differential effects of temarotene and its metabolite on T-cell function suggest distinct interactions with intracellular signaling pathways. While the precise mechanisms for these specific compounds are not fully elucidated in the available literature, the general mechanism of action for retinoids in T-cells involves nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).

Proposed Signaling Pathway for Retinoid-Mediated T-Cell Modulation

G cluster_cell T-Cell Retinoid Retinoid (e.g., this compound) CRABP CRABP Retinoid->CRABP Binding & Transport RAR_RXR RAR/RXR Heterodimer CRABP->RAR_RXR Nuclear Translocation RARE Retinoic Acid Response Element (RARE) in DNA RAR_RXR->RARE Binding Gene_Transcription Gene Transcription (e.g., Cytokine Genes) RARE->Gene_Transcription Modulation Proliferation Proliferation Gene_Transcription->Proliferation Inhibition Cytokine_Secretion Cytokine Secretion (IL-2, IFN-γ, TNF-α) Gene_Transcription->Cytokine_Secretion Inhibition TCR T-Cell Receptor (TCR) Activation_Signal Activation Signal TCR->Activation_Signal Activation_Signal->Proliferation Activation_Signal->Cytokine_Secretion G cluster_workflow Experimental Workflow Start Start: Isolate Human PBMCs Stimulate Stimulate T-Cells (Mitogen or Alloantigen) Start->Stimulate Treat Treat with: - Ro 15-0778 - this compound - Vehicle Control Stimulate->Treat Incubate Incubate Treat->Incubate Assay Perform Assays Incubate->Assay Proliferation T-Cell Proliferation Assay ([³H]-Thymidine or Dye Dilution) Assay->Proliferation Cytokine Cytokine Secretion Assay (ELISA) Assay->Cytokine Analyze Data Analysis: - Calculate % Inhibition - Determine IC50 (if possible) Proliferation->Analyze Cytokine->Analyze Compare Compare Potency of Ro 15-0778 vs. This compound Analyze->Compare

References

Validating Ro 14-6113's Lack of Effect on Cell Differentiation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Ro 14-6113, an inactive retinoid, against established inducers of cell differentiation. The data presented herein validates the lack of a differentiation effect by this compound, offering a crucial baseline for studies investigating retinoid signaling and cell fate determination. This document is intended to support research efforts in oncology, developmental biology, and regenerative medicine by providing clear, data-driven comparisons and detailed experimental protocols.

Comparative Analysis of Differentiation-Inducing Compounds

The human promyelocytic leukemia cell line, HL-60, is a well-established in vitro model for studying myeloid differentiation. Upon treatment with inducing agents, these suspension cells differentiate into mature granulocytes or monocytes, a process that can be quantified by various cellular and molecular markers.

While active retinoids like all-trans retinoic acid (ATRA) are potent inducers of differentiation, this compound has been consistently reported as inactive.[1][2] The following table summarizes the effects of this compound in comparison to commonly used differentiation inducers.

CompoundTarget/Mechanism of ActionTypical ConcentrationEffect on HL-60 Cell DifferentiationKey Differentiation Markers
This compound Inactive Retinoid0.1 - 10 µMNo induction of differentiation.[1][2]No significant change in differentiation markers.
All-Trans Retinoic Acid (ATRA) Binds to Retinoic Acid Receptors (RARs)1 µMPotent induction of granulocytic differentiation.[3]Increased CD11b expression, increased NBT reduction.
Dimethyl Sulfoxide (DMSO) Polar planar compound1.25% (v/v)Induction of granulocytic differentiation.Increased CD11b expression, increased NBT reduction.
Sodium Butyrate Histone Deacetylase (HDAC) inhibitor0.5 - 2 mMInduction of monocytic or granulocytic differentiation.Varies depending on conditions.

Experimental Data Summary

Table 1: Effect of All-Trans Retinoic Acid (ATRA) on HL-60 Cell Differentiation

Treatment DurationConcentration% NBT Positive Cells% CD11b Positive CellsReference
72 hours1 µM~60-80%>80%
96 hours1 µM>90%>90%

Table 2: Effect of Dimethyl Sulfoxide (DMSO) on HL-60 Cell Differentiation

Treatment DurationConcentration% NBT Positive Cells% CD11b Positive CellsReference
96 hours1.25% (v/v)~80-95%>80%

Experimental Protocols

General Protocol for In Vitro Cell Differentiation Assay

This protocol describes a standard method for assessing the effect of a test compound on the differentiation of HL-60 cells.

1. Cell Culture and Maintenance:

  • Culture HL-60 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 2-3 days to maintain a density between 0.2 x 10^6 and 1.0 x 10^6 cells/mL.

2. Differentiation Induction:

  • Seed HL-60 cells at a density of 0.2 x 10^6 cells/mL in fresh culture medium.

  • Add the test compound (e.g., this compound), a positive control (e.g., 1 µM ATRA), and a vehicle control (e.g., DMSO at a final concentration of <0.1%) to the cell cultures.

  • Incubate the cells for the desired period (typically 72-96 hours).

3. Assessment of Differentiation:

a) Nitroblue Tetrazolium (NBT) Reduction Assay:

  • Harvest the cells by centrifugation.
  • Resuspend the cell pellet in 100 µL of fresh medium.
  • Add 100 µL of NBT solution (1 mg/mL NBT in PBS) containing 200 ng/mL phorbol 12-myristate 13-acetate (PMA).
  • Incubate for 25 minutes at 37°C.
  • Cytospin the cells onto a glass slide and counterstain with Safranin O.
  • Determine the percentage of NBT-positive cells (containing blue-black formazan deposits) by light microscopy, counting at least 200 cells per sample.

b) Flow Cytometry for Cell Surface Marker Expression:

  • Harvest the cells and wash with ice-cold PBS containing 1% BSA.
  • Resuspend the cells in a staining buffer (e.g., PBS with 1% BSA and 0.05% sodium azide).
  • Add a fluorescently labeled antibody against a differentiation marker (e.g., PE-conjugated anti-CD11b) and a corresponding isotype control.
  • Incubate for 30 minutes on ice in the dark.
  • Wash the cells twice with staining buffer.
  • Resuspend the cells in PBS and analyze using a flow cytometer.
  • Determine the percentage of cells expressing the differentiation marker.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway involved in retinoid-induced differentiation and a typical experimental workflow for assessing a compound's effect on this process.

Retinoid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol Retinol Retinol_cyto Retinol Retinol->Retinol_cyto Transport Retinal Retinaldehyde Retinol_cyto->Retinal RDH ATRA_cyto ATRA (Active Retinoid) Retinal->ATRA_cyto RALDH CRABP CRABP ATRA_cyto->CRABP Ro146113_cyto This compound (Inactive Retinoid) RAR_RXR RAR/RXR Heterodimer Ro146113_cyto->RAR_RXR Does Not Bind/ Activate ATRA_nuc ATRA CRABP->ATRA_nuc Transport ATRA_nuc->RAR_RXR Binds and Activates RARE RARE (DNA) RAR_RXR->RARE Binds Gene_Transcription Gene Transcription (e.g., for CD11b) RARE->Gene_Transcription Initiates Differentiation Cell Differentiation Gene_Transcription->Differentiation

Caption: Retinoid signaling pathway for cell differentiation.

Experimental_Workflow cluster_compounds Test Groups start Start: HL-60 Cell Culture treatment Treatment with Compounds start->treatment incubation Incubation (72-96 hours) treatment->incubation harvest Harvest Cells incubation->harvest assay_split Differentiation Assays harvest->assay_split nbt_assay NBT Reduction Assay assay_split->nbt_assay Functional flow_cytometry Flow Cytometry (CD11b) assay_split->flow_cytometry Phenotypic analysis Data Analysis & Comparison nbt_assay->analysis flow_cytometry->analysis end Conclusion analysis->end ro146113 This compound atra ATRA (Positive Control) vehicle Vehicle (Negative Control)

Caption: Experimental workflow for assessing cell differentiation.

References

Validating Ro 14-6113's Lack of Effect on Cell Differentiation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Ro 14-6113, an inactive retinoid, against established inducers of cell differentiation. The data presented herein validates the lack of a differentiation effect by this compound, offering a crucial baseline for studies investigating retinoid signaling and cell fate determination. This document is intended to support research efforts in oncology, developmental biology, and regenerative medicine by providing clear, data-driven comparisons and detailed experimental protocols.

Comparative Analysis of Differentiation-Inducing Compounds

The human promyelocytic leukemia cell line, HL-60, is a well-established in vitro model for studying myeloid differentiation. Upon treatment with inducing agents, these suspension cells differentiate into mature granulocytes or monocytes, a process that can be quantified by various cellular and molecular markers.

While active retinoids like all-trans retinoic acid (ATRA) are potent inducers of differentiation, this compound has been consistently reported as inactive.[1][2] The following table summarizes the effects of this compound in comparison to commonly used differentiation inducers.

CompoundTarget/Mechanism of ActionTypical ConcentrationEffect on HL-60 Cell DifferentiationKey Differentiation Markers
This compound Inactive Retinoid0.1 - 10 µMNo induction of differentiation.[1][2]No significant change in differentiation markers.
All-Trans Retinoic Acid (ATRA) Binds to Retinoic Acid Receptors (RARs)1 µMPotent induction of granulocytic differentiation.[3]Increased CD11b expression, increased NBT reduction.
Dimethyl Sulfoxide (DMSO) Polar planar compound1.25% (v/v)Induction of granulocytic differentiation.Increased CD11b expression, increased NBT reduction.
Sodium Butyrate Histone Deacetylase (HDAC) inhibitor0.5 - 2 mMInduction of monocytic or granulocytic differentiation.Varies depending on conditions.

Experimental Data Summary

Table 1: Effect of All-Trans Retinoic Acid (ATRA) on HL-60 Cell Differentiation

Treatment DurationConcentration% NBT Positive Cells% CD11b Positive CellsReference
72 hours1 µM~60-80%>80%
96 hours1 µM>90%>90%

Table 2: Effect of Dimethyl Sulfoxide (DMSO) on HL-60 Cell Differentiation

Treatment DurationConcentration% NBT Positive Cells% CD11b Positive CellsReference
96 hours1.25% (v/v)~80-95%>80%

Experimental Protocols

General Protocol for In Vitro Cell Differentiation Assay

This protocol describes a standard method for assessing the effect of a test compound on the differentiation of HL-60 cells.

1. Cell Culture and Maintenance:

  • Culture HL-60 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 2-3 days to maintain a density between 0.2 x 10^6 and 1.0 x 10^6 cells/mL.

2. Differentiation Induction:

  • Seed HL-60 cells at a density of 0.2 x 10^6 cells/mL in fresh culture medium.

  • Add the test compound (e.g., this compound), a positive control (e.g., 1 µM ATRA), and a vehicle control (e.g., DMSO at a final concentration of <0.1%) to the cell cultures.

  • Incubate the cells for the desired period (typically 72-96 hours).

3. Assessment of Differentiation:

a) Nitroblue Tetrazolium (NBT) Reduction Assay:

  • Harvest the cells by centrifugation.
  • Resuspend the cell pellet in 100 µL of fresh medium.
  • Add 100 µL of NBT solution (1 mg/mL NBT in PBS) containing 200 ng/mL phorbol 12-myristate 13-acetate (PMA).
  • Incubate for 25 minutes at 37°C.
  • Cytospin the cells onto a glass slide and counterstain with Safranin O.
  • Determine the percentage of NBT-positive cells (containing blue-black formazan deposits) by light microscopy, counting at least 200 cells per sample.

b) Flow Cytometry for Cell Surface Marker Expression:

  • Harvest the cells and wash with ice-cold PBS containing 1% BSA.
  • Resuspend the cells in a staining buffer (e.g., PBS with 1% BSA and 0.05% sodium azide).
  • Add a fluorescently labeled antibody against a differentiation marker (e.g., PE-conjugated anti-CD11b) and a corresponding isotype control.
  • Incubate for 30 minutes on ice in the dark.
  • Wash the cells twice with staining buffer.
  • Resuspend the cells in PBS and analyze using a flow cytometer.
  • Determine the percentage of cells expressing the differentiation marker.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway involved in retinoid-induced differentiation and a typical experimental workflow for assessing a compound's effect on this process.

Retinoid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol Retinol Retinol_cyto Retinol Retinol->Retinol_cyto Transport Retinal Retinaldehyde Retinol_cyto->Retinal RDH ATRA_cyto ATRA (Active Retinoid) Retinal->ATRA_cyto RALDH CRABP CRABP ATRA_cyto->CRABP Ro146113_cyto This compound (Inactive Retinoid) RAR_RXR RAR/RXR Heterodimer Ro146113_cyto->RAR_RXR Does Not Bind/ Activate ATRA_nuc ATRA CRABP->ATRA_nuc Transport ATRA_nuc->RAR_RXR Binds and Activates RARE RARE (DNA) RAR_RXR->RARE Binds Gene_Transcription Gene Transcription (e.g., for CD11b) RARE->Gene_Transcription Initiates Differentiation Cell Differentiation Gene_Transcription->Differentiation

Caption: Retinoid signaling pathway for cell differentiation.

Experimental_Workflow cluster_compounds Test Groups start Start: HL-60 Cell Culture treatment Treatment with Compounds start->treatment incubation Incubation (72-96 hours) treatment->incubation harvest Harvest Cells incubation->harvest assay_split Differentiation Assays harvest->assay_split nbt_assay NBT Reduction Assay assay_split->nbt_assay Functional flow_cytometry Flow Cytometry (CD11b) assay_split->flow_cytometry Phenotypic analysis Data Analysis & Comparison nbt_assay->analysis flow_cytometry->analysis end Conclusion analysis->end ro146113 This compound atra ATRA (Positive Control) vehicle Vehicle (Negative Control)

Caption: Experimental workflow for assessing cell differentiation.

References

Ro 14-6113: An Inactive Retinoid with Immunomodulatory Potential, Awaiting Combination Therapy Exploration

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, Ro 14-6113 presents a paradoxical profile. While classified as an inactive retinoid due to its inability to induce cellular differentiation on its own, this metabolite of temarotene exhibits significant immunomodulatory activities, drawing comparisons to established immunosuppressants like cyclosporin A. However, a comprehensive review of preclinical and clinical studies reveals a notable absence of data on this compound in combination with other therapeutic agents for the treatment of specific diseases. This guide summarizes the existing knowledge on this compound's biological effects and highlights the current data gap in combination therapy research.

Immunomodulatory Effects: A Comparative Overview

Preclinical studies have demonstrated that this compound possesses both immunosuppressive and, to a lesser extent, immunostimulatory properties. Its primary mechanism of action appears to be the modulation of T-cell function, a characteristic it shares with the calcineurin inhibitor cyclosporin A.

FeatureThis compoundCyclosporin AReference
T-Cell Proliferation Inhibits mitogen- and alloantigen-induced proliferationInhibits mitogen- and alloantigen-induced proliferation[1]
Cytokine Secretion Inhibits secretion of IL-2, IFN-γ, and TNF-αInhibits secretion of IL-2, IFN-γ, and TNF-α[1]
IL-2 Receptor Expression More effective inhibitor than Cyclosporin AInhibitor[1]
B-Cell Proliferation Modulates (positive or negative depending on concentration)Not a primary target[1]
Immunoglobulin Secretion Inhibits IgM, IgG, and IgA; Stimulates IgEPrimarily affects T-cell dependent antibody responses[1]
Cellular Differentiation (Leukemic Cells) Inactive, alone or with cytokinesNot applicable

Experimental Protocols

Detailed experimental protocols for combination studies involving this compound are not available due to a lack of such published research. The existing studies on its immunomodulatory effects have employed standard in vitro assays as described below.

T-Cell Proliferation Assay

Human peripheral blood mononuclear cells (PBMCs) are isolated and stimulated with mitogens (e.g., phytohemagglutinin) or in a mixed lymphocyte reaction (alloantigen stimulation) in the presence of varying concentrations of this compound or a comparator drug. Proliferation is typically measured by the incorporation of radiolabeled thymidine or using dye dilution assays (e.g., CFSE) analyzed by flow cytometry.

Cytokine Secretion Assay

Supernatants from stimulated T-cell cultures, treated as described above, are collected at various time points. The concentrations of secreted cytokines such as IL-2, IFN-γ, and TNF-α are quantified using enzyme-linked immunosorbent assays (ELISA) or multiplex bead-based assays.

Signaling Pathways and Mechanisms of Action

The precise molecular targets of this compound have not been fully elucidated. However, based on its observed effects, a putative signaling pathway can be outlined. The primary action of this compound appears to be the downstream inhibition of T-cell activation, leading to reduced proliferation and cytokine production.

Ro14_6113_Signaling cluster_TCell T-Cell TCR_Activation T-Cell Receptor Activation Signal_Transduction Signal Transduction (e.g., NFAT, AP-1, NF-κB) TCR_Activation->Signal_Transduction Gene_Transcription Gene Transcription Signal_Transduction->Gene_Transcription Cytokine_Production IL-2, IFN-γ, TNF-α Production Gene_Transcription->Cytokine_Production TCell_Proliferation T-Cell Proliferation Gene_Transcription->TCell_Proliferation Ro14_6113 This compound Ro14_6113->Signal_Transduction Ro14_6113->TCell_Proliferation caption Putative Signaling Pathway of this compound in T-Cells

Caption: Putative Signaling Pathway of this compound in T-Cells

The Unexplored Frontier: this compound in Combination Therapy

Despite the intriguing immunomodulatory profile of this compound, there is a conspicuous absence of studies evaluating its efficacy and safety in combination with other therapeutic agents for any disease indication. The existing research has focused on its standalone effects or its interaction with endogenous signaling molecules like cytokines in the context of cell differentiation, where it was found to be inactive.

This lack of combination studies represents a significant knowledge gap. For a compound with demonstrated immunosuppressive properties, potential therapeutic avenues could include autoimmune diseases or oncology, where modulation of the immune response is a key therapeutic strategy. Future research should prioritize well-designed preclinical studies to investigate the synergistic, additive, or antagonistic effects of this compound when combined with standard-of-care therapies in relevant disease models. Such studies would be crucial in determining whether this "inactive" retinoid could find a new life as part of a combination treatment regimen.

References

Ro 14-6113: An Inactive Retinoid with Immunomodulatory Potential, Awaiting Combination Therapy Exploration

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, Ro 14-6113 presents a paradoxical profile. While classified as an inactive retinoid due to its inability to induce cellular differentiation on its own, this metabolite of temarotene exhibits significant immunomodulatory activities, drawing comparisons to established immunosuppressants like cyclosporin A. However, a comprehensive review of preclinical and clinical studies reveals a notable absence of data on this compound in combination with other therapeutic agents for the treatment of specific diseases. This guide summarizes the existing knowledge on this compound's biological effects and highlights the current data gap in combination therapy research.

Immunomodulatory Effects: A Comparative Overview

Preclinical studies have demonstrated that this compound possesses both immunosuppressive and, to a lesser extent, immunostimulatory properties. Its primary mechanism of action appears to be the modulation of T-cell function, a characteristic it shares with the calcineurin inhibitor cyclosporin A.

FeatureThis compoundCyclosporin AReference
T-Cell Proliferation Inhibits mitogen- and alloantigen-induced proliferationInhibits mitogen- and alloantigen-induced proliferation[1]
Cytokine Secretion Inhibits secretion of IL-2, IFN-γ, and TNF-αInhibits secretion of IL-2, IFN-γ, and TNF-α[1]
IL-2 Receptor Expression More effective inhibitor than Cyclosporin AInhibitor[1]
B-Cell Proliferation Modulates (positive or negative depending on concentration)Not a primary target[1]
Immunoglobulin Secretion Inhibits IgM, IgG, and IgA; Stimulates IgEPrimarily affects T-cell dependent antibody responses[1]
Cellular Differentiation (Leukemic Cells) Inactive, alone or with cytokinesNot applicable

Experimental Protocols

Detailed experimental protocols for combination studies involving this compound are not available due to a lack of such published research. The existing studies on its immunomodulatory effects have employed standard in vitro assays as described below.

T-Cell Proliferation Assay

Human peripheral blood mononuclear cells (PBMCs) are isolated and stimulated with mitogens (e.g., phytohemagglutinin) or in a mixed lymphocyte reaction (alloantigen stimulation) in the presence of varying concentrations of this compound or a comparator drug. Proliferation is typically measured by the incorporation of radiolabeled thymidine or using dye dilution assays (e.g., CFSE) analyzed by flow cytometry.

Cytokine Secretion Assay

Supernatants from stimulated T-cell cultures, treated as described above, are collected at various time points. The concentrations of secreted cytokines such as IL-2, IFN-γ, and TNF-α are quantified using enzyme-linked immunosorbent assays (ELISA) or multiplex bead-based assays.

Signaling Pathways and Mechanisms of Action

The precise molecular targets of this compound have not been fully elucidated. However, based on its observed effects, a putative signaling pathway can be outlined. The primary action of this compound appears to be the downstream inhibition of T-cell activation, leading to reduced proliferation and cytokine production.

Ro14_6113_Signaling cluster_TCell T-Cell TCR_Activation T-Cell Receptor Activation Signal_Transduction Signal Transduction (e.g., NFAT, AP-1, NF-κB) TCR_Activation->Signal_Transduction Gene_Transcription Gene Transcription Signal_Transduction->Gene_Transcription Cytokine_Production IL-2, IFN-γ, TNF-α Production Gene_Transcription->Cytokine_Production TCell_Proliferation T-Cell Proliferation Gene_Transcription->TCell_Proliferation Ro14_6113 This compound Ro14_6113->Signal_Transduction Ro14_6113->TCell_Proliferation caption Putative Signaling Pathway of this compound in T-Cells

Caption: Putative Signaling Pathway of this compound in T-Cells

The Unexplored Frontier: this compound in Combination Therapy

Despite the intriguing immunomodulatory profile of this compound, there is a conspicuous absence of studies evaluating its efficacy and safety in combination with other therapeutic agents for any disease indication. The existing research has focused on its standalone effects or its interaction with endogenous signaling molecules like cytokines in the context of cell differentiation, where it was found to be inactive.

This lack of combination studies represents a significant knowledge gap. For a compound with demonstrated immunosuppressive properties, potential therapeutic avenues could include autoimmune diseases or oncology, where modulation of the immune response is a key therapeutic strategy. Future research should prioritize well-designed preclinical studies to investigate the synergistic, additive, or antagonistic effects of this compound when combined with standard-of-care therapies in relevant disease models. Such studies would be crucial in determining whether this "inactive" retinoid could find a new life as part of a combination treatment regimen.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ro 14-6113
Reactant of Route 2
Reactant of Route 2
Ro 14-6113

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.